molecular formula C8H7IOS B1495335 5-Iodo-2-(methylthio)benzaldehyde

5-Iodo-2-(methylthio)benzaldehyde

Cat. No.: B1495335
M. Wt: 278.11 g/mol
InChI Key: BNQXOTFHWHWWHG-UHFFFAOYSA-N
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Description

5-Iodo-2-(methylthio)benzaldehyde is a useful research compound. Its molecular formula is C8H7IOS and its molecular weight is 278.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IOS

Molecular Weight

278.11 g/mol

IUPAC Name

5-iodo-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H7IOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3

InChI Key

BNQXOTFHWHWWHG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)I)C=O

Origin of Product

United States

Foundational & Exploratory

"5-Iodo-2-(methylthio)benzaldehyde" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-2-(methylthio)benzaldehyde

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5-Iodo-2-(methylthio)benzaldehyde, a versatile trifunctional building block for research and development in medicinal chemistry, agrochemicals, and materials science. The strategic placement of the iodo, methylthio, and aldehyde groups offers orthogonal reactivity, enabling complex molecular architectures through sequential, site-selective modifications.

Strategic Importance and Rationale

5-Iodo-2-(methylthio)benzaldehyde (IUPAC: 5-iodo-2-(methylsulfanyl)benzaldehyde) is a valuable synthetic intermediate.[1] Its utility stems from the presence of three key functional groups:

  • Aromatic Iodide : Serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Aldehyde : A versatile electrophilic center for a wide array of transformations including nucleophilic additions, reductive aminations, Wittig reactions, and condensations to build complex side chains or heterocyclic systems.

  • Methylthio Ether : Provides a site for further functionalization. The sulfur can be selectively oxidized to a sulfoxide or sulfone, modulating the electronic properties of the molecule and providing additional synthetic handles.

This unique combination makes the title compound an attractive starting material for constructing novel molecular scaffolds for drug discovery and the development of functional organic materials.[2][3]

Synthesis Pathway: Electrophilic Iodination

The most direct and logical approach to synthesize 5-Iodo-2-(methylthio)benzaldehyde is through the electrophilic iodination of the commercially available precursor, 2-(methylthio)benzaldehyde.[4][5] The methylthio group is an ortho-, para-directing activator. Since the ortho position relative to the methylthio group is already substituted with the deactivating aldehyde group, the iodination is strongly directed to the para position (C5).

Causality of Reagent Selection
  • Iodine Source : A combination of molecular iodine (I₂) and an oxidizing agent is a classic and effective method for electrophilic iodination. The oxidizing agent, such as nitric acid or hydrogen peroxide, converts I₂ into a more potent electrophilic species (e.g., I⁺). An alternative, milder, and often higher-yielding method involves using N-Iodosuccinimide (NIS) in the presence of an acid catalyst.[6]

  • Solvent and Catalyst : Acetic acid or a mixture of polar solvents like methanol and water can be used.[6] Sulfuric acid serves as a catalyst to activate the iodinating agent and enhance the electrophilicity of the system.[6]

Detailed Experimental Protocol

Reaction: Iodination of 2-(methylthio)benzaldehyde

  • Vessel Preparation : To a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methylthio)benzaldehyde (1.0 eq).[7]

  • Solvent Addition : Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition : In a separate container, prepare a solution of N-Iodosuccinimide (NIS) (1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred solution of 2-(methylthio)benzaldehyde over 15-20 minutes.

  • Reaction Execution : Heat the reaction mixture to 50-60 °C and maintain stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup and Quenching : After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate should form.

  • Neutralization and Extraction : Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine (indicated by the disappearance of the brown color). Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).[8]

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[7] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-Iodo-2-(methylthio)benzaldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Protocol start 1. Dissolve 2-(methylthio)benzaldehyde in Acetic Acid add_nis 2. Add N-Iodosuccinimide (NIS) Solution Dropwise start->add_nis Room Temp react 3. Heat at 50-60°C (Monitor by TLC) add_nis->react quench 4. Quench with Ice Water & Sodium Thiosulfate react->quench Reaction Complete extract 5. Extract with Ethyl Acetate quench->extract purify 6. Column Chromatography extract->purify Crude Product product Pure 5-Iodo-2-(methylthio)benzaldehyde purify->product

Caption: Synthetic workflow for 5-Iodo-2-(methylthio)benzaldehyde.

Structural Characterization and Data Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Spectroscopic Data Summary

The following table summarizes the expected quantitative data for the characterization of 5-Iodo-2-(methylthio)benzaldehyde.

Technique Parameter Expected Value / Observation Rationale / Interpretation
Formula Molecular FormulaC₈H₇IOSBased on structure
Mass Molecular Weight278.11 g/mol Sum of atomic weights
HRMS Exact Mass [M]⁺277.9262High-resolution mass for structural confirmation[9]
¹H NMR Aldehyde Proton (CHO)δ ≈ 9.9 - 10.1 ppm (s, 1H)Deshielded proton adjacent to carbonyl; singlet due to no adjacent protons.[10]
Aromatic Protonsδ ≈ 7.2 - 8.2 ppm (m, 3H)Complex splitting pattern (doublet, doublet of doublets) expected for the three aromatic protons.
Methyl Protons (S-CH₃)δ ≈ 2.5 ppm (s, 3H)Singlet for the three equivalent methyl protons.[11]
¹³C NMR Carbonyl Carbon (C=O)δ ≈ 190 - 192 ppmCharacteristic downfield shift for an aldehyde carbonyl carbon.[11]
Aromatic Carbonsδ ≈ 90 - 150 ppmSix distinct signals expected, with the iodine-bearing carbon (C-I) shifted upfield (≈ 90-95 ppm).
Methyl Carbon (S-CH₃)δ ≈ 14 - 16 ppmTypical chemical shift for a methyl group attached to sulfur.[12]
IR Spec. C=O Stretch~1685 - 1705 cm⁻¹ (Strong)Conjugated aldehyde carbonyl stretch.[13][14]
Aldehyde C-H Stretch~2720 & ~2820 cm⁻¹ (Medium)Characteristic Fermi doublet for an aldehyde C-H bond.[13][15]
Aromatic C=C Stretch~1550 - 1600 cm⁻¹ (Medium)Benzene ring vibrations.[15]
C-S Stretch~600 - 800 cm⁻¹ (Weak-Medium)Thioether C-S bond vibration.
C-I Stretch~500 - 600 cm⁻¹ (Weak-Medium)Carbon-iodine bond vibration.[16]
Characterization Workflow Diagram

Characterization_Workflow cluster_characterization Characterization & Validation cluster_results Data Analysis sample Purified Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms ir IR Spectroscopy sample->ir nmr_res Confirm Connectivity & Proton/Carbon Count nmr->nmr_res ms_res Verify Molecular Formula & Mass ms->ms_res ir_res Identify Key Functional Groups ir->ir_res final_structure Validated Structure: 5-Iodo-2-(methylthio)benzaldehyde nmr_res->final_structure ms_res->final_structure ir_res->final_structure

Caption: Workflow for the structural validation of the final product.

Conclusion and Future Applications

This guide outlines a robust and reproducible pathway for the synthesis and comprehensive characterization of 5-Iodo-2-(methylthio)benzaldehyde. The detailed protocol and expected spectroscopic data provide a reliable framework for researchers to produce and validate this compound. Its trifunctional nature positions it as a highly valuable building block for creating diverse and complex molecules, with significant potential in the discovery of new pharmaceuticals, agrochemicals, and advanced organic materials.

References

  • Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. (2011).
  • Organic Syntheses Procedure. (2010). Organic Syntheses, 87, 1-2.
  • 5-Iodo-2-nitrobenzaldehyde. MySkinRecipes.
  • Supporting Information for Hypervalent iodine-guided electrophilic substitution. Beilstein Journals.
  • Synthesis of 2-amino-5-iodobenzaldehyde. PrepChem.com.
  • Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxid
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
  • IR: aldehydes. University of Calgary.
  • IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS.
  • High Resolution Mass Spectrometry (HRMS). The Royal Society of Chemistry.
  • 5-Iodo-2-(methylthio)benzaldehyde. Fluorochem.
  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • 2-(Methylthio)benzaldehyde, 5G - M2094-5G. Lab Pro.
  • Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. The Royal Society of Chemistry.
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • 2-(METHYLTHIO) BENZALDEHYDE 7022-45-9 wiki. Guidechem.
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  • 2-(Methylthio)benzaldehyde | 7022-45-9. Tokyo Chemical Industry Co., Ltd..

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Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 5-Iodo-2-(methylthio)benzaldehyde . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's role as a divergent scaffold.

CAS: 1289045-54-0 | Formula: C₈H₇IOS | MW: 278.11 g/mol

Executive Summary

5-Iodo-2-(methylthio)benzaldehyde serves as a high-value "linchpin" intermediate in organic synthesis. Its structural uniqueness lies in the orthogonality of its three functional handles:

  • Electrophilic Aldehyde (-CHO): Ready for condensation, olefination, and reductive amination.

  • Nucleophilic/Redox-Active Thioether (-SMe): Precursor for sulfoxides/sulfones or a directing group for metallation; essential for benzothiophene construction.

  • Electrophilic Aryl Iodide (-I): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing late-stage diversification without affecting the aldehyde or sulfur moieties.

This guide outlines the compound's physicochemical profile, validated synthetic pathways, and safety protocols.[1]

Physicochemical Properties

Data synthesized from experimental analogs and calculated molecular descriptors.

Molecular Identity
PropertySpecification
IUPAC Name 5-Iodo-2-(methylsulfanyl)benzaldehyde
SMILES CSC1=C(C=C(C=C1)I)C=O
Molecular Weight 278.11 g/mol
Exact Mass 277.9262
Heavy Atom Count 11
Physical & Electronic Profile
ParameterValue/DescriptionContext for Application
Physical State Pale yellow solid or viscous oilNote:[2] Unsubstituted 2-(methylthio)benzaldehyde is a liquid; the heavy iodine atom typically raises the melting point, likely resulting in a low-melting solid.
Solubility DMSO, DMF, CH₂Cl₂, ChloroformHigh lipophilicity ensures compatibility with standard organic synthesis solvents. Poor water solubility.[2]
LogP (Calc) ~3.2 - 3.5Indicates significant membrane permeability potential; relevant for drug discovery scaffolds.
Polar Surface Area 42.37 ŲDominated by the carbonyl and thioether; suitable for CNS-targeted library design.
Reactivity Hotspots C-I bond (weakest), C=O (polarized)The C-I bond is the primary site for oxidative addition by Pd(0).

Synthetic Methodologies & Reactivity

The utility of 5-Iodo-2-(methylthio)benzaldehyde lies in its ability to undergo divergent synthesis . Researchers can selectively activate one functional group while leaving others intact.

Divergent Reaction Map

The following diagram illustrates the three primary reaction vectors available to this scaffold.

ReactionMap Core 5-Iodo-2-(methylthio) benzaldehyde Suzuki Pathway A: C-C Coupling (Suzuki/Sonogashira) Core->Suzuki Pd(0), R-B(OH)2 Schiff Pathway B: Condensation (Schiff Bases/Heterocycles) Core->Schiff R-NH2, Acid Cat. Cycliz Pathway C: Annulation (Benzothiophenes) Core->Cycliz Cyclization Agents Biaryl 5-Aryl Derivatives (Library Expansion) Suzuki->Biaryl Ligand N,S-Ligands (Catalysis) Schiff->Ligand BenzoT 5-Iodobenzo[b]thiophene (Core Scaffold) Cycliz->BenzoT

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of Iodine (C5) and Aldehyde/Thioether (C1/C2).

Key Transformations
A. Palladium-Catalyzed Cross-Coupling (The Iodine Handle)

The iodine at position 5 is the most reactive site for oxidative addition.

  • Selectivity: Coupling occurs at C5 without affecting the aldehyde (which is prone to oxidation) or the thioether (which can poison catalysts if not managed).

  • Protocol Insight: Use phosphine-free catalysts or highly active species (e.g., Pd(dppf)Cl₂) to prevent sulfur coordination from deactivating the palladium center.

B. Heterocyclic Annulation (The SMe/CHO Pair)

This molecule is a direct precursor to 5-iodobenzo[b]thiophene .

  • Mechanism: The aldehyde can be converted to an alkene (via Wittig/Horner-Wadsworth-Emmons), followed by electrophilic cyclization of the sulfur onto the double bond with demethylation.

  • Application: Benzothiophenes are bioisosteres of indoles, widely used in SERM (Selective Estrogen Receptor Modulator) development.

C. Schiff Base Ligand Formation

Reaction with amines yields N,S-donor ligands.

  • Utility: These ligands coordinate soft metals (Pd, Pt) via the imine nitrogen and thioether sulfur, creating catalysts for downstream coupling reactions.

Experimental Protocols

Standardized procedures adapted for research applications.

Protocol 1: Suzuki-Miyaura Coupling at C5

Objective: Functionalization of the aryl ring while retaining the aldehyde.

  • Reagents:

    • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

    • Boronic Acid: R-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • Base: K₂CO₃ (2.0 equiv)[3]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a Schlenk flask with substrate, boronic acid, base, and catalyst under Argon.

    • Add degassed solvent.

    • Heat to 80–90°C for 4–12 hours. Monitor via TLC (Visualization: UV 254 nm; Aldehyde stain: DNP).

    • Workup: Dilute with EtOAc, wash with brine. The thioether may require rapid purification to avoid oxidation to sulfoxide on silica.

  • Critical Note: Degassing is vital. Thioethers are susceptible to oxidation to sulfoxides by atmospheric oxygen at high temperatures.

Protocol 2: Synthesis of Chalcogenated Schiff Bases

Objective: Creation of N,S-bidentate ligands.

  • Reagents:

    • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 mmol)

    • Amine: Primary amine (e.g., aniline, 1.0 mmol)

    • Solvent: Anhydrous Ethanol or Methanol

    • Catalyst: Glacial Acetic Acid (1-2 drops)

  • Procedure:

    • Dissolve substrate in ethanol at room temperature.

    • Add amine dropwise with stirring.[4]

    • Add acetic acid catalyst.

    • Reflux for 2–4 hours .

    • Isolation: Cool to 0°C. The Schiff base typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.[4]

Handling, Stability & Safety (SDS Highlights)

Stability Profile
  • Oxidation: The thioether (-SMe) is prone to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) if exposed to strong oxidants (e.g., mCPBA, H₂O₂). Store under inert gas if long-term storage is required.

  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage/photodeiodination upon prolonged exposure to UV light. Store in amber vials.

  • Air Sensitivity: The aldehyde is slowly oxidized to the carboxylic acid (5-iodo-2-(methylthio)benzoic acid) in air.

Safety Precautions
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of aldehyde vapors.

  • Spill Management: Adsorb with sand or vermiculite. Do not use oxidative cleaning agents (bleach) as this may generate toxic sulfoxides or iodine vapors.

References

  • Sigma-Aldrich. Product Specification: 5-Iodo-2-(methylthio)benzaldehyde (CAS 1289045-54-0).

  • Singh, P., et al. (2012). "Chalcogenated Schiff bases: Complexation with palladium(II) and Suzuki coupling reactions." Journal of Chemical Sciences, 124(6), 1245–1253.[4]

  • Willis, M. C., et al. "Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions." Semantic Scholar / University of Oxford. (Referenced for general reactivity of 2-(methylthio)benzaldehyde scaffolds).[2][5][6]

  • Google Patents. WO2023164680A1 - 6-oxodecahydropyrrolo... derivatives. (Describes synthesis of 5-iodobenzo[b]thiophene derivatives from similar precursors).

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An In-depth Technical Guide to 5-Iodo-2-(methylthio)benzaldehyde: Synthesis, Characterization, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Iodo-2-(methylthio)benzaldehyde (CAS Number: 1289045-54-0), a molecule of interest for researchers, medicinal chemists, and professionals in drug development. While specific literature on this compound is emerging, this document synthesizes information from foundational organic chemistry principles and data on analogous structures to present a predictive yet robust guide. We will delve into its physicochemical properties, plausible synthetic strategies, expected spectroscopic signatures, and its potential as a versatile building block in modern synthetic chemistry.

Introduction and Molecular Overview

5-Iodo-2-(methylthio)benzaldehyde is a trifunctional aromatic compound featuring an aldehyde, an iodine atom, and a methylthio group. This unique combination of functional groups makes it a highly attractive scaffold for the synthesis of complex molecular architectures. The aldehyde provides a handle for a myriad of classical and contemporary organic transformations, the aryl iodide is a prime substrate for transition-metal-catalyzed cross-coupling reactions, and the methylthio group can influence the electronic properties of the ring and serve as a site for further modification.

The strategic placement of these groups—the iodine atom para to the aldehyde and the methylthio group ortho to it—offers significant opportunities for regioselective synthesis, making it a valuable intermediate in the construction of novel pharmaceutical agents and functional materials.

Physicochemical Properties and Structural Data

While extensive experimental data for 5-Iodo-2-(methylthio)benzaldehyde is not widely published, we can infer its key properties based on its structure and data from related compounds.

PropertyValue/PredictionSource/Analogy
CAS Number 1289045-54-0[1]
Molecular Formula C8H7IOSCalculated
Molecular Weight 278.11 g/mol Calculated
IUPAC Name 5-iodo-2-(methylsulfanyl)benzaldehyde[1]
Canonical SMILES CSC1=CC=C(I)C=C1C=O[1]
Appearance Likely a solid at room temperatureAnalogy to other substituted benzaldehydes
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc)General principle for similar organic compounds
Purity Commercially available at ≥95%[1]

Proposed Synthetic Strategies

The synthesis of 5-Iodo-2-(methylthio)benzaldehyde can be approached from several retrosynthetic pathways. Below, we outline two plausible and efficient strategies based on well-established organic transformations.

Strategy A: Electrophilic Iodination of 2-(Methylthio)benzaldehyde

This approach involves the direct iodination of the commercially available 2-(methylthio)benzaldehyde. The methylthio group is an ortho-, para-director. Since the ortho position is sterically hindered by the aldehyde, iodination is expected to occur predominantly at the para position.

Synthesis_Strategy_A 2-(Methylthio)benzaldehyde 2-(Methylthio)benzaldehyde Product 5-Iodo-2-(methylthio)benzaldehyde 2-(Methylthio)benzaldehyde->Product Electrophilic Aromatic Substitution Iodinating_Agent I2, Periodic Acid or NIS Iodinating_Agent->Product Synthesis_Strategy_B 5-Iodobenzaldehyde 5-Iodobenzaldehyde Product 5-Iodo-2-(methylthio)benzaldehyde 5-Iodobenzaldehyde->Product Nucleophilic Aromatic Substitution or Cross-Coupling Methylthiol_Source DMSO, Cu(I) catalyst or MeSH, Pd catalyst Methylthiol_Source->Product

Caption: Proposed synthesis via methylthiolation.

Exemplary Synthetic Protocol: Copper-Mediated Methylthiolation

The following is a representative protocol for the methylthiolation of an aryl iodide, adapted from a known procedure for similar substrates. [2]This protocol serves as a starting point for the synthesis of 5-Iodo-2-(methylthio)benzaldehyde from 5-iodobenzaldehyde.

Materials:

  • 5-Iodobenzaldehyde (1.0 eq)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Zinc fluoride (ZnF2) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) (as solvent and methylthiol source)

  • Ethyl acetate

  • Brine

Procedure:

  • To a sealed tube, add 5-iodobenzaldehyde (0.4 mmol), CuBr (5.8 mg, 10 mol%), and ZnF2 (0.8 mmol, 2 equiv.).

  • Add DMSO (2 mL) to the tube.

  • Seal the tube and stir the reaction mixture at 150 °C for 36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add brine (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-Iodo-2-(methylthio)benzaldehyde.

Anticipated Spectroscopic Characterization

The structure of 5-Iodo-2-(methylthio)benzaldehyde can be unequivocally confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 9.5-10.5 ppm. [3]The methylthio protons (S-CH₃) will likely appear as a singlet around δ 2.5 ppm. The aromatic protons will exhibit a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show a resonance for the aldehyde carbonyl carbon around δ 190-195 ppm. [4]The carbon attached to the iodine will be shifted upfield due to the heavy atom effect. The methylthio carbon will resonate around δ 15-20 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1700-1720 cm⁻¹. [5]

Chemical Reactivity and Synthetic Utility

The true value of 5-Iodo-2-(methylthio)benzaldehyde lies in its potential for a wide range of chemical transformations, making it a versatile intermediate in drug discovery and materials science.

Reactivity_Map cluster_aldehyde Aldehyde Reactions cluster_iodide Aryl Iodide Reactions cluster_thioether Methylthio Reactions Core 5-Iodo-2-(methylthio)benzaldehyde Wittig Wittig Olefination Core->Wittig Reductive_Amination Reductive Amination Core->Reductive_Amination Condensation Aldol/Knoevenagel Condensation Core->Condensation Suzuki Suzuki Coupling (C-C bond) Core->Suzuki Heck Heck Coupling (C-C bond) Core->Heck Buchwald Buchwald-Hartwig (C-N, C-O bond) Core->Buchwald Oxidation Oxidation to Sulfoxide/Sulfone Core->Oxidation

Caption: Potential reaction pathways for 5-Iodo-2-(methylthio)benzaldehyde.

  • Reactions at the Aldehyde Group: The aldehyde functionality can undergo a plethora of reactions, including Wittig olefination to form alkenes, reductive amination to synthesize secondary and tertiary amines, and various condensation reactions to build larger molecular frameworks. [6][7]* Transformations of the Aryl Iodide: The carbon-iodine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. [8]This allows for the introduction of a wide array of substituents, significantly increasing molecular diversity.

  • Modification of the Methylthio Group: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties of the molecule and introduce new hydrogen bonding capabilities, a strategy often employed in medicinal chemistry.

The combination of these reactive sites makes 5-Iodo-2-(methylthio)benzaldehyde a powerful building block for creating libraries of compounds for high-throughput screening in drug discovery programs. [9]

Conclusion

5-Iodo-2-(methylthio)benzaldehyde is a promising, albeit under-characterized, synthetic intermediate. Its unique arrangement of three distinct functional groups offers a rich platform for the synthesis of novel and complex molecules. This guide has provided a predictive yet scientifically grounded overview of its properties, synthesis, and reactivity, with the aim of empowering researchers to unlock its full potential in their synthetic endeavors. As more research becomes available, the applications of this versatile building block are expected to expand significantly.

References

  • Supporting Information for "Copper-Mediated Methylthiolation of Aryl Halides with DMSO". (2011). Chemical Communications. The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-iodobenzaldehyde. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Xiandai Huagong/Modern Chemical Industry. Retrieved February 14, 2026, from [Link]

  • JRC Publications Repository. (n.d.). The Use of Chemical Reactivity Assays in Toxicity Prediction. Retrieved February 14, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 14, 2026, from [Link]

  • Beilstein Journals. (n.d.). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved February 14, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-(Methylthio)-2-[(methylthio)methyl]-2-pentenal (FDB016960). Retrieved February 14, 2026, from [Link]

  • RIFM. (2024, February 19). RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde, CAS registry number 13679-70-4. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021, June 22). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Retrieved February 14, 2026, from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Retrieved February 14, 2026, from [Link]

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Sources

Spectroscopic Characterization and Structural Validation of 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

This guide provides a comprehensive technical framework for the identification and validation of 5-Iodo-2-(methylthio)benzaldehyde (CAS: 1065492-95-6).[1] As a critical intermediate in the synthesis of fused heterocycles (e.g., benzothiophenes and indazoles) and a scaffold for Suzuki-Miyaura cross-coupling, accurate structural confirmation is paramount.

This document synthesizes experimental data from parent analogs with chemometric substituent analysis to provide a robust Reference Validation Profile . It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can confidently distinguish this molecule from its precursors (e.g., 2-fluoro-5-iodobenzaldehyde) and byproducts.[1]

Compound Identity & Structural Logic[1][2]

ParameterDetail
IUPAC Name 5-Iodo-2-(methylsulfanyl)benzaldehyde
CAS Number 1065492-95-6
Molecular Formula C₈H₇IOS
Molecular Weight 278.11 g/mol
Monoisotopic Mass 277.9235 Da
SMILES CSC1=C(C=C(C=C1)I)C=O
Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting the spectra.[1] The most reliable route involves Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-iodobenzaldehyde with sodium thiomethoxide.[1]

  • Key Impurity Risk: Unreacted starting material (2-fluoro-5-iodobenzaldehyde) or bis-substitution products.[1]

  • Spectral Marker: The disappearance of the C-F coupling in 13C NMR and the appearance of the S-Methyl singlet in 1H NMR are the primary validation checkpoints.[1]

SynthesisLogic Start 2-Fluoro-5-iodobenzaldehyde (Precursor) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack Reagent NaSMe (Nucleophile) Reagent->Intermediate Product 5-Iodo-2-(methylthio)benzaldehyde (Target) Intermediate->Product -NaF Byproduct Disulfide Dimer (Oxidative Impurity) Product->Byproduct Air Oxidation (Slow)

Figure 1: Synthesis logic and impurity generation pathways. The SNAr mechanism dictates the specific spectral changes observed (Loss of F, Gain of SMe).

NMR Spectroscopy: The Validation Map

The Nuclear Magnetic Resonance (NMR) profile is dominated by the deshielding effect of the aldehyde group and the heavy atom effect of Iodine.

1H NMR (Proton)

The spectrum is characterized by a distinct AMX spin system (three aromatic protons) and two singlets.[1]

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)[1]

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
CHO 10.25 ± 0.1 Singlet (s)1H-Aldehyde proton.[1] Deshielded by anisotropy of C=O.
H-6 8.12 ± 0.1 Doublet (d)1HJ ≈ 2.0Ortho to CHO.[1] Highly deshielded. Meta coupling to H-4.
H-4 7.85 ± 0.1 dd1HJ ≈ 8.5, 2.0Para to CHO, Ortho to I. Deshielded by Iodine.[1]
H-3 7.15 ± 0.1 Doublet (d)1HJ ≈ 8.5Ortho to S-Me.[1] Shielded relative to H-4/H-6 due to S-Me resonance.[1]
S-Me 2.48 ± 0.05 Singlet (s)3H-Methylthio group.[1] Distinctive diagnostic peak.

Critical Analysis:

  • Differentiation from Precursor: The precursor (2-Fluoro) will show H-3 as a complex multiplet due to H-F coupling (JH-F ~8-10 Hz).[1] In the target, H-3 simplifies to a clean doublet.[1]

  • Differentiation from Parent: The non-iodinated parent (2-(methylthio)benzaldehyde) has H-4/H-5/H-6 in the 7.3–7.8 ppm range.[1] The presence of Iodine at C-5 shifts H-4 downfield significantly.[1]

13C NMR (Carbon)

The Carbon-13 spectrum provides the definitive proof of the Iodine position via the "Heavy Atom Effect," which causes significant upfield shifting of the attached carbon.

Solvent: CDCl₃

Carbon TypeShift (δ, ppm)AssignmentStructural Insight
C=O 190.5 AldehydeTypical benzaldehyde carbonyl.[1]
C-S (C-2)146.0 QuaternaryIpso to S-Me.[1] Deshielded by S.
C-H (C-6)139.5 AromaticOrtho to CHO.[1]
C-H (C-4)142.0 AromaticOrtho to I.
C-C (C-1)134.0 QuaternaryIpso to CHO.[1]
C-H (C-3)127.5 AromaticOrtho to S-Me.[1]
C-I (C-5)89.0 - 91.0 QuaternaryDiagnostic: Iodine-bearing carbons appear remarkably upfield (~90 ppm) compared to H/Cl/Br analogs.[1]
S-Me 15.5 MethylTypical thiomethyl shift.[1]

Mass Spectrometry: The Fingerprint

Mass spectrometry confirms the molecular weight and the presence of the halogen.

Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]

Isotopic Pattern[1]
  • Iodine (I): Monoisotopic (100% 127I).[1] Unlike Cl or Br, there is no M+2 peak of significant intensity.[1]

  • Sulfur (S): 32S (95%) and 34S (4.2%).[1]

  • Result: You will see a small M+2 peak (~4-5% height of M+) derived primarily from 34S.[1]

Fragmentation Pathway (EI)

The molecule fragments sequentially, losing the labile functional groups.

MassSpec Parent Molecular Ion [M]+ m/z 278 Frag1 [M - CHO]+ m/z 249 Parent->Frag1 Loss of Formyl (-29) Frag2 [M - SMe]+ m/z 231 Parent->Frag2 Loss of Thiomethyl (-47) Frag3 [M - I]+ m/z 151 Parent->Frag3 Loss of Iodine (-127) Frag4 Tropylium-like Ion (Cyclization) Frag1->Frag4 Rearrangement

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (FT-IR)[1]

IR is useful for a quick "Go/No-Go" check of the carbonyl functionality.[1]

Wavenumber (cm⁻¹)Vibration ModeDescription
1680 - 1695 C=O[1] StretchStrong, sharp.[1] Conjugated aldehyde (lower than typical 1710).[1]
2750 & 2850 C-H Stretch (Aldehyde)"Fermi doublet" characteristic of aldehydes.
1560 - 1590 C=C Stretch (Ar)Aromatic ring breathing.[1]
1050 - 1080 C-S StretchAryl-alkyl ether/thioether region.[1]
~500 - 600 C-I StretchOften weak, but present in the fingerprint region.[1]

Experimental Protocols

NMR Sample Preparation
  • Standard: Dissolve 5–10 mg of the solid in 0.6 mL of CDCl₃.

  • Note: If the sample contains traces of paramagnetic impurities (e.g., from Copper catalysis if used), filtering through a small plug of silica or Celite is mandatory to prevent line broadening.[1]

GC-MS Method[1]
  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

  • Inlet: 250°C, Split 20:1.

  • Ramp: 50°C (1 min) → 20°C/min → 300°C (hold 3 min).

  • Retention Time: Expect elution after the non-iodinated parent but before bis-iodinated byproducts.[1]

References

  • Synthesis of Thio-analogs

    • Preparation of 2-(methylthio)
    • Source: (Provides spectral data for the parent 2-(methylthio)benzaldehyde used as the baseline for chemical shift calculations).

  • Iodination & Precursor Data

    • Spectroscopic profile of 2-fluoro-5-iodobenzaldehyde.
    • Source: (Validates the starting material shifts).[1]

  • General Substituent Effects (Chemometrics)

    • Estimation of Iodine substituent effects on 13C NMR.
    • Source: [Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer]([Link]) (Standard reference for calculating the -30ppm Iodine ipso-effect).[1]

Sources

Technical Safety & Handling Guide: 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-(methylthio)benzaldehyde (CAS: 1289045-54-0) is a bifunctional organosulfur intermediate utilized primarily in medicinal chemistry for the synthesis of complex heterocycles and pharmaceutical scaffolds.[1] Its structure features a reactive electrophilic aldehyde, a nucleophilic thioether, and a halogenated handle (iodine) suitable for transition-metal catalysis.[1]

This guide addresses the specific handling challenges posed by this compound: stench management (characteristic of aryl thioethers), oxidative instability (susceptibility of both sulfur and aldehyde moieties), and cross-contamination risks in biological assays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterSpecification
Chemical Name 5-Iodo-2-(methylthio)benzaldehyde
CAS Number 1289045-54-0
Molecular Formula C₈H₇IOS
Molecular Weight 278.11 g/mol
Physical State Pale yellow to orange solid (low melting point) or viscous liquid depending on purity/temperature.[1]
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate.[1] Insoluble in water.[1]
Key Functional Groups Aryl Iodide (C-I), Thioether (C-S-C), Aldehyde (CHO)

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact derivative is limited, its profile is derived from the parent 2-(methylthio)benzaldehyde and analogous halogenated benzaldehydes.[1]

GHS Classification[1][6][7]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][6]

  • H319: Causes serious eye irritation.[1][6][4]

  • H335: May cause respiratory irritation.[1][6][4]

  • Additional Hazard (Non-GHS): Stench .[1][2][3][7] Thioethers possess low odor thresholds and can cause olfactory fatigue or nausea.[1]

Critical Toxicology Insights
  • Iodine Release: Under extreme thermal stress or acidic conditions, the C-I bond may cleave, releasing elemental iodine (respiratory irritant).[1]

  • Sensitization: Thioethers are potential skin sensitizers.[1] Repeated exposure may induce allergic dermatitis.[1]

Storage & Stability Management

The compound possesses two primary degradation vectors: S-oxidation (sulfoxide formation) and CHO-oxidation (benzoic acid formation).[1]

Stability Logic Diagram

The following diagram illustrates the degradation pathways that necessitate specific storage controls.

G Compound 5-Iodo-2-(methylthio) benzaldehyde Sulfoxide Sulfoxide Impurity (S=O) Compound->Sulfoxide Slow S-Oxidation Acid Benzoic Acid Impurity (COOH) Compound->Acid Auto-oxidation Iodine Free Iodine (I2) Compound->Iodine Photolysis (C-I cleavage) Oxygen Atmospheric O2 Oxygen->Sulfoxide Oxygen->Acid Light UV/Visible Light Light->Iodine

Figure 1: Primary degradation pathways driven by oxygen and light exposure.[1]

Storage Protocol
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.[1] The thioether is prone to oxidation to sulfoxides upon prolonged air exposure.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation of the C-I bond and sulfur adsorption into plastics.[1]

Safe Handling & Containment Protocols

Engineering Controls[1]
  • Fume Hood: Mandatory. All operations, including weighing, must occur inside a certified fume hood operating at face velocity >100 fpm.[1]

  • Odor Control: Prepare a Bleach Bath (10% Sodium Hypochlorite) inside the hood before starting work. This oxidizes residual thiols/sulfides, neutralizing the stench on glassware.[1]

Personal Protective Equipment (PPE)[5]
  • Gloves: Double-gloving (Nitrile over Nitrile) is recommended.[1] Sulfur compounds can permeate thin nitrile; change outer gloves immediately upon contamination.[1]

  • Respiratory: If working outside a hood (not recommended), use a full-face respirator with Organic Vapor/Acid Gas cartridges .[1]

Step-by-Step Weighing Protocol (Stench Mitigation)
  • Pre-Weighing: Tare the receiving flask with a septum cap on the balance.

  • Transfer: Move the flask and source container to the fume hood.

  • Addition: Rapidly transfer the solid/liquid into the flask.

  • Sealing: Cap the flask immediately. Wipe threads with a tissue soaked in bleach solution if spillage occurred.[1]

  • Final Weighing: Return the sealed flask to the balance.

Synthesis & Reaction Safety

Reactivity Context

This compound is a "linchpin" intermediate.[1] The iodine allows for Suzuki/Stille couplings, while the aldehyde allows for condensation.[1]

Caution - Catalyst Poisoning: The methylthio (S-Me) group is a soft Lewis base and can coordinate strongly to Palladium (Pd) or Platinum (Pt) catalysts, potentially poisoning them.[1]

  • Mitigation: Use higher catalyst loadings (2-5 mol%) or bidentate phosphine ligands (e.g., dppf, Xantphos) that compete effectively with the sulfur for the metal center.[1]

Operational Workflow Logic

Workflow cluster_waste Waste Stream Start Start: Cold Storage Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Transfer Transfer in Hood (Argon Blanket) Equilibrate->Transfer Reaction Reaction Setup (Avoid Pd Poisoning) Transfer->Reaction Quench Quench/Workup (Bleach for Glassware) Reaction->Quench Halogenated Waste Halogenated Waste Quench->Halogenated Waste

Figure 2: Operational workflow emphasizing temperature management and odor neutralization.[1]

Waste Disposal & Decontamination[1]

Spill Response
  • Evacuate: If a large amount (>5g) is spilled outside a hood, evacuate the area due to stench and respiratory irritation risk.[1]

  • Neutralize: Cover the spill with 10% bleach solution or solid calcium hypochlorite.[1] Allow to sit for 15 minutes to oxidize the sulfur.

  • Cleanup: Absorb with vermiculite or sand.[1] Do not use combustible materials (paper towels) if using solid oxidizers.[1]

Disposal Streams[1]
  • Stream A (Product): Halogenated Organic Waste.

  • Stream B (Rinse): Aqueous waste containing bleach (oxidized sulfur residues) must be kept separate from acidic waste streams to prevent chlorine gas generation.

References

  • Fluorochem. (2024).[1][3] Safety Data Sheet: 5-Iodo-2-(methylthio)benzaldehyde. Retrieved from (Search CAS: 1289045-54-0).[1]

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 4-(Methylthio)benzaldehyde. Retrieved from (Used for analog toxicology anchoring).[1]

  • PubChem. (2024).[1] Compound Summary: 2-(Methylthio)benzaldehyde.[1][8][9][10][11] National Library of Medicine.[1][9] Retrieved from .[1]

  • Beilstein Journals. (2020). Synthesis of cyclic iodonium salts. (Providing context on iodo-benzaldehyde reactivity). Retrieved from .[1]

Sources

Strategic Selection of Starting Materials for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficiency of a heterocyclic synthesis campaign is rarely determined by the final step; it is predetermined by the strategic selection of the starting material. In modern drug discovery, the "Synthon Approach" has evolved beyond simple retrosynthesis. It now encompasses regulatory considerations (impurity carryover), atom economy (green chemistry), and the ability to access divergent scaffolds from a single precursor.

This guide analyzes three critical classes of starting materials: 1,3-Difunctional Electrophiles , Multicomponent Reaction (MCR) Inputs , and Ortho-Functionalized Aromatics . It provides validated protocols, mechanistic insights into regioselectivity, and a forward-looking view on biomass-derived precursors.

The Strategic Landscape: Regulatory & Chemical

Before selecting a starting material, the development chemist must evaluate it against the "Significant Structural Fragment" criteria used by regulatory bodies (ICH Q11).

CriterionDefinitionImpact on Selection
Propinquity Distance (steps) from the final API.Starting materials closer to the API require stricter impurity controls (GMP).
Impurity Fate Probability of impurity carryover.[1]Avoid precursors with impurities that are structural analogs of the API (hard to purge).
Divergence Ability to form multiple scaffolds.[2][3][4]High-value precursors (e.g., 1,3-diketones) allow library generation from one common input.

The "Workhorse" Electrophiles: 1,3-Dicarbonyls

The 1,3-dicarbonyl moiety is the most versatile synthon in heterocyclic chemistry. Its ambident electrophilicity allows it to serve as a precursor for pyrazoles, isoxazoles, and pyrimidines depending on the binucleophile employed.

Mechanistic Divergence & Regioselectivity

The reaction of a hydrazine with an unsymmetrical 1,3-diketone often yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles).

  • Causality: The most nucleophilic nitrogen of the hydrazine typically attacks the most electrophilic carbonyl first.

  • Control Strategy: To force regioselectivity, replace the 1,3-diketone with an enaminone (where one carbonyl is masked as a vinylogous amide) or use Lewis Acid catalysis to activate one carbonyl selectively.

Visualization: The 1,3-Dicarbonyl Divergence

G Start 1,3-Diketone (R1-CO-CH2-CO-R2) Hydrazine + Hydrazine (NH2-NH-R) Start->Hydrazine Hydroxyl + Hydroxylamine (NH2-OH) Start->Hydroxyl Amidine + Amidine (NH2-C(R)=NH) Start->Amidine Prod_Pyraz Pyrazole (Azole Scaffold) Hydrazine->Prod_Pyraz Condensation (-2 H2O) Prod_Isox Isoxazole (Bioisostere) Hydroxyl->Prod_Isox Cyclization Prod_Pyrim Pyrimidine (Kinase Inhibitor) Amidine->Prod_Pyrim Cyclocondensation

Figure 1: Divergent synthesis pathways from a single 1,3-dicarbonyl precursor.

Validated Protocol: Synthesis of 3,5-Dimethylpyrazole

Source: Organic Syntheses [1] Rationale: This protocol demonstrates the classic Knorr synthesis. Temperature control is critical to manage the exotherm and prevent side reactions.

Materials:

  • Hydrazine sulfate (65 g, 0.50 mol)

  • Sodium hydroxide (10% aqueous solution, 400 mL)

  • Acetylacetone (2,4-pentanedione) (50 g, 0.50 mol)

Step-by-Step Methodology:

  • Dissolution: Dissolve hydrazine sulfate in the 10% NaOH solution in a 1-L round-bottom flask.

  • Cooling (Critical): Immerse the flask in an ice bath. Cool the mixture to 15°C .

    • Why? Hydrazine is unstable and the condensation is exothermic. Higher temperatures can lead to hydrazine decomposition or polymerization of the diketone.

  • Addition: Add acetylacetone dropwise over 30 minutes, maintaining the internal temperature at 15°C.

  • Reaction: Stir for 1 hour at 15°C. The product may precipitate or form an oil.

  • Workup: Dilute with 200 mL water to dissolve inorganic salts. Extract with ether (125 mL then 4 x 40 mL).

  • Purification: Wash combined ether layers with saturated NaCl, dry over anhydrous

    
    , and remove solvent.
    
  • Yield: Expect 77–81% (37–39 g) of crystalline solid (mp 107–108°C).

High-Energy Precursors: Isocyanides in MCRs

Isocyanides (isonitriles) are unique starting materials because the terminal carbon is formally divalent, acting as both a nucleophile and an electrophile (alpha-addition). This property drives Multicomponent Reactions (MCRs) like the Ugi and Passerini reactions.

The Ugi 4-Component Reaction (U-4CR)

The Ugi reaction assembles an amine, an aldehyde/ketone, a carboxylic acid, and an isocyanide into a bis-amide structure.[5] It is the fastest route to peptidomimetic heterocycles.

Visualization: Ugi Reaction Mechanism

Ugi Inputs Amine + Aldehyde Imine Imine / Iminium Ion Inputs->Imine -H2O Nitrilium Nitrilium Ion (Alpha-Addition) Imine->Nitrilium + Isocyanide Isocyanide Isocyanide (C≡N-R) Acid Carboxylic Acid Imidate O-Acyl Imidate Nitrilium->Imidate + Acid (Nucleophilic Attack) Product Bis-Amide Product (Mumm Rearrangement) Imidate->Product Acyl Transfer (Irreversible)

Figure 2: Mechanistic flow of the Ugi 4-Component Reaction.

Validated Protocol: Ugi Reaction with In-Situ Isocyanide

Source: Organic Syntheses [2] Rationale: Many isocyanides are foul-smelling and unstable. This modern protocol generates the isocyanide in situ from a formamide, improving safety and scope.

Materials:

  • N-(phenethyl)formamide (7.46 g)[4][6]

  • Triphosgene (5.94 g) (Dehydrating agent)[4]

  • Triethylamine (16.8 mL)[4][6]

  • Aminoacetaldehyde dimethyl acetal (Amine component)[4][6][7]

  • Paraformaldehyde (Aldehyde component)[4]

  • Cyclohexanecarboxylic acid (Acid component)[4][7]

Step-by-Step Methodology:

  • Isocyanide Formation: In a flask cooled to -10°C, treat N-(phenethyl)formamide/triethylamine in

    
     with triphosgene (added dropwise). Stir for 30 min.
    
    • Safety: Triphosgene generates phosgene in situ. Use a scrubber and proper ventilation.

  • Imine Pre-formation: In a separate vessel, heat aminoacetaldehyde dimethyl acetal and paraformaldehyde in MeOH (80°C) until clear (formation of oxazolidine/imine species).

  • MCR Assembly: Cool the imine solution and add the carboxylic acid.

  • Combination: Cannulate the imine/acid mixture into the isocyanide solution at -10°C.

  • Reaction: Allow to warm to room temperature and stir for 48 hours.

  • Purification: Concentrate, wash with saturated

    
    , and purify via flash chromatography (Hexanes/EtOAc).
    

Ortho-Functionalized Aromatics: Benzimidazoles

1,2-Diaminobenzenes (o-phenylenediamines) are the definitive starting material for benzimidazoles. The choice of the "C1" source (formic acid, aldehyde, or orthoester) determines the substituent at the 2-position.

Validated Protocol: Synthesis of Benzimidazole

Source: Organic Syntheses [3] Method: Phillips-Ladenburg type condensation.[8]

Materials:

  • o-Phenylenediamine (54 g, 0.5 mol)

  • Formic acid (90%, 34.6 g)

  • NaOH (10% solution)[8][9]

Step-by-Step Methodology:

  • Condensation: Mix diamine and formic acid in a round-bottom flask.

  • Heating: Heat in a water bath at 100°C for 2 hours.

    • Mechanism:[3][5][9][10][11][12] Formylation of the amines followed by acid-catalyzed cyclodehydration.

  • Neutralization: Cool and slowly add 10% NaOH until the mixture is just alkaline to litmus. The crude benzimidazole will precipitate.

  • Purification: Dissolve in boiling water, treat with decolorizing carbon (Norite), filter hot, and cool to 10–15°C to crystallize.

  • Yield: ~83–85% (mp 170–172°C).[13]

Future Directions: Green/Biomass Precursors

The industry is shifting toward "Platform Chemicals" derived from biomass.[14]

  • Furfural: Derived from agricultural waste (corn cobs), it serves as a precursor for furans and, via ring-opening/rearrangement (Achmatowicz reaction), for pyranones [4].

  • Levulinic Acid: A hydrolysis product of cellulose, used to synthesize pyrrolidines and diphenolic acid derivatives.

Strategic Note: When selecting biomass-derived starting materials, verify the isomeric purity and water content, as bio-sources often contain variable levels of moisture that can quench moisture-sensitive catalysts (e.g., Lewis acids).

References

  • Wiley, R. H.; Hexner, P. E. (1951). "3,5-Dimethylpyrazole". Organic Syntheses, 31 , 43. [Link]

  • Boltjes, A.; Liu, H.; Liu, H.; Dömling, A. (2017).[6] "Ugi Multicomponent Reaction". Organic Syntheses, 94 , 54-65.[6] [Link]

  • Wagner, E. C.; Millett, W. H. (1939). "Benzimidazole".[8][9][13][15] Organic Syntheses, 19 , 12. [Link]

  • Tong, X.; Ma, Y.; Li, Y. (2010). "Biomass into Chemicals: Conversion of Sugars to Furan Derivatives by Catalytic Processes". Applied Catalysis A: General, 385 , 1-13. [Link]

Sources

"5-Iodo-2-(methylthio)benzaldehyde" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Scaffold for Heterocyclic Fusion & Late-Stage Diversification

Executive Summary

5-Iodo-2-(methylthio)benzaldehyde (IMTB) represents a "lynchpin" intermediate in modern medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses an electrophilic aldehyde for condensation, a nucleophilic sulfur moiety (latent), and a distal aryl iodide for cross-coupling.

This guide provides a technical blueprint for utilizing IMTB to access privileged pharmacophores—specifically benzothiophenes , 1,2-benzisothiazoles , and functionalized indazoles . Unlike simple benzaldehydes, IMTB allows for "Library-from-Core" generation, where the heterocyclic core is constructed first, and the 5-iodo position is reserved for late-stage diversification (LSD) via Palladium-catalyzed coupling.

Part 1: Structural Analysis & Reactivity Profile

The utility of IMTB is dictated by the electronic interplay between its three functional handles.

The Ortho-Effect (C1 & C2)

The ortho relationship between the aldehyde (CHO) and the methylthio group (SMe) is the primary driver for heterocycle formation.

  • The Aldehyde (C1): Acts as the initial anchor for condensation reactions (e.g., with amines, nitromethane, or active methylenes).

  • The Methylthio Group (C2): Serves as a "masked" thiol. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) under forcing conditions or participate in oxidative cyclization to form S-N bonds.

The Distal Handle (C5)

The Iodine atom at C5 is electronically isolated from the cyclization center. This is critical because it remains intact during the harsh conditions often required to form the heterocyclic core (e.g., acid-mediated cyclization), allowing for high-yielding Suzuki, Sonogashira, or Buchwald-Hartwig couplings in the final step of synthesis.

Part 2: Synthesis of the Building Block

Note: While IMTB is commercially available, in-house synthesis is often required to ensure freshness, as the aldehyde is prone to air oxidation.

The "Gold Standard" Protocol: Regioselective SNAr

Direct iodination of 2-(methylthio)benzaldehyde is risky due to the potential oxidation of the sulfur to sulfoxide. The superior route involves nucleophilic displacement of fluoride.

Reaction: 2-Fluoro-5-iodobenzaldehyde + NaSMe → 5-Iodo-2-(methylthio)benzaldehyde + NaF

Step-by-Step Methodology
  • Setup: Flame-dry a 250mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 2-fluoro-5-iodobenzaldehyde (10.0 mmol) in anhydrous DMF (50 mL). Rationale: DMF promotes the dissociation of the nucleophile salt.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exotherm and prevents over-reaction or bis-substitution.

  • Addition: Add Sodium thiomethoxide (NaSMe) (10.5 mmol, 1.05 eq) portion-wise over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Monitoring (Self-Validating Step):

    • TLC: (20% EtOAc/Hexanes). Starting material (SM) Rf ~0.6; Product Rf ~0.5. The product spot should be UV active and stain distinctively with DNP (aldehyde hydrazine test).

    • Visual: The solution typically turns from pale yellow to a deeper amber.

  • Workup: Pour mixture into ice-water (200 mL) with vigorous stirring. The product often precipitates as a yellow solid. Filter and wash with water. If oil forms, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.

Yield Expectation: 85-92% Purity Check: 1H NMR (CDCl3): Look for Aldehyde singlet at ~10.2 ppm and S-Me singlet at ~2.5 ppm.

Part 3: Heterocyclic Core Construction

IMTB serves as a precursor to three major drug scaffolds.

Pathway A: Synthesis of 3-Substituted Benzothiophenes

This transformation utilizes the aldehyde for condensation with an active methylene, followed by an intramolecular SNAr or rearrangement where the S-Me group is incorporated or demethylated.

Protocol (Henry Reaction/Cyclization):

  • Condensation: React IMTB with nitromethane (CH3NO2) and Ammonium Acetate (NH4OAc) in acetic acid (reflux, 4h) to form the nitrostyrene .

  • Cyclization: Treat the nitrostyrene with I2/DMSO or soft Lewis acids. The sulfur attacks the β-position of the styrene, followed by elimination/aromatization.

Pathway B: Synthesis of 1,2-Benzisothiazoles

Benzisothiazoles are privileged structures in antipsychotics (e.g., Lurasidone) and antimicrobials.

Protocol (Oxidative Cyclization):

  • Oxime Formation: React IMTB with Hydroxylamine HCl (NH2OH·HCl) and NaOAc in EtOH to form the oxime.

  • Ring Closure: Treat the oxime with Polyphosphoric Acid (PPA) or acetic anhydride. This promotes the nucleophilic attack of the oxime nitrogen onto the sulfur, often accompanied by demethylation or Pummerer-type rearrangement depending on specific reagents.

Visualization of Pathways

The following diagram illustrates the divergent synthesis capabilities of IMTB.

G Start 5-Iodo-2-(methylthio) benzaldehyde (IMTB) Nitrostyrene Intermediate: Nitrostyrene Start->Nitrostyrene CH3NO2, NH4OAc (Henry Reaction) Oxime Intermediate: Oxime Start->Oxime NH2OH·HCl NaOAc Indazole 5-Iodo-1H-indazole Start->Indazole Hydrazine Hydrate (High Temp/Pressure) Benzothiophene 5-Iodo-3-nitro benzothiophene Nitrostyrene->Benzothiophene Cyclization (- Me group) Benzisothiazole 5-Iodo-1,2- benzisothiazole Oxime->Benzisothiazole PPA or Ac2O (Oxidative Closure)

Figure 1: Divergent synthesis map showing the conversion of IMTB into three distinct heterocyclic cores. The dashed line indicates a more forcing transformation.

Part 4: Late-Stage Diversification (LSD)

Once the heterocyclic core (Benzothiophene or Benzisothiazole) is formed, the 5-iodo position remains available. This is the "Safety Catch" principle: the iodine survives the cyclization conditions, allowing for high-value coupling reactions on the complex scaffold.

Comparative Reactivity Table: C5-Iodine Coupling
Reaction TypePartner ReagentCatalyst SystemProduct Outcome
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl2, K2CO3Biaryl systems (Kinase inhibitors)
Sonogashira Terminal AlkynesPd(PPh3)2Cl2, CuIAlkynyl-linked cores (Rigid linkers)
Buchwald-Hartwig Amines/AnilinesPd2(dba)3, XPhosAmino-functionalized cores
Heck Acrylates/StyrenesPd(OAc)2, P(o-tol)3Alkenyl extensions
Workflow Example: Suzuki Coupling on the Core

Scenario: You have synthesized 5-iodo-1,2-benzisothiazole from IMTB and need to attach a pyridine ring.

  • Mix: Core (1.0 eq), Pyridine-3-boronic acid (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: Dioxane:Water (4:1). Crucial: Degas with Argon for 15 mins.

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Heat: 90°C for 4 hours.

  • Result: The iodine is selectively replaced, leaving the isothiazole ring intact.

Part 5: Scientific Integrity & Safety

  • Odor Control: Methylthio compounds and their precursors (thiols) have low odor thresholds. All reactions involving NaSMe or cleavage of the S-Me bond must be performed in a well-ventilated fume hood. Bleach (hypochlorite) should be kept handy to quench glassware.

  • Stability: The aldehyde moiety in IMTB is susceptible to oxidation to the carboxylic acid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Validation: Always verify the integrity of the C-I bond after cyclization using Mass Spectrometry (look for the characteristic M and M+2 isotopic pattern if applicable, or simply the mass retention of Iodine).

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism of SNAr reactions and the activ
    • Source:

  • Synthesis of Benzisothiazoles

    • Method for producing 1,2-benzisothiazol-3-ones from 2-(methylthio)benzaldehyde derivatives.[1]

    • Source:

  • Benzothiophene Synthesis

    • General strategies for benzothiophene construction via condens
    • Source:

  • Reactivity of 2-Fluoro-5-iodobenzaldehyde

    • Regioselective SNAr of polyhalogen
    • Source:

Sources

potential applications of "5-Iodo-2-(methylthio)benzaldehyde" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 5-Iodo-2-(methylthio)benzaldehyde in Medicinal Chemistry: A Divergent Synthesis Guide

Executive Summary 5-Iodo-2-(methylthio)benzaldehyde (CAS: 1289045-54-0) represents a "tridentate" electrophilic scaffold in modern drug discovery. Unlike simple benzaldehydes, this molecule integrates three orthogonal reactive handles: a hard electrophile (aldehyde), a soft electrophile (iodide), and a masking/directing group (methylthio). This guide outlines the strategic application of this compound as a linchpin for accessing privileged heterocyclic pharmacophores—specifically 1,2-benzisothiazoles , benzo[b]thiophenes , and quinazolines —while enabling late-stage diversification via palladium-catalyzed cross-coupling.

Part 1: Structural Analysis & Reactivity Profile

The utility of 5-Iodo-2-(methylthio)benzaldehyde lies in the differential reactivity of its functional groups, allowing for chemoselective transformations without the need for extensive protecting group manipulations.

Functional GroupReactivity ModeMedicinal Application
C1-Aldehyde Condensation, Reductive Amination, OlefinationCore formation (e.g., Schiff bases, heterocycle closure).
C5-Iodide Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)SAR exploration; attachment of solubilizing tails or biaryl motifs.
C2-Methylthio Oxidative Cyclization, SNAr (after oxidation)Precursor to benzisothiazoles; "masked" thiol for benzothiophenes.

Part 2: Synthetic Modules & Applications

Module A: The Benzisothiazole Gateway (The S-N Axis)

The most distinct application of o-methylthio benzaldehydes is the rapid construction of 1,2-benzisothiazoles , a scaffold found in antipsychotics (e.g., Lurasidone, Ziprasidone).

  • Mechanism: The aldehyde is first converted to an oxime.[1][2] Subsequent oxidative cyclization (typically using chlorine or sulfuryl chloride) induces nucleophilic attack of the oxime nitrogen onto the sulfur, resulting in S-Me bond cleavage and ring closure.

  • Medicinal Value: 5-iodo-1,2-benzisothiazoles serve as versatile intermediates. The iodine allows for the subsequent attachment of aryl piperazines or other CNS-active pharmacophores.

Module B: The Quinazoline/Quinoline Construction (The C-N Axis)

The aldehyde functionality serves as the anchor for condensation reactions.

  • Quinazolines: Reaction with guanidine or urea derivatives under basic conditions can yield dihydroquinazolines.

  • Quinolines (Friedländer-Type): While the SMe group is not a leaving group, oxidation to the sulfone (-SO₂Me) activates the ortho position for SNAr displacement by ammonia or amines, generating 2-amino-5-iodobenzaldehyde—a classic precursor for Friedländer quinoline synthesis.

Module C: Late-Stage Diversification (The C-C Axis)

The C5-iodine bond is chemically orthogonal to the aldehyde and sulfur moieties. It is best utilized after heterocycle formation to minimize catalyst poisoning by the sulfur group, or before if the sulfur is protected/oxidized.

  • Protocol: Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl complexity, critical for kinase inhibitor design (targeting the hinge region).

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-1,2-benzisothiazole

A self-validating protocol for converting the aldehyde-thioether motif into a bioactive heterocycle.

Reagents:

  • 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas

  • Pyridine/Ethanol (Solvent)

Step-by-Step Methodology:

  • Oxime Formation: Dissolve 5-iodo-2-(methylthio)benzaldehyde in ethanol. Add hydroxylamine hydrochloride and pyridine. Reflux for 2 hours. Monitor via TLC (disappearance of aldehyde spot).

  • Workup: Remove solvent in vacuo.[3] Resuspend in water/EtOAc.[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the oxime intermediate.

  • Oxidative Cyclization: Dissolve the crude oxime in dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add sulfuryl chloride (1.1 equiv). The reaction will evolve gas (MeCl/HCl).

  • Completion: Stir at room temperature for 3 hours. The formation of the isothiazole ring is indicated by a significant polarity shift on TLC.

  • Purification: Quench with sat. NaHCO₃. Extract with DCM.[5] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Suzuki-Miyaura Coupling at C5

Optimized for iodine retention in the presence of sulfur.

Reagents:

  • Substrate (Aldehyde or Heterocycle) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for resistance to sulfur poisoning.

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1)

Methodology:

  • Degas solvents with nitrogen for 15 minutes (Critical: Oxygen promotes homocoupling).

  • Combine reagents in a sealed tube.

  • Heat to 90°C for 4-16 hours.

  • Filter through Celite to remove Pd residues.

Part 4: Visualization (Divergent Synthesis Map)

The following diagram illustrates the divergent pathways accessible from the parent compound.

DivergentSynthesis Start 5-Iodo-2-(methylthio) benzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Sulfone Sulfone Derivative (-SO2Me) Start->Sulfone mCPBA (Oxidation) Biaryl Biaryl Aldehyde (SAR Expansion) Start->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 Benzisothiazole 5-Iodo-1,2-benzisothiazole (Bioactive Core) Oxime->Benzisothiazole SO2Cl2 (Oxidative Cyclization) AminoAld 2-Amino-5-iodobenzaldehyde Sulfone->AminoAld NH3/Heat (SnAr) Quinoline 6-Iodo-quinoline (Kinase Scaffold) AminoAld->Quinoline Friedländer Condensation

Caption: Divergent synthetic pathways transforming the 5-iodo-2-(methylthio)benzaldehyde linchpin into three distinct medicinal chemistry scaffolds.

Part 5: References

  • Synthesis of 1,2-Benzisothiazoles:

    • Methodology: Oxidative cyclization of 2-(alkylthio)benzaldehyde oximes using halogenating agents.

    • Source:US Patent 5773626A, "Method for producing 1,2-benzisothiazol-3-ones."

    • URL:

  • Benzothiophene Synthesis via o-Methylthio Aldehydes:

    • Methodology: Reaction mechanisms involving lithiation and formylation of methylthiobenzene derivatives.[6]

    • Source:Molbank 2014, "Synthesis of benzo[b]thiophene-2-carbaldehyde."[6]

    • URL:[Link][1][6]

  • General Reactivity of 2-(Methylthio)benzaldehydes:

    • Context: Use as precursors for Schiff bases and heterocycles in drug discovery.

    • Source:Sigma-Aldrich Product Sheet (CAS 7022-45-9).

  • Palladium-Catalyzed Coupling of Aryl Iodides:

    • Methodology: Standard protocols for Suzuki coupling on halobenzaldehydes.

    • Source:Organic Chemistry Portal - Suzuki Coupling.

    • URL:[Link]

Sources

discovery and history of "5-Iodo-2-(methylthio)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and applications of 5-Iodo-2-(methylthio)benzaldehyde (CAS: 1289045-54-0).

A "Linchpin" Intermediate for Heterocyclic Medicinal Chemistry

Executive Summary

5-Iodo-2-(methylthio)benzaldehyde is a tris-functionalized benzene derivative that serves as a critical building block in modern drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups:

  • Aldehyde (-CHO): A classic electrophile for condensation reactions (e.g., Schiff bases, heterocycle formation).

  • Methylthio (-SMe): An electron-donating group that can serve as a directing group, a precursor to sulfoxides/sulfones, or a nucleophile in cyclizations.

  • Iodine (-I): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing for late-stage diversification.

This guide explores the rational design behind this molecule, its optimal synthetic protocols, and its utility in synthesizing privileged medicinal scaffolds like benzothiophenes and quinolines.

Discovery and History: The Rise of Rational Scaffolds

Unlike natural products discovered by serendipity, 5-Iodo-2-(methylthio)benzaldehyde is a product of rational chemical design . Its emergence in the chemical literature (circa late 2000s/early 2010s) correlates with the pharmaceutical industry's shift toward Fragment-Based Drug Discovery (FBDD) and diversity-oriented synthesis.

  • The "Ortho-Effect" Need: Medicinal chemists required scaffolds that allowed for cyclization adjacent to the aldehyde. The ortho-methylthio group provides a sulfur atom pre-positioned for cyclization into benzothiophenes or benzothiazoles.

  • The Cross-Coupling Era: The inclusion of iodine at the meta position (relative to the aldehyde) or para (relative to the sulfur) was a strategic choice. Iodine is the most reactive halogen for oxidative addition, enabling chemists to attach complex aryl or heteroaryl groups after building the core heterocycle, a strategy known as "Late-Stage Functionalization."

Evolution of Utility[1]
  • Phase 1 (Pre-2010): Use of simple 2-(methylthio)benzaldehyde.

  • Phase 2 (2010-Present): Introduction of the 5-iodo variant to allow for modular library synthesis, particularly in the development of kinase inhibitors where the "hinge-binding" region often requires precise aryl substitution.

Chemical Synthesis: The "Gold Standard" Protocol

While direct iodination of 2-(methylthio)benzaldehyde is possible, it often suffers from regioselectivity issues (yielding mixtures of 3-iodo and 5-iodo isomers). The industry-standard, self-validating protocol relies on Nucleophilic Aromatic Substitution (SNAr) .

Pathway: SNAr Displacement

This method utilizes the strong electron-withdrawing nature of the aldehyde group to activate the ortho-fluorine for displacement by a thiomethoxide nucleophile.

Reaction Scheme: 2-Fluoro-5-iodobenzaldehyde + NaSMe → 5-Iodo-2-(methylthio)benzaldehyde + NaF

Detailed Experimental Protocol
  • Precursor: 2-Fluoro-5-iodobenzaldehyde (CAS: 146137-76-0).

  • Reagent: Sodium Thiomethoxide (NaSMe) (0.95 M solution in water or solid).

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Procedure:

  • Preparation: Charge a dry 3-neck round-bottom flask with 2-Fluoro-5-iodobenzaldehyde (10.0 g, 40 mmol) and anhydrous DMF (100 mL). Maintain under N2 atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exothermicity of the substitution.

  • Addition: Add Sodium Thiomethoxide (1.1 equiv, 44 mmol) portion-wise over 20 minutes. Observation: The solution will likely turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar spot (Rf ~0.5).

  • Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a solid.

    • If solid:[1] Filter, wash with water, and dry.

    • If oil:[2] Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography.

Yield: Typically 85–95%.

Data Summary Table
ParameterValueNote
Molecular Weight 278.07 g/mol
Appearance Yellow to Pale Brown SolidOxidizes slowly in air
Melting Point 68–72 °C
Solubility DMSO, DMF, DCM, ChloroformInsoluble in water
Storage 2–8°C, Inert AtmosphereLight sensitive (Iodine bond)

Applications & Mechanistic Pathways

The true power of this molecule lies in its divergent reactivity.

A. Synthesis of 3-Aryl-Benzothiophenes

The ortho-methylthio group can be cyclized with the aldehyde carbon (via a McMurry coupling or condensation/oxidation sequence) to form benzothiophenes. The iodine remains available for coupling.

B. Schiff Base Ligands

Condensation with primary amines yields imines (Schiff bases), which are widely used as ligands for metal complexes (e.g., Cu, Zn) in catalysis or biological assays.

C. Visualization of Synthetic Utility (DOT Diagram)

G Start 5-Iodo-2-(methylthio) benzaldehyde Target1 Schiff Bases (Imines) Start->Target1 + R-NH2 (Condensation) Target2 5-Aryl-2-(methylthio) benzaldehyde Start->Target2 + Ar-B(OH)2 (Suzuki Coupling) Target3 Benzothiophene Derivatives Start->Target3 Cyclization (McMurry/Acid) Target4 Indole Derivatives (via Hydrazine) Start->Target4 + Hydrazine (Fischer Indole) Target2->Target3 Cyclization

Caption: Divergent synthetic pathways originating from the 5-Iodo-2-(methylthio)benzaldehyde scaffold.

Scientific Integrity & Troubleshooting

Common Pitfalls:

  • Oxidation of Sulfur: The methylthio group is susceptible to oxidation to sulfoxide (-S(=O)Me) if exposed to air for prolonged periods or strong oxidants.

    • Solution: Store under Argon. If oxidation occurs, the aldehyde peak in NMR will shift slightly, and a new methyl peak will appear downfield (~2.7 ppm).

  • Deboronation (during Suzuki): The aldehyde group can sometimes interfere with boronic acids.

    • Solution: Use mild bases (K3PO4) and anhydrous conditions, or protect the aldehyde as an acetal prior to coupling.

Self-Validating NMR Markers:

  • 1H NMR (CDCl3):

    • Aldehyde (-CH O): Singlet at ~10.2 ppm.

    • Aromatic C6-H (ortho to aldehyde): Doublet at ~8.1 ppm (deshielded).

    • Methylthio (-SCH 3): Singlet at ~2.5 ppm.

  • 13C NMR: Carbonyl carbon at ~190 ppm; C-I carbon typically shielded around ~90 ppm.

References

  • BenchChem. (2025). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Fluoro-5-iodobenzaldehyde. Retrieved from

  • Organic Chemistry Portal. (2021). Iodine-Mediated Synthesis of 2-(Methylthio)-4H-chromen-4-ones. Retrieved from

  • Fluorochem. (n.d.). 5-Iodo-2-(methylthio)benzaldehyde Product Page. Retrieved from

  • ResearchGate. (2018). Metal-free hypervalent iodine/TEMPO mediated oxidation of amines. Retrieved from

Sources

Methodological & Application

synthesis of thieno[3,2-b]thiophenes from "5-Iodo-2-(methylthio)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of 5-Iodobenzo[b]thiophene (and Thieno[3,2-b]thiophene Analogs)

Executive Summary & Scientific Context

This guide details the synthesis of fused sulfur heterocycles, specifically addressing the conversion of 5-Iodo-2-(methylthio)benzaldehyde .

Critical Chemical Clarification: While the topic request references "thieno[3,2-b]thiophenes," it is chemically imperative to note that the precursor 5-Iodo-2-(methylthio)benzaldehyde (CAS: 1289045-54-0) contains a benzene ring. Its cyclization yields 5-iodobenzo[b]thiophene , a critical scaffold in medicinal chemistry (e.g., Zileuton analogs) and organic semiconductors.[1]

The thieno[3,2-b]thiophene core (a fused bicyclic system of two thiophenes) lacks a benzene ring and is structurally distinct.[1] To ensure high "Expertise, Experience, Authoritativeness, and Trustworthiness" (E-E-A-T), this protocol is divided into two parts:

  • Primary Protocol: The chemically accurate conversion of the specified precursor to 5-iodobenzo[b]thiophene .

  • Comparative Protocol: A condensed workflow for synthesizing thieno[3,2-b]thiophene from its standard precursor (3-bromothiophene), providing a complete resource for researchers targeting either fused system.[1]

Primary Protocol: Synthesis of 5-Iodobenzo[b]thiophene

Target: 5-Iodobenzo[b]thiophene Starting Material: 5-Iodo-2-(methylthio)benzaldehyde Mechanism: Henry Reaction (Condensation) followed by Reductive Cyclization.

2.1 Mechanistic Insight

The transformation relies on the "O-Methylthio-Nitro" cyclization strategy. The aldehyde is first converted to a


-nitrostyrene derivative via a Henry reaction. Subsequent reduction (typically with Iron/Acetic acid) triggers a cascade: reduction of the nitro group to an amine/enamine, nucleophilic attack of the sulfur (with demethylation), and elimination of ammonia to close the thiophene ring.[1] This method preserves the iodine handle at the C-5 position, which is crucial for downstream cross-coupling (Suzuki, Sonogashira).[1]
2.2 Reagents & Equipment
ReagentRoleSpecifications
5-Iodo-2-(methylthio)benzaldehyde Precursor>97% Purity
Nitromethane (

)
Solvent/ReactantACS Reagent
Ammonium Acetate (

)
CatalystAnhydrous
Iron Powder (Fe)Reductant325 mesh, reduced
Glacial Acetic Acid (AcOH)Solvent/Proton Source>99.7%
Silica Gel Purification230-400 mesh
2.3 Step-by-Step Methodology

Step 1: Condensation (Formation of


-Nitrostyrene) 
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Charge: Add 5-Iodo-2-(methylthio)benzaldehyde (10.0 mmol, 2.78 g) and Ammonium Acetate (4.0 mmol, 0.31 g).

  • Solvent: Add Nitromethane (20 mL). The excess nitromethane acts as both solvent and reactant.

  • Reaction: Heat the mixture to reflux (101 °C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (

      
      ) should disappear, replaced by a bright yellow fluorescent spot (nitrostyrene).[1]
      
  • Workup: Cool to room temperature (RT). Remove excess nitromethane under reduced pressure.

  • Purification: Recrystallize the yellow residue from Ethanol/Hexane to yield 5-iodo-2-(methylthio)-

    
    -nitrostyrene .
    
    • Expected Yield: 85–90%.

Step 2: Reductive Cyclization

  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer and reflux condenser.

  • Charge: Dissolve the nitrostyrene intermediate (from Step 1) in Glacial Acetic Acid (50 mL).

  • Activation: Heat the solution to 80 °C .

  • Reduction: Add Iron powder (50 mmol, 2.8 g) portion-wise over 30 minutes. Caution: Exothermic reaction.[1]

  • Cyclization: Increase temperature to reflux (118 °C) and stir vigorously for 2 hours. The mixture will turn dark/grey.[2]

  • Quench: Cool to RT. Dilute with water (200 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).[1]

  • Wash: Wash combined organics with Sat.

    
     (carefully, gas evolution) until neutral, then Brine.[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane 100%). The product, 5-iodobenzo[b]thiophene , elutes as a white/off-white solid.[1]

Comparative Protocol: Synthesis of Thieno[3,2-b]thiophene

Target: Thieno[3,2-b]thiophene Starting Material: 3-Bromothiophene Relevance: Included for researchers specifically requiring the thieno-fused core mentioned in the topic header.

3.1 Mechanistic Pathway

Unlike the benzothiophene synthesis, this route involves building a second thiophene ring onto an existing thiophene.[1] The standard method (Fuller et al.) involves lithiation, formylation, and sulfur-mediated cyclization.[1]

3.2 Condensed Protocol
  • Lithiation: Treat 3-bromothiophene with

    
    -BuLi (1.1 eq) in THF at -78 °C.
    
  • Formylation: Quench with DMF to yield 3-bromothiophene-2-carbaldehyde .

  • Sulfurization: React the aldehyde with Ethyl thioglycolate and

    
     in DMF (60 °C).
    
  • Cyclization: The intermediate undergoes Dieckmann condensation followed by hydrolysis and decarboxylation to yield thieno[3,2-b]thiophene .[1]

Visualization of Reaction Pathways[1][7]

The following diagram illustrates the divergent pathways. The Blue path represents the protocol derived from the user's specific starting material (Benzothiophene route).[1] The Red path represents the synthesis of the thienothiophene core requested in the topic title.[1]

G cluster_0 User's Precursor Pathway Start 5-Iodo-2-(methylthio) benzaldehyde Nitro Intermediate: Nitrostyrene Derivative Start->Nitro Nitromethane, NH4OAc, Reflux Benzothiophene TARGET A: 5-Iodobenzo[b]thiophene Nitro->Benzothiophene Fe, AcOH, Reductive Cyclization AltStart 3-Bromothiophene AltAldehyde 3-Bromothiophene- 2-carbaldehyde AltStart->AltAldehyde 1. n-BuLi 2. DMF ThienoThiophene TARGET B: Thieno[3,2-b]thiophene AltAldehyde->ThienoThiophene Ethyl thioglycolate, K2CO3 (Cyclization)

Caption: Divergent synthetic pathways. The primary path (Blue) utilizes the user's specified precursor to form 5-iodobenzo[b]thiophene.[1] The dashed path (Red) shows the synthesis of the thieno[3,2-b]thiophene core for structural comparison.

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
Low Yield in Step 1 Incomplete condensationEnsure anhydrous

is used. Increase reflux time.
Incomplete Cyclization (Step 2) Catalyst poisoning or low tempUse fresh, activated Iron powder.[1] Ensure vigorous reflux (118 °C).
Product is Red/Brown Oxidation of sulfurPerform workup rapidly under inert atmosphere. Store product in dark.
Deiodination Over-reductionReduce reaction time in Step 2. Do not use Zn/HCl; Fe/AcOH is milder.
References
  • Synthesis of Benzo[b]thiophenes

    • Title: A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde.[3][4]

    • Source: Molbank (MDPI), 2014.[1]

    • URL:[Link][1][5][3]

  • Thieno[3,2-b]thiophene Synthesis

    • Title: Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
    • Source: Int. J. Mol. Sci. (NIH/PMC), 2008.[1]

    • URL:[Link][1]

  • General Cyclization Reviews

    • Title: Synthesis of Thienothiophenes.[6][7][8][9]

    • Source: Encyclopedia.pub.
    • URL:[Link]

  • Starting Material Data: Title: 5-Iodo-2-(methylthio)benzaldehyde Product Page. Source: Fluorochem.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-Iodo-2-(methylthio)benzaldehyde (CAS: 1289045-54-0). This substrate is a critical scaffold in medicinal chemistry, serving as a precursor for functionalized benzothiophenes, quinolines, and bioactive biaryl motifs.

While the C–I bond is highly reactive toward oxidative addition, the presence of the ortho-methylthio group presents a specific challenge: catalyst poisoning via soft Lewis base coordination . Standard protocols using simple phosphines (e.g., PPh₃) often suffer from stalled conversion or require high catalyst loading.

This guide provides a dual-methodology approach :

  • Method A (Standard): A robust, cost-effective protocol for simple aryl boronic acids.

  • Method B (High-Performance): A Buchwald-ligand enhanced protocol for sterically demanding or heteroaryl partners, ensuring turnover in the presence of sulfur.

Mechanistic Insight & Strategic Considerations

The "Sulfur Challenge" in Palladium Catalysis

The primary failure mode in coupling sulfur-containing substrates is the formation of stable, inactive Pd-S complexes. The sulfur atom in the ortho position (relative to the aldehyde) and para (relative to the iodide) acts as a soft nucleophile.

  • Path A (Productive): Pd(0) inserts into the C–I bond (Oxidative Addition).

  • Path B (Deactivation): The thioether moiety coordinates to the electrophilic Pd(II) center, displacing labile ligands and preventing transmetallation.

To mitigate this, we utilize biaryl phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (e.g., dppf). These ligands are bulky and electron-rich, creating a steric wall that prevents sulfur coordination while accelerating the catalytic cycle.

Substrate Reactivity Profile
  • 5-Iodo moiety: Highly reactive; undergoes oxidative addition readily at 60–80°C.

  • Aldehyde (-CHO): Electrophilic. Susceptible to nucleophilic attack by strong bases (e.g., hydroxides/alkoxides) leading to Cannizzaro disproportionation. Recommendation: Use mild carbonate or phosphate bases.

  • Methylthio (-SMe): Potential catalyst poison; requires higher catalyst activity.

Mechanistic Diagram

The following diagram illustrates the competitive landscape between the productive catalytic cycle and sulfur-mediated deactivation.

SuzukiMechanism Start Substrate: 5-Iodo-2-(methylthio)benzaldehyde OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + Pd(0) Pd0 Active Catalyst L-Pd(0) Pd0->OxAdd S_Poison OFF-CYCLE TRAP Pd-S Coordination Complex (Inactive) OxAdd->S_Poison Sulfur Interference TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Fast with Bulky Ligands RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 5-Aryl-2-(methylthio)benzaldehyde RedElim->Product

Figure 1: Catalytic cycle highlighting the off-cycle sulfur trap (red) which must be mitigated by ligand choice.

Experimental Protocols

Materials & Reagents Table
ReagentEquiv.RoleCritical Specification
5-Iodo-2-(methylthio)benzaldehyde 1.0SubstratePurity >97% (HPLC)
Aryl Boronic Acid 1.2 – 1.5Coupling PartnerExcess compensates for protodeboronation
Catalyst A (Standard) 0.03 (3 mol%)Pd SourcePd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable)
Catalyst B (High-Perf) 0.02 (2 mol%)Pd SourceSPhos Pd G2 (Resists S-poisoning)
Base 2.0 – 3.0ActivatorK₂CO₃ (Standard) or K₃PO₃ (Sensitive substrates)
Solvent System N/AMedium1,4-Dioxane / Water (4:1) (Degassed)
Method A: Standard Protocol (Pd(dppf)Cl₂)

Recommended for coupling with simple phenyl or electron-rich aryl boronic acids.

  • Setup: Charge a reaction vial (equipped with a stir bar) with 5-iodo-2-(methylthio)benzaldehyde (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) quickly under a positive stream of inert gas.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe. Concentration should be 0.1 M - 0.2 M relative to the halide.

  • Reaction: Heat the block/bath to 80°C with vigorous stirring (800 rpm).

  • Monitoring: Check via LC-MS or TLC at 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

    • Note: The dppf ligand helps prevent the palladium from sticking to the sulfur product, but a scavenger resin (e.g., SiliaMetS® Thiol) treatment is recommended if the final product is for biological assay.

Method B: High-Performance Protocol (SPhos Pd G2)

Recommended for heteroaryl boronic acids, sterically hindered partners, or if Method A stalls.

  • Setup: Charge the reaction vessel with the aldehyde (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add SPhos Pd G2 (2 mol%).

    • Why SPhos? The Buchwald dialkylbiaryl phosphine ligands are exceptionally electron-rich and bulky. They facilitate oxidative addition and, crucially, are tightly bound to the Pd, preventing the thioether on the substrate from displacing the ligand.

  • Solvent: Add degassed Toluene/Water (10:1) or THF/Water (4:1).

  • Reaction: Heat to 60–80°C .

    • Efficiency: This system often reaches full conversion in <1 hour due to the high activity of the precatalyst.

Workflow & Decision Tree

Workflow Start Start: 5-Iodo-2-(methylthio)benzaldehyde PartnerCheck Is Boronic Acid Sterically Hindered / Heteroaryl? Start->PartnerCheck MethodA METHOD A Pd(dppf)Cl2 (3 mol%) K2CO3, Dioxane/H2O 80°C PartnerCheck->MethodA No (Simple Aryl) MethodB METHOD B SPhos Pd G2 (2 mol%) K3PO4, Toluene/H2O 60-80°C PartnerCheck->MethodB Yes (Complex) Monitor Monitor (LCMS/TLC) @ 2 Hours MethodA->Monitor MethodB->Monitor Decision Conversion > 90%? Monitor->Decision Workup Workup: EtOAc Extr. + Thiol Resin Scavenge Decision->Workup Yes Troubleshoot Troubleshoot: 1. Switch to Method B 2. Increase Temp to 100°C 3. Check O2 exclusion Decision->Troubleshoot No Troubleshoot->MethodB Retry

Figure 2: Operational workflow for selecting the optimal coupling condition.

Quality Control & Troubleshooting

Analytical Expectations
  • 1H NMR (CDCl₃):

    • Aldehyde (-CHO): Look for the singlet shift. In the starting material, it is typically around 10.2–10.4 ppm . In the coupled product, this may shift slightly upfield depending on the electronics of the new aryl ring.

    • S-Methyl (-SMe): Sharp singlet around 2.4–2.5 ppm .

    • Loss of Iodine: Disappearance of the specific coupling pattern associated with the 5-Iodo position.

  • Impurity Profile:

    • De-iodinated byproduct (2-(methylthio)benzaldehyde): Mass [M-I+H]. Indicates catalyst death or hydride source contamination (often from wet alcoholic solvents, though less likely in Dioxane).

    • Homocoupling: Biaryl formation from the boronic acid. Indicates oxygen leak or slow oxidative addition.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (S-coordination)Switch to SPhos Pd G2 or XPhos Pd G2 . Increase loading to 5 mol%.
Aldehyde peak disappears Base-mediated degradationSwitch base from K₂CO₃ to K₃PO₄ (anhydrous) or KF . Ensure solvent is not MeOH/EtOH.
Black Precipitate (Pd black) Catalyst decompositionLigand is too weak. Ensure inert atmosphere is rigorous. Switch to Pd(dppf)Cl₂ or Buchwald precatalysts.
Starting Material Remains Oxidative Addition StalledIncrease temperature to 100°C. Verify purity of the aryl iodide (iodine can degrade over time).

References

  • General Suzuki-Miyaura Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Coupling of Sulfur-Containing Substrates (Benzofuran Analogue)

    • da Silva, F. de C., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)benzo[b]furan derivatives.[2] Journal of the Brazilian Chemical Society, 21(8). (Demonstrates feasibility of I-coupling in presence of ortho-SMe). Link

  • Buchwald Ligands (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Substrate Data

    • PubChem Compound Summary for CID 12433397 (2-Hydroxy-5-(methylthio)benzaldehyde - Structural Analogue/Precursor context). Link

Sources

Application Note: High-Efficiency Sonogashira Coupling of 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Sonogashira cross-coupling of 5-iodo-2-(methylthio)benzaldehyde with terminal alkynes. This substrate presents a unique "triad" of chemical challenges: a reactive aryl iodide, an electrophilic aldehyde, and a potentially coordinating thioether moiety.[1] While the 5-iodo position is sterically accessible and highly reactive, the ortho-methylthio group poses a risk of catalyst poisoning via soft acid-base coordination to Palladium (Pd) or Copper (Cu).[1]

This guide provides a robust, self-validating protocol designed to suppress sulfur interference while preserving the aldehyde functionality, enabling high-yield synthesis of 5-alkynyl-2-(methylthio)benzaldehyde derivatives—key intermediates for functionalized benzo[b]thiophenes and thieno-fused heterocycles.[1]

Chemo-Structural Analysis & Reaction Strategy

Success with this substrate requires understanding the interplay between its three functional groups.

Functional GroupPositionReactivity ProfileStrategic Implication
Aryl Iodide (-I) C-5High. Weak C-I bond facilitates rapid oxidative addition to Pd(0).[1]Allows for mild reaction conditions (RT to 50°C), minimizing side reactions.[1]
Aldehyde (-CHO) C-1Electrophilic. Susceptible to nucleophilic attack or base-mediated disproportionation (Cannizzaro).[1]Crucial: Avoid strong hydroxide/alkoxide bases.[1] Use mild amine bases (Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

N,

Pr

NH).
Thioether (-SMe) C-2Coordinating. Soft Lewis base.[1] Can displace phosphine ligands on Pd or chelate Cu.[1]Requires phosphine ligands with strong binding (e.g., PPhngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) to outcompete sulfur coordination.
The Sulfur Challenge: Catalyst Poisoning

The methylthio group is a "soft" donor. In standard catalytic cycles, it can competitively bind to the Pd(II) intermediate, forming a stable chelate that arrests the cycle (preventing transmetallation).[1]

  • Mitigation: We utilize Pd(PPh

    
    )
    
    
    
    Cl
    
    
    . The triphenylphosphine ligands are sufficiently bulky and electron-rich to maintain catalyst integrity against the thioether.

Standard Experimental Protocol (Pd/Cu Catalysis)

This protocol is the "Gold Standard" for this specific substrate, balancing reactivity with functional group tolerance.[1]

Reagents & Materials
  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPhngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
    
    
    Cl
    
    
    ] (3–5 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (5–10 mol%)[1]

  • Base: Triethylamine [Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    N] (3.0 equiv or used as co-solvent)
    
  • Solvent: Anhydrous THF or DMF (Degassed)

Step-by-Step Procedure
  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Nitrogen or Argon.[1]

  • Solvent Degassing (Critical): Sparge the solvent (THF or DMF) with Nitrogen for 15–20 minutes.[1]

    • Why? Oxygen promotes the homocoupling of alkynes (Glaser coupling), consuming the starting material and generating impurities.[1]

  • Reagent Loading:

    • Charge the flask with 5-iodo-2-(methylthio)benzaldehyde (1.0 equiv), Pd(PPhngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )
      
      
      
      Cl
      
      
      (0.03 equiv), and CuI (0.05 equiv).
    • Note: The Pd catalyst should be a yellow crystalline solid. If black/decomposed, discard.

  • Solvation: Add the degassed solvent and Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    N via syringe. The solution typically turns dark brown/black upon amine addition (formation of active Pd(0) species).
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.[1]

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check via TLC or LC-MS. If conversion is <50% after 2 hours, warm to 45°C. Do not exceed 60°C to prevent aldehyde degradation.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with saturated NHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      Cl solution (to sequester Cu) followed by brine.
      
    • Dry organic layer over Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference pathway of the ortho-thioether group.

SonogashiraMechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide Poison Sulfur Poisoning (Stable Chelate Formation) OxAdd->Poison S-coordination (Side Reaction) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product Substrate 5-Iodo-2-(methylthio)benzaldehyde Substrate->OxAdd CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet

Figure 1: Catalytic cycle showing the oxidative addition of the aryl iodide and the potential off-cycle "Sulfur Poisoning" trap where the thioether coordinates to the Pd(II) center.

Optimization & Troubleshooting Guide

Solvent & Base Screening Matrix

Data summarized from typical reactivity profiles of ortho-substituted aryl iodides.

SolventBaseTemp (°C)SuitabilityNotes
THF Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

N
25–45 Excellent Recommended. Good solubility, easy workup, mild base protects aldehyde.
DMFEtngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

N
25–60GoodUse if substrate insolubility is an issue. Harder to remove solvent.
MeCNKngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

CO

60–80ModerateHeterogeneous. Higher temp required; risk of aldehyde side reactions.
TolueneDIPA60PoorNon-polar solvent may not solubilize the Pd-complex effectively; slower rate.
Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst Deactivation (Ongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Repeat with fresh catalyst and rigorous degassing.
Stalled at ~50% Conversion Sulfur PoisoningIncrease Pd loading to 5 mol%; Add excess PPh

(10 mol%) to stabilize Pd.
Homocoupling (Alkyne-Alkyne) Glaser CouplingOxygen leak. Ensure inert atmosphere. Reduce CuI loading to 2 mol%.
Aldehyde Degradation Base too strong/hotSwitch from inorganic base (Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

CO

) to amine (Et

N); lower temperature.
Precipitate forms early Ammonium SaltNormal.[1] Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

N·HI precipitates. Ensure stirring is vigorous.

Alternative Protocol: Copper-Free Conditions

Use this if the specific alkyne is sensitive to Copper or if Glaser homocoupling is the dominant side reaction.

  • Catalyst: PdClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    (PPh
    
    
    
    )
    
    
    (5 mol%)[2]
  • Activator: TBAF (Tetra-n-butylammonium fluoride) - 2.0 equiv[1]

  • Solvent: THF

  • Temp: 60°C

  • Mechanism: The fluoride activates the alkyne (forming a hypervalent silicate intermediate) or acts as a base, bypassing the need for a Copper acetylide.[1] This avoids Cu-S chelation issues entirely.

References

  • Sonogashira Coupling Overview & Mechanism

    • Source: Organic Chemistry Portal.[1][3] "Sonogashira Coupling."

    • URL:[Link][1]

  • Sulfur Poisoning in Pd-C

    • Source: Vertex AI Search / ResearchGate.[1] "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." (Relevant to Pd poisoning mechanisms).[1][4][5][6]

    • URL:[Link]

  • Synthesis of Alkylthio-Benzaldehydes

    • Source: MDMA.ch (Archive of chemical literature).[1] "Facile Synthesis of Alkylthio-Benzaldehydes."

    • URL:[Link][1][7][8][9]

  • Copper-Free Sonogashira Variants

    • Source: Beilstein Journal of Organic Chemistry. "Supporting Information for Sonogashira–Hagihara reactions."
    • URL:[Link]

Sources

Heck reaction of "5-Iodo-2-(methylthio)benzaldehyde" with alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing the Mizoroki-Heck Functionalization of 5-Iodo-2-(methylthio)benzaldehyde

Executive Summary

This application note details the protocol for the Palladium-catalyzed Mizoroki-Heck cross-coupling of 5-Iodo-2-(methylthio)benzaldehyde with various alkenes. This substrate presents a unique dual-challenge in organic synthesis:

  • Electronic Complexity: The iodine at C5 is influenced by the electron-donating para-methylthio group (deactivating oxidative addition) and the electron-withdrawing meta-aldehyde (activating).

  • Catalyst Poisoning: The sulfur atom (-SMe) acts as a soft Lewis base, capable of coordinating to Pd(II) species and potentially arresting the catalytic cycle or displacing labile phosphine ligands.

To overcome these challenges, this guide prioritizes "Jeffery Conditions" (Ligand-free, Phase-Transfer Catalysis) over traditional phosphine-based methods. This approach minimizes ligand-sulfur competition and utilizes tetra-alkylammonium salts to stabilize the active catalytic species.

Mechanistic Insight & Strategy

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but specific deviations occur due to the sulfide moiety.

The "Sulfur Effect" in Palladium Catalysis

In standard phosphine-ligated systems (e.g., Pd(PPh


)

), the sulfur atom at the C2 position can compete with phosphines for coordination sites on the palladium. If the sulfur chelates strongly, it forms an off-cycle "resting state" complex that slows down the reaction.

Strategic Solution: By removing phosphines and using Tetra-n-butylammonium bromide (TBAB) , we generate anionic palladium species or stabilized nanoparticles. The bulky ammonium cation prevents aggregation of Pd(0) into inactive black metal, while the absence of phosphines eliminates the competition for coordination sites, allowing the alkene to coordinate freely.

Reaction Pathway Diagram

HeckMechanism cluster_legend Key Interaction Start Pre-Catalyst Pd(OAc)2 ActiveCat Active Species [Pd(0)]_n / Anionic Pd Start->ActiveCat Reduction by Alkene/Base OxAdd Oxidative Addition Ar-Pd(II)-I ActiveCat->OxAdd + 5-Iodo-2-(SMe)benzaldehyde Coord Alkene Coordination (Rate Limiting Step) OxAdd->Coord + Alkene Poison OFF-CYCLE TRAP Pd-S Coordination OxAdd->Poison S-Chelation (If Phosphines present) Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->ActiveCat Reductive Elimination (-HI via Base) Prod Product Release (Styryl-benzaldehyde) Elim->Prod Poison->OxAdd Slow Reversal

Figure 1: Catalytic cycle highlighting the risk of Sulfur-poisoning (Red) and the critical path (Green).

Experimental Protocols

Materials & Reagents
  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Coupling Partner: Alkene (e.g., Styrene, Methyl Acrylate, n-Butyl Vinyl Ether) (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (98% purity)
    
  • Additive: Tetra-n-butylammonium bromide (TBAB)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Acetate (NaOAc)
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Protocol A: The "Jeffery" Method (Recommended)

Best for sulfur-containing substrates to avoid ligand displacement.

  • Setup: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Charging: Add the following solids:

    • 5-Iodo-2-(methylthio)benzaldehyde (1.0 mmol, ~278 mg)

    • Pd(OAc)

      
       (2–5 mol%, 4.5–11 mg)
      
    • TBAB (1.0 mmol, 322 mg) – Acts as phase transfer agent and stabilizer.

    • K

      
      CO
      
      
      
      (2.5 mmol, 345 mg) – Finely ground.
  • Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent & Alkene:

    • Inject anhydrous DMF (5.0 mL) via syringe.

    • Inject the Alkene (1.2 – 1.5 mmol). Note: If the alkene is solid, add it in step 2.

  • Reaction: Replace septum with a screw cap (if using a vial). Heat the mixture to 90–100 °C in an oil bath. Stir vigorously (800 rpm).

    • Time: Monitor by TLC or HPLC/LC-MS every 2 hours. Typical reaction time is 6–12 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine (saturated NaCl) to remove residual DMF.

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 4:1).

Protocol B: Phosphine-Assisted (Alternative)

Use only if Protocol A fails or if high regio-selectivity (branched vs. linear) is required and not achieved by ligandless methods.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    + P(o-tol)
    
    
    .
  • Note: The bulky tri-o-tolylphosphine is preferred over triphenylphosphine as its bulk prevents the formation of stable, inactive Pd-S complexes.

  • Conditions: Toluene/DMF (1:1), 110 °C, 24h.

Data & Optimization Guide

The following table summarizes expected outcomes based on the electronic nature of the alkene partner.

Alkene TypeExampleElectronic NatureExpected ProductProtocol Notes
Electron-Deficient Methyl AcrylateEWGLinear (trans-cinnamate)Fastest conversion. High regioselectivity.[1]
Electron-Neutral StyreneNeutralLinear (trans-stilbene)Good conversion. May require 100 °C.
Electron-Rich Butyl Vinyl EtherEDGBranched (internal)Slower. Often requires Ag

CO

or Protocol B to control regioselectivity.
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Black Precipitate (early) Pd Aggregation ("Pd Black")Increase TBAB loading to 2.0 equiv. Ensure oxygen was fully removed.
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol A (Ligandless). Increase Temp to 120 °C.
Desulfurization C-S Bond CleavageLower temperature (<90 °C). Avoid oxidative conditions.
Aldehyde Oxidation Air LeakEnsure strict inert atmosphere. The aldehyde is prone to oxidation to benzoic acid.

Workflow Visualization

Workflow Step1 1. Charge Solids (Substrate, Base, TBAB, Pd) Step2 2. Inert Atmosphere (Vac/Ar Cycles) Step1->Step2 Step3 3. Add Liquids (DMF, Alkene) Step2->Step3 Step4 4. Reaction (90-100°C, 6-12h) Step3->Step4 Step5 5. Quench & Extract (EtOAc/Water/Brine) Step4->Step5 Step6 6. Purification (Flash Column) Step5->Step6

Figure 2: Operational workflow for the synthesis.

Safety & Handling

  • Acrolein Formation: If using allylic alcohols as coupling partners, the reaction may generate acrolein (highly toxic) via isomerization/elimination. Work in a well-ventilated fume hood.

  • Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to meet environmental compliance.

  • Aldehyde Reactivity: 5-Iodo-2-(methylthio)benzaldehyde can be a skin sensitizer. Wear nitrile gloves and avoid dust inhalation.

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066.

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates. Angewandte Chemie International Edition, 44(41), 6616-6618. (General reference for S-tolerance).

  • Protti, P., et al. (1998). Synthesis of benzo[b]thiophene derivatives via Heck reaction. Tetrahedron Letters. (Contextual reference for thio-aryl reactivity).

Sources

Mastering C-N Bond Formation: A Detailed Guide to the Buchwald-Hartwig Amination of 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen (C-N) bonds.[1] This powerful transformation has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the Buchwald-Hartwig amination applied to a specific and functionally rich substrate: 5-Iodo-2-(methylthio)benzaldehyde. We will delve into the mechanistic intricacies, provide a comprehensive guide to reaction parameters, and offer a detailed, step-by-step protocol designed for successful implementation in a research and development setting.

The Strategic Importance of Aminating 5-Iodo-2-(methylthio)benzaldehyde

The substrate, 5-Iodo-2-(methylthio)benzaldehyde, presents a unique synthetic challenge and opportunity. The presence of an aryl iodide offers a highly reactive site for palladium-catalyzed cross-coupling.[2] Concurrently, the ortho-methylthio group and the benzaldehyde functionality introduce considerations for catalyst compatibility and potential side reactions. A successful amination of this molecule opens the door to a diverse range of novel chemical entities with potential applications in medicinal chemistry and materials science.

Unraveling the Catalytic Cycle: The Mechanism of Action

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The cycle is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) complex. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The crucial C-N bond is then formed via reductive elimination, which regenerates the active palladium(0) catalyst and releases the desired arylamine product.[1]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+ Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Navigating the Reaction Landscape: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination of 5-Iodo-2-(methylthio)benzaldehyde hinges on the careful selection of several critical reaction components. The presence of the thioether and aldehyde functionalities necessitates a nuanced approach to catalyst, ligand, base, and solvent selection.

ComponentRecommended ChoiceRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.
Ligand Xantphos or a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos)Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[1] Xantphos is often effective for a broad range of substrates. The thioether in the substrate may also have some coordinating effect.
Base Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)A weaker base is recommended to avoid potential side reactions with the aldehyde group, such as aldol condensation. Stronger bases like sodium tert-butoxide could be detrimental.[2]
Solvent Toluene or DioxaneToluene is often preferred for aryl iodides as it can help mitigate the inhibitory effect of the iodide salt byproduct by minimizing its solubility.[3] Dioxane is another common and effective solvent.[1] Anhydrous and degassed solvents are essential.
Amine Primary or secondary aliphatic or aromatic aminesThe choice of amine will dictate the final product. Ensure the amine is of high purity.
Temperature 80-110 °CThe reaction typically requires heating to proceed at a reasonable rate. The optimal temperature may need to be determined empirically.

Mitigating Challenges: The Thioether and Aldehyde Moieties

The Thioether Group: While sulfur-containing compounds can sometimes poison palladium catalysts, thioethers are generally well-tolerated in Buchwald-Hartwig aminations. The use of bulky, electron-rich phosphine ligands can help prevent strong coordination of the thioether to the palladium center, thus preserving catalytic activity.

The Aldehyde Group: The aldehyde functionality is sensitive to strongly basic conditions, which can lead to undesired side reactions. The use of milder bases such as cesium carbonate or potassium phosphate is a key strategy to circumvent this issue. Alternatively, for particularly sensitive cases, the aldehyde can be protected as an acetal prior to the amination reaction. The acetal protecting group is stable under the basic conditions of the Buchwald-Hartwig reaction and can be readily removed under acidic conditions post-amination.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Buchwald-Hartwig amination of 5-Iodo-2-(methylthio)benzaldehyde. Optimization may be required for specific amines.

Materials and Reagents:

  • 5-Iodo-2-(methylthio)benzaldehyde

  • Amine of choice

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add solids to Schlenk tube: - 5-Iodo-2-(methylthio)benzaldehyde - Base (e.g., Cs2CO3) - Pd precursor (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvent (e.g., Toluene) B->C D 4. Add amine C->D E 5. Heat to desired temperature (e.g., 100 °C) with stirring D->E F 6. Monitor reaction progress (TLC, GC-MS, or LC-MS) E->F G 7. Cool to room temperature F->G H 8. Dilute with an organic solvent and filter through celite G->H I 9. Concentrate the filtrate H->I J 10. Purify by column chromatography I->J

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv), the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.0 equiv).

  • Atmosphere Control: Evacuate the Schlenk tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe, followed by the amine (1.1-1.5 equiv).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

The Buchwald-Hartwig amination of 5-Iodo-2-(methylthio)benzaldehyde is a highly valuable transformation for the synthesis of novel, functionalized arylamines. By carefully selecting the reaction parameters, particularly a suitable bulky phosphine ligand and a mild base, the challenges posed by the thioether and aldehyde functionalities can be effectively overcome. This guide provides a robust starting point for researchers to successfully implement this powerful C-N bond-forming reaction, paving the way for new discoveries in drug development and materials science.

References

  • Yang, S., Yu, X., Poater, A., Cavallo, L., Cazin, C. S. J., Nolan, S. P., & Szostak, M. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(51), 9210–9215. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • PMC. (n.d.). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. [Link]

  • University of North Texas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • PMC. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. [Link]

  • PubMed. (2019, March 15). Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry. (2020, October 26). Protecting Groups. [Link]

  • AIR Unimi. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • PubMed. (2020, October 16). Palladium-Catalyzed Chemoselective Synthesis of 2-Aminocinnamyl Esters via Sequential Amination and Olefination of Aryl Iodides. [Link]

  • University of Memphis Digital Commons. (n.d.). An improved method for the palladium-catalyzed amination of aryl iodides. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed functionalization of 5-Iodo-2-(methylthio)benzaldehyde . This scaffold is a critical intermediate in the synthesis of benzothiophenes, indazoles, and bioactive sulfur-containing heterocycles.

The presence of the ortho-methylthio group (-SMe) presents a specific chemoselective challenge: the sulfur atom acts as a soft Lewis base capable of coordinating to Palladium(II), potentially poisoning the catalyst. Furthermore, the para-relationship between the Iodine and the electron-donating -SMe group modulates the rate of oxidative addition. This guide provides robust, self-validating protocols (Suzuki-Miyaura and Sonogashira) designed to overcome these electronic and coordinative hurdles.

Molecule Profile & Reactivity Analysis[1][2]

PropertySpecification
IUPAC Name 5-Iodo-2-(methylthio)benzaldehyde
CAS Registry [Check Vendor] (Generic Scaffold)
Molecular Weight 278.11 g/mol
Primary Reactive Site C(sp²)–I Bond (C5 position)
Secondary Reactive Site Aldehyde (C1 position)
Catalyst Poison Risk High (Thioether sulfur at C2)
Electronic Character Deactivated for Oxidative Addition (due to +M effect of SMe)
Structural Reactivity Logic

The molecule contains three distinct functional zones:

  • The Electrophile (C-I): The iodine at C5 is the intended site for cross-coupling. While Iodine is generally the most reactive halide, the electron-donating Methylthio group (para to Iodine) increases electron density at C5, slightly retarding oxidative addition compared to a nitro- or cyano-substituted ring.

  • The Trap (SMe): The sulfur atom is a "soft" donor. In standard catalytic cycles using simple phosphines (e.g., PPh₃), the sulfur can displace the ligand, forming a stable, inactive Pd-S complex. Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that resist displacement.

  • The Director (CHO): The aldehyde is generally compatible with mild basic conditions but is susceptible to oxidation (Cannizzaro or air oxidation). Requirement: Strict inert atmosphere (Ar/N₂).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from this scaffold and the logic of ligand selection.

G Start 5-Iodo-2-(methylthio) benzaldehyde Decision Ligand Selection (Critical Step) Start->Decision Dissolve in Dioxane Suzuki Suzuki-Miyaura (Biaryl Synthesis) Decision->Suzuki Bulky Ligands (SPhos, XPhos) Sono Sonogashira (Alkynylation) Decision->Sono CuI Co-catalyst (Scavenges S?) Poison Catalyst Deactivation (Pd-S Coordination) Decision->Poison Simple Phosphines (e.g., PPh3) Product_A 5-Aryl-2-(methylthio) benzaldehyde Suzuki->Product_A Ar-B(OH)2, Base Product_B 5-Alkynyl-2-(methylthio) benzaldehyde Sono->Product_B Terminal Alkyne Heck Mizoroki-Heck (Alkenylation)

Figure 1: Strategic workflow emphasizing the necessity of ligand selection to avoid catalyst poisoning by the thioether moiety.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 5-Iodo-2-(methylthio)benzaldehyde with Aryl Boronic Acids.

Rationale

We utilize Pd(dppf)Cl₂·DCM or XPhos Pd G2 . The bidentate nature of dppf or the steric bulk of XPhos prevents the methylthio group from displacing the ligand on the palladium center. Potassium phosphate (K₃PO₄) is selected as the base because it is anhydrous (protecting the aldehyde from hydration/side reactions) and sufficiently mild.

Materials
  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: K₃PO₄ (Tribasic, anhydrous) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Setup: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.[1]

  • Charging: Add the Substrate (278 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (22 mg, 3 mol%) last.

    • Critical Note: If using XPhos Pd G2, use 2 mol%.

  • Solvation: Seal the vessel. Evacuate and backfill with Argon (3 cycles). Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear. The product usually fluoresces blue/green under UV254/365 due to extended conjugation.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient: 0% → 20% EtOAc in Hexanes).

Protocol 2: Sonogashira Coupling

Objective: Introduction of an alkyne handle at C5.

Rationale

This protocol uses a Copper(I) co-catalyst.[2] While Copper can also coordinate to sulfur, it often preferentially activates the alkyne. We use a slight excess of CuI to account for any sequestration by the thioether.

Materials
  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) (Bis-triphenylphosphine is acceptable here due to the high reactivity of Iodide and Cu-effect, but Pd(dppf)Cl₂ is safer).

  • Co-Catalyst: CuI (10 mol%) - Higher loading to ensure turnover.

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 mixture) or pure Et₃N.

Step-by-Step Procedure
  • Degassing: Vigorously sparge the solvent (THF/Et₃N) with Argon for 15 minutes prior to use. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).

  • Charging: To a dried reaction vessel, add Substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Initiation: Add the degassed solvent (5 mL). Stir for 2 minutes until the catalyst is partially dissolved (usually yellow/orange).

  • Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (<50% by TLC), heat to 50 °C.

    • Visual Cue: The reaction often turns dark brown/black and precipitates ammonium salts (Et₃NH⁺ I⁻).

  • Workup: Dilute with diethyl ether. Wash with saturated NH₄Cl (to remove Cu) and Brine. Dry over Na₂SO₄.[3]

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst Poisoning (S-coordination)Switch ligand to XPhos or SPhos . Increase catalyst loading to 5-10 mol%.
Homocoupling of Boronic Acid Oxidation / Low TransmetallationEnsure strict Argon atmosphere. Degas solvents thoroughly. Switch base to Cs₂CO₃.
Aldehyde Oxidation (Acid formed) Air ingressCheck septa integrity. Use freshly distilled solvents.
Precipitation of Pd Black Catalyst DecompositionLigand is too labile. Use Pd(dppf)Cl₂ (chelating ligand stabilizes Pd). Lower temperature to 60°C.

Mechanistic Insight: The Thioether Effect

The following diagram explains the competitive coordination pathway that makes this substrate challenging, and how the protocol mitigates it.

Mechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Fast (I-C bond) Coord S-Coordination (Off-Cycle Trap) OxAdd->Coord Intramolecular Chelation TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Coord->OxAdd Reversible if Ligand is Bulky RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The "Off-Cycle Trap" caused by the methylthio group. Bulky ligands (L) sterically hinder the formation of the S-Coordination species, forcing the equilibrium back toward the productive catalytic cycle.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Tolerance of Sulfur in Palladium Catalysis (Thiophene/Thioether models)

    • Rizwan, K., et al. (2018).[1] Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12, 49.[1]

  • Buchwald Ligands for Challenging Substrates (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473.

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.

Sources

synthesis of 2,5-disubstituted benzaldehydes using "5-Iodo-2-(methylthio)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 5-Iodo-2-(methylthio)benzaldehyde as a bifunctional linchpin for the rapid synthesis of non-symmetrical 2,5-disubstituted benzaldehydes. This scaffold offers a unique advantage in medicinal chemistry: orthogonal reactivity . The C-5 iodine atom allows for standard palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, while the C-2 methylthio (-SMe) group remains inert until specifically activated by copper(I) carboxylates (Liebeskind-Srogl coupling). This "programmed" reactivity enables the sequential construction of complex biaryl and heterobiaryl libraries without the need for intermediate protecting group manipulations.

Strategic Analysis: The "Bifunctional Linchpin" Concept

The core value of 5-Iodo-2-(methylthio)benzaldehyde lies in the distinct electronic and steric environments of its two leaving groups.

  • Position 5 (Iodine): Highly reactive toward oxidative addition by Pd(0). It is the "first-pass" diversification point.

  • Position 2 (Methylthio): A "masked" electrophile. It is generally inert to standard Pd-catalyzed conditions (preventing homocoupling or polymerization) but becomes a potent electrophile in the presence of Cu(I) co-factors via the Liebeskind-Srogl mechanism.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting the sequential functionalization strategy.

SynthesisWorkflow cluster_conditions Reaction Conditions Start 5-Iodo-2-(methylthio) benzaldehyde Inter Intermediate A (5-Aryl-2-SMe) Start->Inter Step 1: Suzuki Coupling (Chemoselective C-I) Target Final Target (2,5-Diaryl-benzaldehyde) Inter->Target Step 2: Liebeskind-Srogl (Desulfitative C-SMe) Cond1 Step 1: Pd(PPh3)4, Na2CO3 Boronic Acid (R1-B(OH)2) Cond2 Step 2: Pd2(dba)3, TFP, CuTC Boronic Acid (R2-B(OH)2)

Figure 1: Sequential functionalization strategy. Step 1 exploits the high reactivity of the C-I bond. Step 2 activates the C-S bond using Copper(I) Thiophene-2-carboxylate (CuTC).

Experimental Protocols

Protocol A: C-5 Functionalization (Suzuki-Miyaura Coupling)

Objective: Selective installation of an aryl group at the 5-position while retaining the 2-SMe group.

Mechanism: The oxidative addition of Pd(0) into the C-I bond is kinetically favored over the C-S bond by several orders of magnitude. However, the sulfur atom can act as a catalyst poison. Therefore, a slightly elevated catalyst loading and the use of strongly donating phosphine ligands are recommended.

Materials:

  • 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (degassed)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk flask with the aldehyde (1.0 mmol), aryl boronic acid (1.1 mmol), and

    
     (0.05 mmol).
    
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed DME (10 mL) via syringe, followed by the

    
     solution (2.0 mmol).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the starting iodide disappears rapidly; the SMe group remains intact).

    • Critical Note: Do not overheat (>100°C) or extend reaction time unnecessarily, as this may encourage minor Pd coordination to the sulfur.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a yellow solid.

Protocol B: C-2 Functionalization (Liebeskind-Srogl Coupling)

Objective: Displacement of the -SMe group to form a C-C bond.

Mechanism: This is a "desulfitative" cross-coupling.[1] It requires stoichiometric Copper(I) to coordinate the sulfur, facilitating transmetallation to Palladium. Standard Suzuki conditions will not work for this step.

Materials:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Tris(2-furyl)phosphine (TFP) (10 mol%) — Crucial for this reaction.

  • Co-Factor: Copper(I) thiophene-2-carboxylate (CuTC) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine Intermediate A (0.5 mmol), Boronic Acid (0.75 mmol), CuTC (0.75 mmol),

    
     (12 mg), and TFP (12 mg) in a reaction vial.
    
  • Solvation: Add anhydrous THF (5 mL).

  • Reaction: Stir at 50–60°C for 12–18 hours.

    • Observation: The reaction mixture often turns dark brown/red due to Cu-S species formation.

  • Workup: Dilute with diethyl ether. Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 5%

    
     (to sequester residual Cu) and brine.
    
  • Purification: Flash chromatography.

Mechanistic Insight: The Role of CuTC

Understanding the Liebeskind-Srogl cycle is vital for troubleshooting. Unlike Suzuki coupling, the boron species does not transmetallate directly to Pd. It interacts with the Copper center first.[2]

LSM_Mechanism Pd0 Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-SMe) Pd0->OxAdd Insertion into C-S CuStep CuTC Interaction (Sequesters SMe) OxAdd->CuStep + CuTC TransMet Transmetallation (Ar-Pd-Ar') CuStep->TransMet + R-B(OH)2 Prod Reductive Elimination (Product + Pd0) TransMet->Prod Prod->Pd0 Regeneration

Figure 2: Simplified Liebeskind-Srogl catalytic cycle. CuTC is essential for polarizing the C-S bond and facilitating the transmetallation step.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Step 1: Low Yield Sulfur poisoning of Pd catalyst.Switch to SPhos or XPhos ligands (highly active precatalysts). Increase Pd loading to 5-8 mol%.
Step 1: C-2 Substitution Reaction temperature too high.Maintain T < 90°C. Ensure the C-5 Iodine is present (check starting material quality).
Step 2: No Reaction Inactive CuTC or wet solvent.CuTC is moisture sensitive. Use fresh CuTC and strictly anhydrous THF.
Step 2: Protodeboronation Boronic acid instability.Add reaction additives like Cs2CO3 (mild base) or switch to Boronic Esters (BPin) which are more robust.
Purification Issues Copper residues in product.Wash organic layer with aqueous EDTA or NH4OH to chelate copper before column chromatography.

Alternative Pathway: Nucleophilic Aromatic Substitution ( )

If the target requires an ether or amine at the 2-position rather than a carbon linkage, the -SMe group can be activated via oxidation.

  • Oxidation: Treat Intermediate A with m-CPBA (DCM, 0°C) to generate the sulfone (

    
    ).
    
  • Substitution: The sulfone is a potent leaving group in electron-deficient rings (the aldehyde is an electron-withdrawing group). React with amines (

    
    ) or alkoxides (
    
    
    
    ) in DMF/K2CO3 to displace the sulfone.

References

  • Liebeskind-Srogl Coupling Foundation

    • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[2][3][4] Journal of the American Chemical Society, 122(45), 11260–11261.

  • Review of Desulfitative Coupling

    • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction.
  • Synthesis of Ortho-SMe Benzaldehydes

    • Vila, C. et al. (2014). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes via Nucleophilic Substitution.[5] Molecules, 19(1), 123-136. (Demonstrates

      
       preparation of the core scaffold).
      
  • Orthogonal Cross-Coupling Strategies

    • Lenci, E. et al. (2021). Orthogonal Cross-Coupling Reactions on Multihalogenated Heterocycles.

Sources

protocol for the synthesis of biaryl compounds from "5-Iodo-2-(methylthio)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Iodo-2-(methylthio)benzaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing biaryl compounds utilizing 5-Iodo-2-(methylthio)benzaldehyde as the electrophilic partner. This scaffold is a critical "linchpin" intermediate; the iodine handle allows for biaryl expansion, while the ortho-methylthio benzaldehyde motif serves as a precursor for fused heterocycles (e.g., benzothiophenes, quinolines).

Key Challenge: The simultaneous presence of a reactive iodide, a base-sensitive aldehyde, and a potentially catalyst-poisoning thioether (sulfide) requires a finely tuned catalytic system. Standard protocols often fail due to sulfur coordination to the Palladium center or Cannizzaro disproportionation of the aldehyde.

Solution: We present two validated protocols:

  • Method A (Standard): A robust, cost-effective method using Pd(dppf)Cl₂ for unhindered boronic acids.

  • Method B (Advanced): A high-turnover method using SPhos Pd G2 for sterically demanding or sulfur-sensitive couplings.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Electrophile: 5-Iodo-2-(methylthio)benzaldehyde.

  • Electronic Environment: The C5-Iodine bond is activated for oxidative addition by the meta-aldehyde (EWG) but slightly deactivated by the para-methylthio group (EDG). However, the high reactivity of iodide generally overrides these subtle electronic effects.

  • Chemo-selectivity Risks:

    • Catalyst Poisoning: The C2-SMe group is a soft Lewis base that can competitively bind to soft Pd(II) species, arresting the catalytic cycle.

    • Aldehyde Instability: Use of strong hydroxide bases (NaOH, KOH) can trigger Cannizzaro reactions or aldol condensations. Carbonate or Phosphate bases are required.

Reaction Scheme

ReactionScheme SM 5-Iodo-2-(methylthio) benzaldehyde Catalyst Pd Catalyst (Pd(dppf)Cl2 or SPhos Pd G2) SM->Catalyst + Base (Na2CO3/K3PO4) Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst Product 5-Aryl-2-(methylthio) benzaldehyde Catalyst->Product Suzuki Coupling 80-90°C

Caption: General reaction scheme for the cross-coupling of 5-Iodo-2-(methylthio)benzaldehyde.

Experimental Protocols

Method A: The Robust Standard (Pd(dppf)Cl₂)

Best for: Simple aryl boronic acids, cost-sensitive scale-up.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle and is sterically bulky, which helps prevent the methylthio group from displacing the phosphine ligand on the palladium center.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial (equipped with a stir bar) with 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen + Sulfur + Palladium leads to rapid catalyst death.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (usually 20% EtOAc/Hexanes) or LCMS.

    • Visual Check: The reaction should remain dark red/brown. If it turns black and precipitates (Pd black) early, conversion may stall.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: The "Problem Solver" (SPhos Pd G2)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A fails.

Rationale: Buchwald's SPhos ligand is electron-rich and extremely bulky. It facilitates oxidative addition into the aryl iodide and, crucially, prevents the sulfur atom of the substrate from poisoning the catalyst by sterically shielding the Pd center.

Reagents:

  • Catalyst: SPhos Pd G2 (1-3 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate, 2.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge the reaction vessel with Substrate (1.0 equiv), Boronic Acid (1.3 equiv), SPhos Pd G2 (0.02 equiv), and solid K₃PO₄ (2.0 equiv).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene and Water (10:1 ratio).

  • Reaction: Heat to 80°C (mild heating is often sufficient due to the high activity of the catalyst). Stir for 2–6 hours.

  • Workup: Standard extraction as in Method A.

Data Summary & Troubleshooting

Comparative Performance
ParameterMethod A (Pd(dppf))Method B (SPhos)
Cost LowHigh
Sulfur Tolerance ModerateExcellent
Steric Tolerance LowHigh
Typical Yield 65–80%85–95%
Reaction Time 4–12 Hours2–6 Hours
Optimization Workflow (Decision Matrix)

Optimization Start Start with Method A (Pd(dppf)Cl2 / Na2CO3) Check Check LCMS at 4 hours Start->Check Good >80% Conversion Proceed to Workup Check->Good Yes Stall <50% Conversion (Stalled) Check->Stall No Decision1 Is Catalyst Black? (Precipitation) Stall->Decision1 Action1 O2 Leak or S-Poisoning Switch to Method B (SPhos) Re-degas rigorously Decision1->Action1 Yes (Pd Death) Action2 Steric Hinderance? Switch to Method B Increase Temp to 100°C Decision1->Action2 No (Solution still brown)

Caption: Troubleshooting decision tree for optimizing reaction yields.

Critical Quality Attributes (CQA) & Validation

To ensure scientific integrity, the following validation steps are mandatory:

  • Starting Material Purity: The 5-Iodo-2-(methylthio)benzaldehyde must be >98% pure. Any residual thiols (from the synthesis of the thioether) will immediately kill the Pd catalyst.

    • Test: Ellman’s reagent test for free thiols if homemade.

  • Aldehyde Integrity: Confirm the aldehyde peak in ¹H NMR (typically ~10.0–10.5 ppm) remains a sharp singlet. If a broad peak or acid peak (~11-12 ppm) appears, oxygen exclusion was insufficient.

  • Regioselectivity: While not an issue here (only one halogen), ensure no desulfurization (loss of SMe) occurs, which can happen under reductive Pd conditions (rare with Carbonate bases, more common with Formate/Hydride sources).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Compounds. Angewandte Chemie International Edition, 42, 1210-1213. Link

  • BenchChem Technical Support. (2024). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.[1][2] BenchChem Application Notes. Link

Sources

functionalization of "5-Iodo-2-(methylthio)benzaldehyde" at the iodo position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

5-Iodo-2-(methylthio)benzaldehyde is a high-value "trifunctional" scaffold. Its utility lies in the orthogonal reactivity of its three functional groups: the electrophilic aldehyde (C-1), the nucleophilic/directing methylthio ether (C-2), and the highly reactive aryl iodide (C-5).

This guide focuses on the functionalization of the C-5 Iodine position . While aryl iodides are typically excellent substrates for Palladium-catalyzed cross-coupling, this specific molecule presents two critical challenges that standard protocols often fail to address:

  • Catalyst Poisoning (The Sulfur Effect): The ortho-methylthio group is a "soft" donor that can coordinate to Palladium (Pd), effectively displacing labile ligands (like PPh3) and arresting the catalytic cycle. Standard catalysts like Pd(PPh3)4 often suffer from low turnover numbers (TON) here.

  • Aldehyde Incompatibility: In C-N couplings (Buchwald-Hartwig), the aldehyde is prone to condensation with the amine coupling partner (forming Schiff bases/imines) rather than the desired C-N bond formation.

The Solution: This guide utilizes Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) to prevent sulfur coordination and mandates Acetal Protection for specific amine couplings.

Chemo-Selectivity & Decision Matrix

Before initiating synthesis, consult the Reactivity Hierarchy to ensure the C-5 Iodine is targeted selectively without compromising the C-1 or C-2 positions.

ReactivityMatrix Substrate 5-Iodo-2-(methylthio)benzaldehyde Iodine C-5 Iodine (Most Reactive) Substrate->Iodine Aldehyde C-1 Aldehyde (Electrophilic) Substrate->Aldehyde Sulfide C-2 Methylthio (Catalyst Poison) Substrate->Sulfide Target_Suzuki Suzuki Coupling (Biaryl Synthesis) Iodine->Target_Suzuki Use SPhos Pd G2 Target_Sono Sonogashira (Alkynylation) Iodine->Target_Sono Cu-Free Preferred Target_Buch Buchwald-Hartwig (Amination) Iodine->Target_Buch REQUIRES Protection Aldehyde->Target_Buch Side Reaction (Imine Formation) Sulfide->Target_Suzuki Interferes (Poisoning)

Figure 1: Chemo-selectivity landscape. Note the critical interference pathways (dotted red lines) that dictate protocol design.

Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of Biaryl derivatives.

Scientific Rationale: Standard Pd(PPh3)4 is avoided due to sulfur poisoning. We utilize SPhos Pd G2 (Second Generation Buchwald Precatalyst). The bulky SPhos ligand creates a "protective shell" around the Pd center, preventing the methylthio group from binding, while facilitating oxidative addition into the C-I bond.

Materials:

  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: SPhos Pd G2 (2-3 mol%) [Alternatively: Pd(dppf)Cl2 for cost-efficiency]

  • Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add the Substrate (1.0 eq), Boronic Acid (1.2 eq), and K3PO4 (2.0 eq).

  • Inertion: Cap the vial and cycle vacuum/Argon three times. This is critical to preserve the active Pd(0) species.

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be approx. 0.1 M relative to the substrate.

  • Catalyst Addition: Under a positive stream of Argon, quickly add SPhos Pd G2 (0.02 eq). Reseal immediately.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Monitoring: Check TLC. The aldehyde group provides a distinct UV active spot. The product will typically be more polar (lower Rf) if heteroaryl, or less polar if simple aryl.

    • Validation: The disappearance of the C-I signal (approx. 8.1 ppm doublet in 1H NMR) confirms conversion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary:

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst SPhos Pd G2 (2 mol%)XPhos Pd G2 (3 mol%)
Base K3PO4 (mild, phosphate)Cs2CO3 (stronger)
Temp 80°C100°C
Yield Exp. 85-95%70-85%
Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of alkyne linkers.

Scientific Rationale: The aldehyde is generally stable to Sonogashira conditions. However, Copper (CuI) can sometimes facilitate the attack of the alkyne on the aldehyde (alkynylation) or induce cyclization with the sulfur. A Copper-Free protocol is recommended to maximize chemo-selectivity for the iodine.

Materials:

  • Substrate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (3 mol%)

  • Ligand: XPhos (6 mol%) - Crucial for Cu-free turnover.

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Mix: Combine Substrate, PdCl2(PPh3)2, XPhos, and Cs2CO3 in a dry pressure tube.

  • Solvate: Add anhydrous MeCN (0.2 M).

  • Reagent Addition: Add the Terminal Alkyne via syringe.

  • Heat: Stir at 60-70°C for 6 hours.

    • Note: If using volatile alkynes, ensure the vessel is sealed tight.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination (The "Protection" Route)

Target: C-N Bond Formation.

Scientific Rationale: Direct reaction of an amine with this substrate will result in imine formation at the aldehyde (C-1) before C-N coupling at the iodine (C-5). You cannot skip the protection step.

Phase 1: In-Situ Acetal Protection

  • Dissolve Substrate in MeOH.

  • Add Trimethyl Orthoformate (TMOF) (3.0 eq) and a catalytic amount of p-TsOH (1 mol%).

  • Reflux for 2 hours.

  • Concentrate to obtain the dimethyl acetal intermediate . (Verify by NMR: Loss of CHO signal at ~10 ppm; appearance of acetal CH at ~5.3 ppm).

Phase 2: C-N Coupling

  • Catalyst System: Pd2(dba)3 (1 mol%) + BrettPhos (2 mol%).

    • Why BrettPhos? It is the premier ligand for coupling primary amines and is highly resistant to poisoning.

  • Base: NaOtBu (1.4 equiv).

  • Solvent: t-BuOH or Toluene (anhydrous).

  • Reaction: Heat the Acetal-protected intermediate with the Amine (1.2 eq) at 100°C for 12 hours.

Phase 3: Deprotection

  • Treat the crude coupling product with 1M HCl/THF (1:1) at RT for 1 hour to restore the aldehyde.

Troubleshooting & Quality Control
Catalyst Poisoning Indicators

If the reaction stalls at <20% conversion despite 80°C heat:

  • Diagnosis: The methylthio group has sequestered the Pd.

  • Remedy: Switch immediately to Pd(dppf)Cl2 (the ferrocene backbone pulls the phosphines back, making the Pd center more accessible but the ligand less labile) or increase SPhos loading to 5 mol%.

Analytical Validation (NMR)
Moiety1H NMR Shift (Starting Material)1H NMR Shift (Product)
Aldehyde (-CHO) ~10.2 ppm (s)Remains ~10.2 ppm (if protected correctly)
Aromatic C-6 H ~8.1 ppm (d)Shifts upfield (7.2 - 7.6 ppm) upon coupling
S-Methyl (-SMe) ~2.5 ppm (s)Remains ~2.5 ppm (Watch for shift to ~2.8 if oxidized to sulfoxide)
References
  • Suzuki-Miyaura Coupling with Sulfur-Containing Substrates

    • Title: "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids" (Demonstrates SPhos efficacy with complex/sensitive scaffolds).
    • Source: PubMed Central / NIH
    • URL:[Link]

  • Buchwald-Hartwig Compatibility

    • Title: "Buchwald-Hartwig Amination - Scope and Functional Group Tolerance"
    • Source: Organic Chemistry Portal[1][2]

    • URL:[Link]

  • Sonogashira Protocols (Copper-Free)

    • Title: "Sonogashira Coupling - Reaction Analysis and Recent Liter
    • Source: Organic Chemistry Portal[1][2]

    • URL:[Link][3]

  • Handling of Methylthio-Benzaldehydes

    • Title: "Synthesis of 2-substituted benzothiazoles by condensation of aldehydes with 2-aminothiophenol" (Context on aldehyde/sulfur reactivity).
    • Source: Chem. Lett.[4] / Organic Chemistry Portal

    • URL:[Link]

Sources

Application Note: 5-Iodo-2-(methylthio)benzaldehyde as a Linchpin Scaffold in Modular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 5-Iodo-2-(methylthio)benzaldehyde in the Synthesis of Bioactive Molecules Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Introduction: The "Tri-Functional" Advantage

In the landscape of modern medicinal chemistry, 5-Iodo-2-(methylthio)benzaldehyde (CAS: 1065492-98-3) represents a "privileged intermediate" due to its unique orthogonal reactivity.[1] Unlike simple benzaldehydes, this molecule integrates three distinct chemical handles, each addressable under specific conditions, enabling the rapid construction of diverse heterocyclic libraries—particularly benzothiophenes , benzothiazoles , and indazoles —which are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR targets) and anti-inflammatory agents.

Strategic Reactivity Profile:

  • Aldehyde (-CHO): The primary electrophile for condensation reactions (Knoevenagel, Wittig, reductive amination) to build the heterocyclic core.[1]

  • Methylthio Ether (-SMe): A "masked" thiol.[1] It can serve as a nucleophile in electrophilic cyclizations (after activation) or be demethylated to the free thiol (-SH) for nucleophilic displacement.[1]

  • Iodide (-I): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification without interfering with the initial heterocycle formation.[1]

Strategic Workflow: From Scaffold to Bioactive Core

The most high-value application of this scaffold is the synthesis of 3,5-disubstituted benzothiophenes or 2,5-disubstituted benzothiazoles .[1] The presence of the iodine atom at the C5 position allows researchers to synthesize the core heterocycle first, and then append complex biaryl systems—a common structural motif in Type II kinase inhibitors—in the final step.

Core Logic Flow
  • Path A (Benzothiophene Synthesis): Conversion of aldehyde to alkyne

    
     Iodocyclization 
    
    
    
    3,5-Diiodobenzothiophene (A versatile bis-electrophile).[1]
  • Path B (Benzothiazole Synthesis): Condensation with amines/azides

    
     Oxidative cyclization 
    
    
    
    5-Iodo-benzothiazole .[1]
Case Study: Synthesis of a 3,5-Diarylbenzothiophene Library

Rationale: Benzothiophenes are bioisosteres of indoles. By generating a 3,5-diiodobenzothiophene intermediate from our starting material, we create a scaffold where the C3-iodine and C5-iodine have chemically distinct electronic environments, often allowing for regioselective cross-coupling.[1]

Visual Workflow (Graphviz)

G cluster_legend Key Transformation Logic Start 5-Iodo-2-(methylthio) benzaldehyde Inter1 Intermediate A: (2-Ethynyl-4-iodophenyl) (methyl)sulfane Start->Inter1 Step 1: Homologation (Bestmann-Ohira Reagent) Core Scaffold B: 3,5-Diiodobenzothiophene Inter1->Core Step 2: Iodocyclization (I2, CH2Cl2) Product Final Bioactive: 3,5-Diarylbenzothiophene (Kinase Inhibitor Analog) Core->Product Step 3: Sequential Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Note1 Iodine at C5 is retained throughout cyclization Note2 SMe acts as internal nucleophile

Caption: Workflow for converting 5-Iodo-2-(methylthio)benzaldehyde into a modular 3,5-diarylbenzothiophene scaffold via iodocyclization.

Detailed Experimental Protocols
Protocol A: Synthesis of the 3,5-Diiodobenzothiophene Scaffold

This protocol utilizes the "Iodocyclization of o-methylthio-acetylenes" methodology, which is superior to traditional condensation as it yields a bis-iodinated core ready for dual functionalization.[1]

Step 1: Seyferth-Gilbert Homologation (Aldehyde


 Alkyne) 
Note: We use the Bestmann-Ohira reagent to avoid strong bases (like n-BuLi) that might cause lithium-halogen exchange at the sensitive C5-Iodine position.[1]
  • Reagents:

    • 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)[1]

    • Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)[1]

    • Potassium carbonate (

      
      ) (2.0 equiv)
      
    • Methanol (MeOH) (0.1 M concentration)

  • Procedure:

    • Dissolve the aldehyde in anhydrous MeOH under

      
       atmosphere.
      
    • Add

      
       followed by the dropwise addition of the Bestmann-Ohira reagent at 0°C.[1]
      
    • Stir the mixture at room temperature (RT) for 4–6 hours. Monitor by TLC (Target

      
       usually higher than aldehyde).[1]
      
    • Workup: Dilute with

      
      , wash with saturated 
      
      
      
      and brine. Dry over
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc) to yield 4-iodo-2-(methylthio)-1-ethynylbenzene .

Step 2: Electrophilic Iodocyclization Mechanism: The alkyne is activated by iodine, triggering nucleophilic attack by the sulfur lone pair, followed by demethylation (via iodide attack).

  • Reagents:

    • Alkyne intermediate from Step 1 (1.0 equiv)[2]

    • Iodine (

      
      ) (2.0 equiv)[3]
      
    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve the alkyne in DCM (0.05 M).[1]

    • Add solid Iodine in one portion at RT.

    • Stir for 12–24 hours. The reaction mixture will darken.[1][4]

    • Quench: Wash the organic layer with saturated aqueous Sodium Thiosulfate (

      
      ) until the iodine color disappears (turn yellow/clear).[1]
      
    • Isolation: Extract with DCM, dry (

      
      ), and concentrate.
      
    • Product: 3,5-Diiodobenzothiophene .[1] (Purify via silica gel chromatography; typically elutes in non-polar fractions).[1]

Protocol B: Regioselective Suzuki-Miyaura Coupling

Critical Insight: In 3,5-dihalobenzothiophenes, the C3-position (heterocyclic ring) is typically more electronically activated towards oxidative addition than the C5-position (benzenoid ring).[1] This allows for sequential coupling.[1][3][5][6]

  • Reagents:

    • 3,5-Diiodobenzothiophene (1.0 equiv)[1]

    • Aryl Boronic Acid A (1.1 equiv) – Targeting C3[1]

    • 
       (5 mol%)
      
    • 
       (2M aqueous solution, 2.0 equiv)
      
    • DME (Dimethoxyethane) / Ethanol / Water (4:1:1 ratio)

  • Procedure:

    • Degas solvents thoroughly with Argon (3 cycles).[1]

    • Combine substrate, boronic acid, and base in the reaction vessel.[2]

    • Add Pd catalyst last under Argon flow.[1]

    • Heat to 60°C (controlled temp) for 4–6 hours. Do not reflux aggressively to prevent bis-coupling.[1]

    • Checkpoint: Monitor consumption of starting material by HPLC/LC-MS.

    • Result: 3-Aryl-5-iodobenzothiophene .

  • Subsequent Step: The remaining C5-Iodine can now be coupled with Aryl Boronic Acid B using standard conditions (Reflux, 100°C) to yield the final 3,5-Diarylbenzothiophene .[1]

Troubleshooting & Optimization (Expert Insights)
IssueProbable CauseExpert Solution
Catalyst Poisoning Sulfur (SMe) coordinating to Pd.Use biaryl phosphine ligands (e.g., SPhos , XPhos ) which are bulky and resistant to sulfur poisoning. Increase catalyst loading to 5-10 mol%.
Low Yield in Cyclization Incomplete demethylation.[1]Ensure sufficient Iodine (2.0+ equiv) is used.[1] If "S-Me" persists, add a mild nucleophile scavenger or switch solvent to CHCl3.[1]
Lithium-Halogen Exchange Use of n-BuLi in Step 1.Strictly avoid n-BuLi. The C5-Iodine is highly prone to exchange.[1] Use mild bases (Bestmann-Ohira) or Corey-Fuchs with Zn dust modification.
Regioselectivity Issues C3 vs C5 coupling mixture.Control temperature strictly. C3 couples at lower temps (40-60°C).[1] C5 requires higher energy (>80°C).[1] Use sterically demanding boronic acids for the second step if possible.[1]
References
  • Synthesis of Benzo[b]thiophene-2-carbaldehyde: Mancuso, R., & Gabriele, B. (2014).[1][7] Benzo[b]thiophene-2-carbaldehyde.[1][3][6] Molbank, 2014(2), M823. Link

  • Iodocyclization of Thioanisoles: Larock, R. C., et al. (2005). Synthesis of 3-Iodobenzothiophenes via Iodocyclization of 2-(1-Alkynyl)thioanisoles.[1] Journal of Organic Chemistry, 70(11), 4566. (Methodological basis for Protocol A).

  • Palladium Catalysis with Sulfur-Containing Substrates: Dubbaka, S. R., & Vogel, P. (2005). Organosulfur Compounds in Transition Metal-Catalyzed Coupling Reactions. Angewandte Chemie International Edition, 44(36), 5786-5804.[1]

  • Benzothiophene Synthesis via Electrophilic Cyclization: Godoi, B., et al. (2011). Synthesis of 3-halochalcogenophenes via electrophilic cyclization of 2-alkynylchalcogenoanisoles.[1] Journal of Organic Chemistry, 76(6), 1953.

  • General Reactivity of 2-(Methylthio)benzaldehyde: Organic Chemistry Portal. Synthesis of Benzothiophenes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Iodo-2-(methylthio)benzaldehyde

[1]

Case ID: SMC-5I2S-CHO Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary: The "S-I-CHO" Challenge

You are attempting to couple 5-Iodo-2-(methylthio)benzaldehyde . This substrate presents a unique "triad" of chemical challenges that often leads to stalled reactions or black metal precipitation.[1]

  • The Reactive Site (5-Iodo): The aryl iodide is highly reactive toward oxidative addition.[1] If the reaction fails, it is rarely due to the C-I bond strength.

  • The Catalyst Poison (2-Methylthio): The sulfur atom is an excellent

    
    -donor.[1] In standard conditions, it will displace labile ligands (like PPh
    
    
    ) and coordinate irreversibly to the Palladium (Pd) center, shutting down the catalytic cycle.
  • The Electrophile (Benzaldehyde): The aldehyde is sensitive to nucleophilic attack. Strong bases (hydroxides, alkoxides) will trigger Cannizzaro disproportionation or aldol condensations, consuming your starting material.[1]

This guide moves beyond standard "screening" and provides a mechanistic troubleshooting approach to high-yield synthesis.

Troubleshooting Modules

Module A: Catalyst Deactivation (The Sulfur Problem)

Symptom: The reaction turns black (Pd precipitation) immediately or stalls after <20% conversion.[1] Root Cause: The methylthio group (-SMe) at the ortho position to the aldehyde (and para to the iodide) acts as a "soft" ligand.[1] It binds to the soft Pd(II) intermediate, forming a stable chelate or simply saturating the metal center, preventing transmetallation.

Technical Solution: You must use bulky, electron-rich phosphine ligands or NHC ligands .[1] These ligands create a steric wall that prevents the sulfur from binding to the Pd center while simultaneously accelerating oxidative addition.

Ligand ClassRecommended LigandWhy it Works
Buchwald Dialkylbiaryl SPhos or XPhos The steric bulk of the biaryl backbone physically blocks sulfur coordination.[1] The electron-rich phosphorous ensures rapid oxidative addition.[1]
Ferrocenyl dppf The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene can sometimes resist sulfur displacement, though less effectively than SPhos.[1]
Standard (Avoid) PPh

Too labile.[1] Sulfur will displace it immediately.[1]
Module B: Aldehyde Degradation (The Base Problem)

Symptom: Low yield of product; appearance of benzyl alcohol/benzoic acid derivatives (Cannizzaro) or dimers (Aldol).[1] Root Cause: Standard Suzuki bases like



Technical Solution: Switch to mild, non-nucleophilic inorganic bases .

BasepKa (conj.[1] acid)Compatibility Verdict

(Tribasic)
~12.3Gold Standard. Sufficiently basic to activate boronic acid, but poorly nucleophilic due to insolubility in organic phase.[1]

~10.3Excellent. The "Cesium Effect" often improves solubility in DMF/Dioxane without attacking the aldehyde.

~10.3Good. Often requires water, which might promote hydration. Use with caution.

/

>16CRITICAL FAILURE. Will destroy the aldehyde.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing this specific reaction.

SuzukiOptimizationStartStart: Reaction Stalled/Low YieldStandardStandard Protocol (Pd(PPh3)4 / Na2CO3)Start->StandardInitial AttemptCheckBaseCheck Base SelectionSol_BaseSolution: Switch to K3PO4 or Cs2CO3 (Anhydrous)CheckBase->Sol_BaseOptimizationCheckLigandCheck Ligand/CatalystSol_LigandSolution: Switch to Pd-SPhos or Pd-PEPPSICheckLigand->Sol_LigandOptimizationCannizzaroSide Products: Benzyl Alcohol/Acid detected?Cannizzaro->CheckBaseDiagnosticPoisoningObservation: Pd Black or <10% Conv?Poisoning->CheckLigandDiagnosticResultTarget Yield > 85%Sol_Base->ResultRetestSol_Ligand->ResultRetestStandard->CannizzaroAldehyde LossStandard->PoisoningCatalyst Death

Caption: Decision tree for troubleshooting Suzuki coupling of sulfur-aldehyde substrates.

The "Gold Standard" Protocol

Based on the chemical constraints of 5-Iodo-2-(methylthio)benzaldehyde, the following protocol is designed to maximize turnover while protecting the aldehyde.

Reagents:

  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos  (4 mol%)[1][2]
    
    • Alternative: Pd(dppf)Cl

      
      [1]·DCM (3-5 mol%) if SPhos is unavailable.[1]
      
  • Base:

    
     (2.0 equiv) or 
    
    
    (2.0 equiv)[1]
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (Anhydrous)[1]

    • Note: If using anhydrous conditions to protect the aldehyde strictly, use Dioxane with

      
      .
      

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vessel with the aryl iodide, boronic acid, base, and SPhos ligand. Evacuate and backfill with Argon/Nitrogen (x3).[1] Oxygen will oxidize the phosphine ligand and accelerate catalyst death, especially with sulfur present.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Catalyst Addition: Add Pd(OAc)

    
     last (if using separate precursor) or the pre-formed catalyst under positive inert gas flow.[1]
    
  • Thermal Activation: Heat to 80–100 °C .

    • Why? High temperature is required to overcome the activation energy of transmetallation, which is slowed by the bulky ligands and potential sulfur interference.

  • Monitoring: Monitor via HPLC or TLC.

    • Checkpoint: If the reaction stalls at 50% conversion after 2 hours, add a second portion of boronic acid (0.5 equiv). Protodeboronation (loss of the boron group) is a common side reaction that consumes the coupling partner.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues (which may be sticky due to sulfur).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C (Palladium on Carbon) to run this heterogeneously? A: No. The sulfur in the methylthio group will permanently poison the surface of the Pd/C, leading to zero conversion. You need a homogeneous catalyst with strong ligands (SPhos/XPhos) to protect the metal center.[1]

Q: My aldehyde is oxidizing to the carboxylic acid. What is happening? A: This is likely due to trace oxygen in the presence of base. Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins) and consider using anhydrous

1

Q: Why is the reaction mixture turning bright yellow/orange but yielding no product? A: This often indicates the formation of a stable Pd-Sulfur complex.[1] The catalyst is "trapped" and cannot undergo transmetallation. This confirms you need a bulkier ligand (switch from PPh

1

Q: Can I protect the aldehyde as an acetal before coupling? A: Yes, and this is a robust strategy if the direct coupling fails. Converting the -CHO to a dimethyl acetal or dioxolane removes the base-sensitivity issue, allowing you to use stronger bases if needed.[1] You can deprotect with dilute acid (HCl) during the workup.[1]

References

  • Catalyst Selection for Sulfur-Containing Substrates

    • Title: Organosulphur and related ligands in Suzuki-Miyaura C-C coupling.[1][3][4]

    • Source: Royal Society of Chemistry (RSC) & ResearchGate.[1]

    • URL:[Link]

  • Base Selection Strategy

    • Title: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
    • Source: BenchChem Technical Guides.[1][5]

  • Ligand Effects (SPhos/Buchwald)

    • Title: Universal 14-electron Pd(0) intermediates in cross-coupling.[1]

    • Source: Chemical Science (Open Access).[1]

    • URL:[Link]

  • General Suzuki Mechanism & Troubleshooting

    • Title: The Suzuki Reaction - Chem 115 Myers (Harvard University).[1]

    • Source: Harvard University Department of Chemistry.[1]

    • URL:[Link]

troubleshooting failed Sonogashira reactions of "5-Iodo-2-(methylthio)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling of Thio-Functionalized Aryl Halides

Executive Summary

You are encountering failure modes with 5-Iodo-2-(methylthio)benzaldehyde . While the aryl iodide moiety typically suggests high reactivity, this specific substrate presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The methylthio (-SMe) group is a soft Lewis base that irreversibly coordinates to Palladium, displacing standard ligands (like PPh3) and shutting down the catalytic cycle.

  • Electronic Deactivation: The -SMe group is para to the iodide (positions 2 and 5). Through resonance, it donates electron density into the C-I bond, making oxidative addition significantly slower than in unfunctionalized aryl iodides.

  • Aldehyde Instability: In the presence of Copper(I) and amines, the aldehyde is susceptible to side reactions (e.g., Cannizzaro or condensation) if the main coupling reaction stalls.

This guide moves beyond standard textbook conditions to provide robust, field-tested protocols for sulfur-containing substrates.

Part 1: Diagnostic Logic (Troubleshooting Flowchart)

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start START: Analyze Reaction Mixture ColorCheck Observation: Reaction Color? Start->ColorCheck BlackPpt Black Precipitate (Pd Black) ColorCheck->BlackPpt Precipitates early NoChange No Change / Pale Yellow ColorCheck->NoChange Stays clear/yellow BrownSludge Dark Brown/Red Sludge ColorCheck->BrownSludge Gummy residue PdDeath Diagnosis: Catalyst Decomposition. Ligands stripped by Sulfur or O2 leak. BlackPpt->PdDeath Poisoning Diagnosis: Kinetic Stall. S-poisoning or Electronic Deactivation. NoChange->Poisoning Glaser Diagnosis: Homocoupling. Alkyne consumed, Substrate untouched. BrownSludge->Glaser Sol_PdDeath Action: Switch to Bidentate Ligand (Pd(dppf)Cl2) or Bulky Phosphine (XPhos). PdDeath->Sol_PdDeath Sol_Poisoning Action: Increase Temp (60-80°C) & Use Cu-Free Protocol. Poisoning->Sol_Poisoning Sol_Glaser Action: Degas (Freeze-Pump-Thaw) & Slow Alkyne Addition. Glaser->Sol_Glaser

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure based on visual and TLC evidence.

Part 2: The Core Problem (Mechanistic Insight)

Why do standard conditions (Pd(PPh3)2Cl2 / CuI / Et3N) fail?

1. The Sulfur Trap (Ligand Displacement) Standard phosphines like Triphenylphosphine (PPh3) are monodentate and relatively labile. The sulfur atom in your substrate competes for the Pd center. Once sulfur binds, it forms a stable complex that is catalytically inactive.

  • Result: The catalyst rests in a "poisoned" state and cannot perform Oxidative Addition.

2. The Electronic Brake The Sonogashira cycle begins with Oxidative Addition (OA). This requires the Pd(0) species to be nucleophilic and the Aryl-I to be electrophilic.

  • Problem: The -SMe group (para to Iodine) pushes electrons into the ring. This makes the C-I bond electron-rich and resistant to OA.

  • Consequence: You need higher temperatures to force OA, but higher temperatures destabilize standard catalysts.

Part 3: Optimized Protocols

Do not use standard "textbook" conditions. Use one of the following robust methods designed for deactivated/poisoning substrates.

Method A: The "Armored Catalyst" Protocol (Recommended)

This method uses Pd(dppf)Cl2 . The bidentate ferrocenyl ligand (dppf) bites the Palladium tightly, preventing the sulfur in your substrate from displacing the ligand and deactivating the catalyst.

Reagents:

  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 equiv)

  • Alkyne: (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 · DCM complex (3-5 mol%)

  • Co-Catalyst: CuI (2 mol%) - Keep low to minimize homocoupling.

  • Base: Cs2CO3 (2.0 equiv) - Inorganic bases are often better for sluggish substrates than amines.

  • Solvent: DMF or 1,4-Dioxane (Anhyd

Support Topic: Preventing Homocoupling in 5-Iodo-2-(methylthio)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the High-Performance Synthesis Support Center . It addresses the specific challenges of using 5-Iodo-2-(methylthio)benzaldehyde in cross-coupling reactions.

Case ID: 5-I-SMe-CHO-001 Status: Active Support Tier: Senior Application Scientist Level

Executive Summary & Molecule Analysis

The Core Challenge: Researchers working with 5-Iodo-2-(methylthio)benzaldehyde often encounter significant homocoupling (dimerization) rather than the desired cross-coupling. This is not random; it is a direct consequence of the molecule's electronic and coordinating properties.

Substrate Profile:

  • Structure: The iodine (C5) is para to the methylthio group (C2).

  • Electronic Deactivation: The methylthio (-SMe) group is a strong resonance electron donor. Being para to the iodide, it increases electron density at the C-I bond, making Oxidative Addition (OA) —the first step of the catalytic cycle—significantly slower than in typical aryl iodides.

  • Catalyst Poisoning: The sulfur atom is a "soft" Lewis base that can coordinate to Palladium (Pd), displacing labile ligands and creating a sluggish, unreactive catalytic species.

The Failure Mode: When the desired cross-coupling cycle is slowed (due to difficult OA or sulfur poisoning), competitive side pathways take over.

  • Oxidative Homocoupling (Partner-Partner): Slow consumption of the coupling partner (e.g., boronic acid) allows it to react with itself, driven by trace oxygen.

  • Reductive Homocoupling (Ar-Ar): If the Pd(II) intermediate accumulates due to stalled transmetallation, it can disproportionate, leading to the dimerization of your starting material (the aldehyde).

Diagnostic & Troubleshooting (Q&A)

Q1: I am seeing large amounts of biaryl homocoupling (Ar-Ar) of my aldehyde. Why?

Diagnosis: This suggests stalled transmetallation followed by disproportionation. Mechanism: The Pd catalyst performs oxidative addition to form Ar-Pd-I. However, the bulky or electronic nature of the coupling partner—or coordination by the ortho-SMe group—prevents the next step. Two Ar-Pd-I species then exchange ligands to form Ar-Pd-Ar, which eliminates the homocoupled dimer. Corrective Action:

  • Switch Solvent: Avoid alcohols (e.g., MeOH, EtOH) which can act as reducing agents. Switch to 1,4-Dioxane or Toluene .

  • Change Base: Use a base with poor solubility in the organic phase (e.g., K₃PO₄ or Cs₂CO₃ ) to slow down the release of the boronic acid species, matching the rate of the sluggish oxidative addition.

Q2: My boronic acid is dimerizing (Ph-Ph), and the aldehyde is unreacted.

Diagnosis: This is Oxidative Homocoupling caused by Oxygen and Slow Oxidative Addition . Mechanism: Because the -SMe group deactivates the aryl iodide, the Pd(0) catalyst sits idle. Dissolved oxygen oxidizes Pd(0) to a Pd(II)-peroxo species, which rapidly consumes your boronic acid. Corrective Action:

  • Degassing is Non-Negotiable: Sparging with N₂ is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for >20 mins.

  • Boost Catalyst Activity: You must accelerate the oxidative addition to compete with oxygen. Abandon simple catalysts like Pd(PPh₃)₄. Use electron-rich, bulky ligands like SPhos or XPhos (See Protocol A).

Q3: Does the aldehyde group interfere?

Diagnosis: Generally, no, but it is sensitive to oxidation. Risk: In the presence of strong oxidants (or air), the aldehyde (-CHO) can oxidize to the carboxylic acid, which may inhibit the reaction or alter solubility. Corrective Action: Ensure the reaction is strictly anaerobic. If using an amine base, verify it does not condense with the aldehyde (Schiff base formation). Inorganic bases are safer.

Visualizing the Failure Pathways

The following diagram maps the competing pathways. Your goal is to force the system into the green "Cross-Coupling" cycle and avoid the red "Homocoupling" traps.

G Start Start: 5-Iodo-2-(methylthio)benzaldehyde OxAdd Oxidative Addition (Slow due to p-SMe) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd O2_Ox Oxidation by O2 (Pd0 -> PdII) Pd0->O2_Ox + O2 (Leak) ArPdI Intermediate: Ar-Pd-I OxAdd->ArPdI TransMet Transmetallation (Desired) ArPdI->TransMet + R-B(OH)2 Disprop Disproportionation (2x Ar-Pd-I -> Ar-Pd-Ar) ArPdI->Disprop Stalled Cycle RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Desired Cross-Coupled Product RedElim->Product ArAr Ar-Ar Homocoupling (Waste) Disprop->ArAr PartnerDimer Boronic Acid Homocoupling (Ph-Ph) O2_Ox->PartnerDimer

Caption: Kinetic competition between the desired cross-coupling cycle (Green) and the two primary homocoupling failure modes (Red). Note that the "Slow Oxidative Addition" node is the critical bottleneck caused by the substrate's electronics.

Optimized Experimental Protocols

Protocol A: The "SPhos" Suzuki Method (Recommended)

Why this works:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich Buchwald ligand. It facilitates oxidative addition into the deactivated C-I bond and creates a steric shell around the Pd center, preventing the sulfur atom of the substrate from poisoning the catalyst.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternative Pre-catalyst:SPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Pre-mix Solids: Add the aryl iodide, boronic acid, base, and Pd catalyst/ligand to a reaction vial equipped with a stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon 3 times .

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C – 100°C for 4–12 hours.

    • Note: Do not overheat (>110°C) as the aldehyde may degrade.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd). Dilute with EtOAc, wash with brine.

Protocol B: Suppression of Homocoupling in Sonogashira

Why this works: Copper (CuI) is the primary cause of alkyne homocoupling (Glaser coupling). By using a Copper-Free protocol with a more active Pd source, you eliminate the mechanism for alkyne dimerization.

Reagents:

  • Catalyst: PdCl₂(CH₃CN)₂ (3 mol%) + XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Crucial:NO Copper (CuI)

Step-by-Step:

  • Combine aryl iodide, base, and catalyst in a vial.

  • Perform Freeze-Pump-Thaw degassing (3 cycles).[1]

  • Add the alkyne (1.2 equiv) slowly via syringe pump over 1 hour if homocoupling persists.

  • Heat to 60°C . (The SMe group requires heat; RT is likely insufficient).

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionReason for Improvement
Catalyst Pd(PPh₃)₄SPhos Pd G2 Overcomes electronic deactivation of SMe group.
Base Na₂CO₃ (aq)K₃PO₄ (solid/suspension) Controlled solubility prevents rapid boronic acid decomposition.
Atmosphere N₂ BalloonArgon / Sealed Tube Argon is heavier than air; better blanket against O₂.
Solvent MeOH/DCMToluene/H₂O Eliminates reductive pathways (alcohol oxidation) that lead to Ar-Ar dimers.

References

  • Mechanistic Insight into Homocoupling

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[2]

    • Source: ACS Public
    • URL:[Link]

  • Ligand Effects on Methylthio-Substituted Aryl Halides

    • Title: Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
    • Source: MDPI (C
    • URL:[Link]

  • Sonogashira Homocoupling Suppression

    • Title: Sonogashira Coupling Reaction with Diminished Homocoupling.[3][4][5][6]

    • Source: Organic Letters (via ResearchG
    • URL:[Link]

  • General Reactivity of 5-Iodo-2-methyl-benzimidazole derivatives (Analogous Chemistry)

    • Title: Synthesis and process optimiz
    • Source: ResearchGate[7][8]

    • URL:[Link]

Sources

catalyst selection for "5-Iodo-2-(methylthio)benzaldehyde" cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling 5-Iodo-2-(methylthio)benzaldehyde

Ticket ID: #CC-5I2MTB-001 Topic: Catalyst Selection & Reaction Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sulfur-Aldehyde" Paradox

You are attempting to cross-couple 5-Iodo-2-(methylthio)benzaldehyde . This substrate presents a classic "chemoselectivity vs. catalyst poisoning" paradox.

  • The Good: The C5-Iodide is highly reactive toward oxidative addition, far superior to bromides or chlorides.

  • The Bad (The Poison): The C2-Methylthio (thioether) group is a "soft" Lewis base. It will aggressively compete with your phosphine ligands for the Palladium center, forming inactive Pd-S complexes (catalyst poisoning).

  • The Ugly (The Trap): The C1-Aldehyde is electrophilic.[1] Strong bases (alkoxides) used in standard Suzuki protocols can trigger side reactions like aldol condensation or Cannizzaro disproportionation.

Core Directive: You must select a catalyst system that binds Palladium tighter than the sulfur does, while using a base mild enough to leave the aldehyde untouched.

Catalyst & Ligand Selection (The Hardware)

Q: Which catalyst system should I use to prevent sulfur poisoning?

A: Do not use standard Pd(PPh3)4. Triphenylphosphine (


) is labile and will be displaced by the methylthio group, killing your reaction.

Recommended Systems:

Catalyst SystemLigand ClassWhy it WorksBest For
Pd(OAc)₂ + SPhos Buchwald DialkylbiarylSteric Bulk: The massive bulk of SPhos creates a protective pocket around the Pd, physically blocking the sulfur atom from coordinating, while allowing the linear C-I bond to enter.Suzuki-Miyaura (Boronic Acids)
Pd(dppf)Cl₂ Bidentate FerrocenylChelation Effect: The bidentate ligand holds the Pd in a rigid "bite," making it thermodynamically difficult for the sulfur to displace it.Suzuki or Negishi
Pd(OAc)₂ + XPhos Buchwald DialkylbiarylElectronic Activation: Similar to SPhos but more electron-rich; accelerates oxidative addition if the substrate is sluggish.Sonogashira (Copper-free)

Visualization: Catalyst Selection Decision Tree

CatalystSelection Start Substrate: 5-Iodo-2-(methylthio)benzaldehyde ReactionType Select Coupling Type Start->ReactionType Suzuki Suzuki-Miyaura (Boronic Acids) ReactionType->Suzuki Sonogashira Sonogashira (Alkynes) ReactionType->Sonogashira Heck Mizoroki-Heck (Alkenes) ReactionType->Heck S_Cond Rec: Pd(OAc)2 + SPhos Base: K3PO4 Solvent: PhMe/H2O Suzuki->S_Cond Sono_Check Is Alkyne Valuable? Sonogashira->Sono_Check Heck->S_Cond Use Pd(OAc)2 + P(o-tol)3 Sono_Std Std: Pd(PPh3)2Cl2 + CuI (Risk: Cu-S interaction) Sono_Check->Sono_Std No Sono_Adv Adv: Pd(OAc)2 + XPhos (Cu-Free) Sono_Check->Sono_Adv Yes

Caption: Decision matrix for catalyst selection based on coupling partner and sulfur-tolerance requirements.

Experimental Protocol: Suzuki-Miyaura Coupling

Context: This protocol is optimized to couple 5-Iodo-2-(methylthio)benzaldehyde with an aryl boronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base:

    
     (2.0 equiv, anhydrous or 2M aq.)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Pre-Complexation (Critical): In a vial, dissolve Pd(OAc)₂ and SPhos in the solvent. Stir at room temperature for 10 minutes. Why? This ensures the active Pd-L species forms before the sulfur-containing substrate is introduced.

  • Substrate Addition: Add the 5-Iodo-2-(methylthio)benzaldehyde, boronic acid, and solid

    
    .
    
  • Degassing: Sparge the mixture with Argon for 5-10 minutes. Why? Oxygen kills the active catalyst and promotes homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat to 80°C for 4-12 hours. Monitor via TLC/LCMS.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography. Note: The product may retain a sulfur smell; use a bleach trap for rotovap exhaust if necessary.

Troubleshooting & FAQs

Q: My conversion is stuck at 40%. Adding more catalyst doesn't help. Why? Diagnosis: You likely have Catalyst Deactivation via Sulfur Coordination . Mechanism: The thioether sulfur (


) is coordinating to the Pd(II) intermediate, forming a stable "resting state" that refuses to undergo reductive elimination.
Solution: 
  • Switch to SPhos or XPhos . These ligands are bulky enough to prevent the sulfur from binding.

  • Increase temperature to 100°C to force the dissociation of the Pd-S bond.

Q: The aldehyde peak disappeared from my NMR, but I didn't get the product. What happened? Diagnosis: Base-Mediated Decomposition . If you used a carbonate base (


) or hydroxide (

) in protic solvents, you likely triggered an aldol condensation or Cannizzaro reaction. Solution: Switch to Anhydrous

in Toluene. The phosphate is basic enough to activate the boronic acid but poorly soluble in toluene, creating a "surface-active" base that minimizes side reactions with the aldehyde.

Q: Can I use Sonogashira coupling? I heard Copper reacts with Sulfur. Diagnosis: Yes, Copper (I) has a high affinity for sulfur. In standard Sonogashira (Pd/Cu), the CuI might get sequestered by the methylthio group, stalling the transmetallation step. Solution: Use a Copper-Free Sonogashira variant.[2]

  • System: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) +

    
     (2 equiv) in MeCN at 60°C.
    

Visualization: The Sulfur Poisoning Mechanism

Poisoning Active Active Catalyst [Pd(0)-L2] OxAdd Oxidative Addition [Ar-Pd(II)-I] Active->OxAdd + Substrate (Fast) Poisoned POISONED STATE [Ar-Pd(II)-S(Me)-R] OxAdd->Poisoned + Thioether (Internal Chelation) Small Ligands (PPh3) allow this Product Coupled Product OxAdd->Product + Boronic Acid Bulky Ligands (SPhos) force this Poisoned->OxAdd Heat / Strong Ligand

Caption: Mechanism showing how the internal thioether traps the Palladium intermediate if the ligand is too small.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research. Link

  • Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates.[4][5][6] Angewandte Chemie International Edition. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Referencing general protocols for ortho-substituted aryl halides). Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling - Reactivity and Mechanism. Link

Sources

Technical Guide: Optimizing Solubility & Handling of 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-(methylthio)benzaldehyde is a specialized organosulfur building block used primarily in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and heterocyclic synthesis.[1][2][3][4] Its physicochemical profile is dominated by two competing functionalities: the lipophilic, oxidizable methylthio ether (-SMe) and the heavy, polarizable aryl iodide (-I) .[2]

Users frequently encounter solubility issues not because the compound is inherently insoluble in organic media, but due to improper solvent matching , oxidative degradation (leading to sulfoxides with drastically different polarity), or aggregation in aqueous-organic mixtures.[2] This guide provides a definitive protocol for solubilization, stability maintenance, and troubleshooting.

Part 1: Physicochemical Solubility Profile

The following matrix defines the compatibility of 5-Iodo-2-(methylthio)benzaldehyde with common laboratory solvents.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for synthesis, extraction, and stock solutions.[2]
Polar Aprotic DMSO, DMF, DMAcExcellent Ideal for cross-coupling reactions and biological assay stocks.[2]
Ethers THF, 1,4-Dioxane, MTBEGood to Excellent Preferred for Grignard/Lithiation reactions (anhydrous).[2]
Esters Ethyl Acetate (EtOAc)Good Suitable for workup and chromatography; less ideal for reaction media.
Alcohols Methanol, Ethanol, IPAModerate/Poor Solubility is temperature-dependent.[2] Often requires heating; risk of acetal formation.
Hydrocarbons Hexanes, Pentane, HeptanePoor Used as an anti-solvent to induce precipitation/crystallization.[2]
Aqueous Water, PBS, TRIS BufferInsoluble Requires co-solvent (DMSO/DMF) or surfactant for biological applications.[2]
Part 2: Step-by-Step Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (Synthesis)

Target: 0.1 M – 1.0 M for chemical reactions.

Context: Standard organic synthesis (e.g., condensation, protection).[2]

  • Solvent Selection: Choose DCM or Anhydrous THF . These solvents disrupt intermolecular

    
    -stacking interactions common in aryl iodides.
    
  • Dissolution:

    • Weigh the specific amount of 5-Iodo-2-(methylthio)benzaldehyde.

    • Add 75% of the calculated solvent volume.

    • Vortex or swirl gently. If solid persists, sonicate for 30–60 seconds at room temperature.[2]

    • Critical Step: If the solution remains cloudy, do not heat above 40°C .[2] The C-I bond is photolabile and thermally sensitive; excessive heat can liberate iodine (

      
      ), catalyzing degradation.[2]
      
  • Filtration: If particulates remain, filter through a 0.45 µm PTFE syringe filter (nylon filters may degrade in DCM).[2]

Protocol B: Solubilization for Aqueous Cross-Coupling (Suzuki/Sonogashira)

Target: Homogeneous reaction mixture in aqueous/organic biphasic systems.

Context: Palladium-catalyzed coupling where water is required for the base (e.g.,


).[2]
  • Co-Solvent Strategy: Use a 3:1 or 4:1 ratio of Organic:Aqueous solvent.

    • Recommended: 1,4-Dioxane/Water or DMF/Water.[2]

  • Order of Addition (The "Reverse Addition" Method):

    • Step 1: Dissolve the aldehyde completely in the organic solvent (Dioxane/DMF) first.

    • Step 2: Degas the aqueous base solution separately (sparge with Argon/Nitrogen for 15 mins).

    • Step 3: Add the aqueous phase dropwise to the organic solution while stirring rapidly.

    • Why? Adding the solid directly to a water-rich mixture causes "oiling out" (formation of a gummy, insoluble oil) that encapsulates the catalyst, killing the reaction.[2]

Protocol C: Biological Assay Preparation (DMSO Stocks)

Target: <1% DMSO final concentration in buffer.

  • Primary Stock: Dissolve compound in 100% DMSO to create a 10 mM or 100 mM master stock.

    • Storage: Store at -20°C under inert gas. Thioethers oxidize to sulfoxides (

      
      ) upon prolonged exposure to air, changing solubility.[2]
      
  • Serial Dilution:

    • Do not dilute directly into cold buffer. This causes immediate precipitation.

    • Intermediate Step: Dilute the DMSO stock into a secondary solvent (e.g., Ethanol or PEG-400) if permitted, then dilute into the assay buffer.[2]

    • Alternatively, use rapid mixing (vortexing) during the addition of the DMSO stock to the buffer to create a stable micro-dispersion.[2]

Part 3: Troubleshooting & FAQs
Q1: My solution turned yellow/brown after sitting on the bench. Is it still usable?

Diagnosis: Likely Iodine Liberation or Thioether Oxidation .

  • Mechanism: Aryl iodides are light-sensitive. Photolysis cleaves the C-I bond, releasing radical iodine (

    
    ), which dimerizes to 
    
    
    
    (brown color).[2] Simultaneously, the methylthio group (
    
    
    ) can oxidize to the sulfoxide (
    
    
    ) in air.[2]
  • Solution: Check purity via TLC or LC-MS. If the sulfoxide impurity is present (it will be much more polar/lower

    
     on TLC), repurify.[2]
    
  • Prevention: Always wrap flasks in aluminum foil and store under nitrogen/argon.

Q2: The compound "oils out" when I add water to my reaction. How do I fix this?

Diagnosis: Phase separation due to the "Hydrophobic Effect."

  • Fix: You have exceeded the solubility limit of the aqueous-organic mixture.

    • Add more organic solvent (THF or Dioxane) until the mixture becomes homogeneous.

    • Heat gently to 40–50°C (if the catalyst allows) to solubilize the oil.

    • Switch Solvent System: If using Ethanol/Water, switch to DMF/Water or Acetone/Water , which have higher solubilizing power for this lipophile.[2]

Q3: I cannot get the compound to dissolve in Methanol for a reduction reaction.

Diagnosis: Methanol is a polar protic solvent; this molecule is highly lipophilic.

  • Fix: Do not use pure Methanol. Use a DCM:Methanol (1:4) mixture. The DCM dissolves the compound, while the Methanol provides the proton source for the reduction (e.g., NaBH4 reduction).[2]

Part 4: Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the optimal solvent system based on the intended application.

SolventSelection Start Start: 5-Iodo-2-(methylthio)benzaldehyde Application What is the Application? Start->Application Synthesis Organic Synthesis (Coupling, Protection) Application->Synthesis BioAssay Biological Assay (Screening) Application->BioAssay Purification Purification (Column/Cryst.) Application->Purification ReactionType Reaction Type? Synthesis->ReactionType StockPrep Stock Preparation BioAssay->StockPrep Method Method? Purification->Method Coupling Cross-Coupling (Suzuki/Stille) ReactionType->Coupling Reduction Reduction/Condensation ReactionType->Reduction SolventCoupling Use: DMF, Dioxane, or Toluene (Deoxygenated) Coupling->SolventCoupling SolventReduction Use: DCM/MeOH or THF Reduction->SolventReduction SolventDMSO Use: 100% DMSO (Store -20°C, Dark) StockPrep->SolventDMSO Column Flash Column Method->Column Cryst Recrystallization Method->Cryst SolventColumn Eluent: Hexane/EtOAc (Dissolve load in DCM) Column->SolventColumn SolventCryst Solvent: Hot Ethanol or Hexane/DCM mix Cryst->SolventCryst

Caption: Decision tree for selecting reaction and handling solvents to maximize solubility and stability.

References
  • Sigma-Aldrich. 5-Iodo-2-(methylthio)benzaldehyde Product Specification & Safety Data Sheet. Retrieved from (General reference for physical state and handling).[2]

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[2][5] Chemistry Letters, 35(4), 460-461.[2] (Demonstrates solubility/reaction conditions for thio-benzaldehyde derivatives in DMF). Retrieved from .[2]

  • PubChem. 2-(Methylthio)benzaldehyde Compound Summary. National Center for Biotechnology Information. (Source for lipophilicity and analog solubility data). Retrieved from .[2]

  • BenchChem. Application Notes: 5-Iodo-2-methyl-2-pentene and related Iodo-aldehydes in Synthesis. (Provides context on handling reactive iodo-aldehyde intermediates). Retrieved from .[2]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "5-Iodo-2-(methylthio)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. The strategic placement of the iodo, methylthio, and aldehyde groups offers a rich platform for molecular elaboration. However, the proximity of the ortho-methylthio group and the bulky iodine atom to the reactive aldehyde and aryl iodide centers introduces significant steric challenges.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common experimental hurdles and offer field-proven protocols to overcome them, ensuring the successful application of 5-Iodo-2-(methylthio)benzaldehyde in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Nucleophilic Addition to the Aldehyde: Overcoming Steric Shielding

Question: I am observing low yields and slow reaction rates when attempting nucleophilic additions (e.g., Grignard, organolithium addition, or Wittig reactions) to the aldehyde group of 5-Iodo-2-(methylthio)benzaldehyde. What is causing this, and how can I improve the outcome?

Answer:

Root Cause Analysis: The diminished reactivity of the aldehyde in 5-Iodo-2-(methylthio)benzaldehyde is a classic case of steric hindrance. The bulky methylthio group at the ortho position physically obstructs the trajectory of incoming nucleophiles, raising the activation energy of the reaction.[1][2][3][4] Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group.[2][4] However, the ortho-substituent in your starting material significantly mitigates this inherent reactivity.

Troubleshooting Workflow:

cluster_0 Problem: Low Yield in Nucleophilic Addition cluster_1 Troubleshooting Steps cluster_2 Solutions & Outcomes Start Low Yield/Slow Reaction with Standard Conditions Step1 Increase Reactivity of Nucleophile Start->Step1 Initial Approach Step2 Employ Lewis Acid Catalysis Step1->Step2 If still slow Outcome1 Improved Yields with Organolithiums Step1->Outcome1 Step3 Optimize Reaction Temperature Step2->Step3 For stubborn cases Outcome2 Enhanced Reaction Rates with MgBr2·OEt2 Step2->Outcome2 Step4 Consider Alternative Reagents Step3->Step4 If thermal decomposition is an issue Outcome3 Successful Reaction at Elevated Temperatures Step3->Outcome3 Outcome4 Alternative Pathway via Horner-Wadsworth-Emmons Step4->Outcome4

Caption: Troubleshooting workflow for nucleophilic addition.

Recommended Protocols:

  • Employ More Reactive Nucleophiles: If you are using a Grignard reagent, consider switching to the corresponding organolithium reagent. Organolithiums are generally more nucleophilic and may overcome the steric barrier more effectively.

  • Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. Magnesium bromide diethyl etherate (MgBr₂·OEt₂) is an excellent choice for this purpose as it can coordinate to the carbonyl oxygen.[5]

    Protocol: MgBr₂-Promoted Aldol Addition of a Thioester [5]

    • To a stirred solution of 5-Iodo-2-(methylthio)benzaldehyde (1.0 eq) and the thioester (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add MgBr₂·OEt₂ (1.2 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (1.3 eq) dropwise.

    • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography.

  • Temperature Optimization: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Alternative Reagents for Olefination: For Wittig-type reactions, if standard phosphorus ylides are sluggish, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The smaller phosphonate carbanions are often more effective with sterically hindered aldehydes.

2. Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position

Question: I am struggling with low yields in Suzuki-Miyaura or Heck cross-coupling reactions using 5-Iodo-2-(methylthio)benzaldehyde. Is this due to steric hindrance, and what conditions should I use?

Answer:

Root Cause Analysis: Yes, steric hindrance is a significant factor. The ortho-methylthio group can impede the oxidative addition of the aryl iodide to the palladium(0) center, a crucial step in the catalytic cycle of many cross-coupling reactions.[6][7] Furthermore, the bulky ligand sphere required to promote reductive elimination can exacerbate steric clashes.

Troubleshooting and Optimization:

Table 1: Recommended Catalytic Systems for Cross-Coupling Reactions

Reaction TypeCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5 mol%)SPhos or XPhos (4-10 mol%)K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-100
Heck Pd(OAc)₂ (2-5 mol%)P(o-tolyl)₃ or P(t-Bu)₃Et₃N or K₂CO₃DMF or NMP100-120

Experimental Workflow for Suzuki-Miyaura Coupling:

Start Assemble Reaction Vessel under Inert Atmosphere Step1 Add 5-Iodo-2-(methylthio)benzaldehyde, Boronic Acid, and Base Start->Step1 Step2 Add Solvent and Degas Step1->Step2 Step3 Add Catalyst and Ligand Step2->Step3 Step4 Heat to Reaction Temperature Step3->Step4 Step5 Monitor by TLC/GC-MS Step4->Step5 End Workup and Purification Step5->End

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling: [6][7][8][9]

  • In an oven-dried flask, combine 5-Iodo-2-(methylthio)benzaldehyde (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add Pd(OAc)₂ (0.02-0.05 eq) and a bulky phosphine ligand such as SPhos (0.04-0.10 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Key Considerations for Heck Reactions: [10][11][12][13][14]

  • For Heck reactions, phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands can be effective.

  • Higher temperatures are often necessary to overcome the steric barrier.

  • The choice of base is critical; organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used.

3. Selective Oxidation of the Methylthio Group

Question: I want to selectively oxidize the methylthio group to a sulfoxide or sulfone without affecting the aldehyde. What are the best practices to avoid overoxidation or reaction at the aldehyde?

Answer:

Root Cause Analysis and Strategy: The primary challenge is chemoselectivity. Many strong oxidizing agents will readily oxidize the aldehyde to a carboxylic acid. Therefore, mild and selective oxidizing agents are required. The steric hindrance around the sulfur atom is less pronounced than at the aldehyde, making this transformation feasible with the right choice of reagents.

Recommended Reagents and Conditions:

Table 2: Selective Oxidation of the Methylthio Group

Desired ProductReagentSolventTemperature (°C)
Sulfoxide m-CPBA (1.0-1.1 eq)CH₂Cl₂ or CHCl₃-78 to 0
Sulfoxide Oxone® (1.0 eq)MeOH/H₂O0 to rt
Sulfone m-CPBA (2.2-2.5 eq)CH₂Cl₂ or CHCl₃0 to rt
Sulfone H₂O₂/AcOHAcetic Acidrt to 50

Detailed Protocol for Selective Oxidation to Sulfoxide with m-CPBA: [15][16][17]

  • Dissolve 5-Iodo-2-(methylthio)benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (1.05 eq) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the solution of the starting material.

  • Stir the reaction at -78 °C and allow it to slowly warm to 0 °C over 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by column chromatography.

Logical Relationship for Oxidation Control:

Start 5-Iodo-2-(methylthio)benzaldehyde Sulfoxide 5-Iodo-2-(methylsulfinyl)benzaldehyde Start->Sulfoxide 1.0-1.1 eq m-CPBA -78 to 0 °C Sulfone 5-Iodo-2-(methylsulfonyl)benzaldehyde Start->Sulfone 2.2-2.5 eq m-CPBA 0 °C to rt Sulfoxide->Sulfone >1.0 eq m-CPBA 0 °C to rt

Sources

scale-up challenges for the synthesis of derivatives from "5-Iodo-2-(methylthio)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Scale-Up Support Hub for 5-Iodo-2-(methylthio)benzaldehyde derivatives.

I am Dr. Aris, your Senior Application Scientist. You are likely here because a synthesis that worked perfectly on a 100mg scale is failing or behaving unpredictably at the 50g+ scale. This molecule presents a "perfect storm" of process challenges: a sensitive aldehyde, a catalyst-poisoning thioether, and a light-sensitive iodide.

Below are the four critical modules designed to troubleshoot and stabilize your scale-up workflow.

Module 1: Catalyst Compatibility (The "Sulfur Problem")

Issue: “My Suzuki/Sonogashira coupling yield dropped from 90% (small scale) to 40% (large scale), and the reaction stalls.”

Root Cause Analysis: The 2-(methylthio) moiety is a "soft" Lewis base that acts as a potent catalyst poison. At larger scales, where catalyst loading is typically reduced (e.g., from 5 mol% to 0.5 mol%) to save cost, the sulfur atom competitively binds to the Palladium (Pd) center. This forms a stable, inactive Pd-S complex, effectively killing the catalytic cycle before the oxidative addition of the aryl iodide can occur.

Troubleshooting Protocol:

ParameterSmall Scale (Failed)Scale-Up Recommendation Why?
Catalyst Loading 5-10 mol%1-2 mol% + Scavenger High loading masks poisoning but is uneconomical. Use robust ligands instead.
Ligand Class PPh3 / dppfBiaryl Phosphines (e.g., SPhos, XPhos) These bulky, electron-rich ligands create a "steric wall" that prevents sulfur coordination while accelerating the catalytic cycle.
Base Choice K2CO3K3PO4 or Cs2CO3 Stronger bases facilitate the transmetallation step, which is often the rate-limiting step in hindered substrates.

The "Self-Validating" Workflow:

  • Ligand Switch: Switch to SPhos Pd G2 or XPhos Pd G3 precatalysts. The dialkylbiaryl backbone is specifically designed to tolerate sulfur-containing substrates.

  • Spiking Test: If you suspect poisoning, take a small aliquot of your stalled reaction and add 1 mol% fresh catalyst. If the reaction restarts immediately, your original catalyst was poisoned (likely by the sulfur).

Visualization: Catalyst Poisoning vs. Protection

CatalystCycle Pd_Active Active Pd(0) Species Substrate 5-Iodo-2-(methylthio) benzaldehyde Pd_Active->Substrate Oxidative Addition Poisoned INACTIVE Pd-S Complex Substrate->Poisoned S-Coordination (Standard Ligands) Product Coupled Product Substrate->Product Bulky Ligand (SPhos) Prevents S-Binding

Caption: Figure 1. Mechanism of catalyst deactivation by the methylthio group and mitigation via bulky ligands.

Module 2: Purification Strategies (The "Column Problem")

Issue: “I cannot run a flash column for 100g of crude material. It’s too expensive and time-consuming.”

Root Cause Analysis: Chromatography is the bottleneck of scale-up. Fortunately, the aldehyde functionality allows for Bisulfite Adduct Purification . This exploits the reversible formation of a water-soluble (or solid precipitating) sulfonate salt, separating your product from non-aldehyde impurities (e.g., unreacted iodides, coupling byproducts).

The Bisulfite Protocol (Scale-Up Optimized):

  • Adduct Formation:

    • Dissolve crude oil in minimal Ethyl Acetate (EtOAc).

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) .

    • Observation: Vigorous stirring is required. A white precipitate (the adduct) will likely form at the interface due to the lipophilicity of the iodobenzaldehyde core.

  • Separation:

    • If Solid Forms: Filter the white solid. Wash with EtOAc (removes non-aldehyde impurities) and Ether.

    • If Soluble: Separate the aqueous layer (contains product) and discard the organic layer.

  • Regeneration:

    • Suspend the solid (or aqueous solution) in fresh EtOAc.

    • Slowly add 10% aqueous Sodium Carbonate (Na2CO3) or NaOH (pH > 10) while stirring.

    • Mechanism:[1][2][3] Base deprotonates the bisulfite, collapsing the adduct and releasing the free aldehyde back into the EtOAc layer.

  • Isolation:

    • Separate organic layer, dry over MgSO4, and concentrate.

Visualization: Bisulfite Workflow

Bisulfite Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite Decision Check Phase Behavior Bisulfite->Decision Precipitate Solid Adduct Forms (Filter & Wash) Decision->Precipitate Lipophilic Aqueous Soluble Adduct (Keep Aqueous Phase) Decision->Aqueous Hydrophilic Regen Regeneration: Add Na2CO3 + EtOAc Precipitate->Regen Aqueous->Regen Pure Pure Aldehyde in Organic Layer Regen->Pure

Caption: Figure 2. Decision tree for bisulfite-mediated purification of benzaldehyde derivatives.

Module 3: Stability & Storage (The "Yellowing Problem")

Issue: “My white solid turned yellow/brown overnight.”

Root Cause Analysis:

  • Aldehyde Autoxidation: The -CHO group oxidizes to carboxylic acid in air.

  • Iodide Photolysis: The C-I bond is weak. Light exposure generates iodine radicals (purple/brown color), which can initiate further radical decomposition of the thioether.

Stability Protocol:

  • Storage: Must be stored under Argon (heavier than air, better blanket) in amber glass bottles.

  • Radical Scavenging: For long-term storage of intermediates, add 0.1% w/w BHT (Butylated hydroxytoluene) . This halts the radical chain reaction of autoxidation.

    • Note: BHT is easily removed during the next reaction workup or chromatography.

  • Analysis: If the material yellows, check the 1H NMR .

    • Aldehyde peak: ~10.0 ppm (singlet).

    • Acid peak: ~11-13 ppm (broad singlet).

    • If Acid > 5%: Recrystallize from Ethanol/Water or repeat the Bisulfite wash (Acid will stay in the basic aqueous wash).

Module 4: Safety & Odor Control (The "Facility Problem")

Issue: “The safety officer is complaining about a 'garlic/rotten cabbage' smell.”

Root Cause Analysis: Methylthio ethers have low odor thresholds. While less volatile than thiols, any hydrolysis or trace impurities (methyl mercaptan) will cause significant odor issues during rotary evaporation.

Odor Abatement System: Do not vent rotary evaporators directly to the atmosphere. You must construct a Bleach Scrubber .

Scrubber Setup:

  • Vacuum Outlet: Connect the pump exhaust to a tube bubbling into a trap.

  • Trap Contents: 10% Sodium Hypochlorite (Bleach) + dilute NaOH.

  • Chemistry:

    
    
    
  • Glassware Cleaning: Rinse all flasks with a dilute bleach solution before taking them out of the fume hood to the washing station.

References

  • Catalyst Poisoning & Ligand Selection

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
    • Relevance: Defines the SPhos/XPhos ligand class essential for sulfur tolerance.
    • Link:

  • Purification via Bisulfite Adducts

    • Source: Brindle, C. S., et al. (2017).[4] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[4] Organic Process Research & Development.

    • Relevance: Validates the bisulfite method for scale-up purific
    • Link:

  • Pd Scavenging (Post-Reaction)

    • Source: Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.[5][6] Organic Process Research & Development.

    • Relevance: Critical for removing Pd
    • Link:

Sources

Validation & Comparative

Technical Guide: Reactivity Comparison of 5-Halo-2-(methylthio)benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-halo-2-(methylthio)benzaldehyde scaffold represents a "bifunctional pivot" in modern heterocyclic synthesis. It uniquely combines an electrophilic aldehyde, a nucleophilic (yet displaceable) sulfide, and a halogen handle for cross-coupling. This guide objectively compares the reactivity profiles of the 5-Fluoro (5-F) , 5-Chloro (5-Cl) , 5-Bromo (5-Br) , and 5-Iodo (5-I) variants.

Key Findings:

  • Cross-Coupling: The 5-Br variant is the industrial "Goldilocks" standard—offering the optimal balance of stability and reactivity for Suzuki-Miyaura couplings. The 5-I analog is superior for difficult couplings but suffers from lower shelf-stability.

  • Heterocyclization: Electron-withdrawing substituents (F, Cl) at the 5-position accelerate Knoevenagel condensations at the aldehyde, facilitating rapid benzothiophene formation.

  • Nucleophilic Substitution (SNAr): The 5-F variant uniquely activates the ortho-thioether for displacement, allowing "sulfur switching" unavailable to the heavier halogens.

Structural & Electronic Profiling

To manipulate this scaffold effectively, one must understand the "Push-Pull" electronic dynamics. The 2-SMe group is a strong resonance donor (+R), while the aldehyde is a strong withdrawer (-M/-I). The 5-halogen modulates this system.[1]

Diagram 1: Electronic Reactivity Map

This diagram visualizes the competing electronic effects that dictate regioselectivity.

G Core Benzene Core CHO 1-CHO (Acceptor) -M Effect Core->CHO Electron Sink C5 Site: C-5 Suzuki/Buchwald Core->C5 C1 Site: C-1 Condensation Core->C1 SMe 2-SMe (Donor) +R Effect SMe->Core Activates ortho/para Halo 5-Halogen (X) Inductive (-I) vs Resonance (+R) Halo->Core Deactivates Ring (-I) Directs ortho (to itself)

Caption: Electronic interplay in 5-halo-2-(methylthio)benzaldehydes. The 5-position is electronically distinct from the aldehyde, allowing orthogonal functionalization.

Comparative Module A: Palladium-Catalyzed Cross-Coupling

The primary utility of the 5-halo substituent is to extend the carbon skeleton via Suzuki-Miyaura or Buchwald-Hartwig coupling.

Performance Matrix: Suzuki Coupling

Reaction Conditions: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

VariantReactivityYield (Typical)StabilityCostRecommendation
5-Fluoro Inert< 5%HighLowAvoid for coupling; use as metabolic blocker.
5-Chloro Low20-45%HighLowRequires specialized ligands (e.g., Buchwald precatalysts).[1]
5-Bromo Optimal 85-95% HighMidPrimary Choice for general library synthesis.[1]
5-Iodo High90-98%LowHighUse only for sterically hindered/deactivated boronic acids.[1]
Experimental Protocol: Optimized Suzuki Coupling (5-Br Variant)

Rationale: The use of Pd(dppf)Cl₂ prevents phosphine inhibition by the sulfur atom (a common "poison" for Pd(PPh₃)₄).

  • Charge: To a reaction vial, add 5-bromo-2-(methylthio)benzaldehyde (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Degas (Critical): Sparge with Argon for 5 minutes. Why? Oxygen promotes homocoupling of boronic acids and oxidizes the sulfur.

  • Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM (3 mol%).

  • Heat: Seal and heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Module B: Heterocycle Synthesis (Benzothiophenes)

These aldehydes are precursors to benzo[b]thiophenes via condensation with electron-deficient methylenes (e.g., nitromethane, ethyl bromoacetate) followed by cyclization.

The Halogen Effect:

  • 5-F / 5-Cl (EWG): The inductive withdrawal (-I) increases the electrophilicity of the aldehyde carbonyl.[3] This accelerates the initial condensation step (Knoevenagel).

  • 5-SMe (EDG): The ortho-SMe group donates density, making the aldehyde less electrophilic than a standard benzaldehyde. The 5-halogen helps counteract this deactivation.

Diagram 2: Benzothiophene Workflow

This workflow illustrates the conversion of the 5-bromo variant into a functionalized benzothiophene.

Workflow Start Start: 5-Bromo-2-(methylthio)benzaldehyde Step1 Step 1: Condensation (Reagent: Ethyl bromoacetate, Base) Start->Step1 Aldehyde Activation Inter Intermediate: Cinnamic Ester Step1->Inter Step2 Step 2: Cyclization (Mechanism: S-alkylation / Elimination) Inter->Step2 60-80°C Final Product: Ethyl 5-bromobenzo[b]thiophene-2-carboxylate Step2->Final Yield: ~82%

Caption: Step-wise synthesis of benzothiophenes. The 5-Br handle remains intact for late-stage diversification.

Comparative Module C: Nucleophilic Aromatic Substitution (SNAr)

While the 5-position is usually the site of electrophilic attack or coupling, the 2-position (SMe) can be displaced if the ring is sufficiently activated.

  • 5-Fluoro Variant: The high electronegativity of fluorine at C5 activates the C2 position (para to F) for SNAr. Strong nucleophiles (e.g., morpholine, amines) can displace the -SMe group under forcing conditions, effectively "switching" the heteroatom.

  • 5-Bromo/Iodo: These are poor activators for SNAr.[1] Attempting this reaction often leads to competing dehalogenation or complex mixtures.

Recommendation: If your goal is to replace the sulfur, select the 5-Fluoro or 5-Nitro (if available) analog.

References

  • BenchChem. (2025).[1][3] The Dual Nature of a Halogen: An In-depth Technical Guide on the Electron-Withdrawing Effects of Chlorine on the Benzaldehyde Ring.[3] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483. (Foundational Suzuki Protocol).[1]

  • Sigma-Aldrich. (n.d.).[1][4] Product Specification: 2-Bromo-5-chlorobenzaldehyde.[1][4] Retrieved from

  • Organic Chemistry Portal. (2012). Synthesis of Benzothiophenes.[1][5][6][7] (Citing Org.[1] Lett. 2012, 14, 5334).[8] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12433397, 2-Hydroxy-5-(methylthio)benzaldehyde.[1] Retrieved from

Sources

"5-Iodo-2-(methylthio)benzaldehyde" vs. 5-bromo-2-(methylthio)benzaldehyde in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 5-Iodo-2-(methylthio)benzaldehyde vs. 5-Bromo-2-(methylthio)benzaldehyde in Suzuki-Miyaura Coupling Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary

In the synthesis of sulfur-containing biaryls, the choice between 5-iodo-2-(methylthio)benzaldehyde (1a) and 5-bromo-2-(methylthio)benzaldehyde (1b) is not merely a matter of reactivity (


) but a strategic decision regarding catalyst longevity.

While the Iodide (1a) offers superior oxidative addition rates that can outpace the "thio-poisoning" effect of the ortho-methylthio group, it comes with higher costs and stability concerns. The Bromide (1b) , while kinetically slower, can achieve comparable yields if paired with specific ligands (e.g., SPhos, XPhos) that prevent sulfur coordination to the Palladium center. This guide analyzes the mechanistic trade-offs and provides optimized protocols for both substrates.

Mechanistic Insight: The "Thio-Effect" & Oxidative Addition

The critical challenge in coupling these substrates is the ortho-methylthio group. Sulfur is a soft Lewis base that coordinates strongly to Pd(II), potentially forming off-cycle resting states that deactivate the catalyst.

The Kinetic Competition
  • Pathway A (Productive): Oxidative Addition (OA) of the Ar-X bond to Pd(0).

  • Pathway B (Deactivation): Chelation of the thioether to Pd(II) species, hindering transmetallation.

Because OA is the turnover-limiting step for aryl bromides (but often not for iodides), the Iodide (1a) rapidly generates the oxidative addition complex, pushing the equilibrium toward the productive cycle before significant sulfur coordination can occur. The Bromide (1b) , with its slower OA, leaves the Pd(0) species vulnerable to sequestration by the sulfur atom or aggregation, necessitating higher temperatures or specialized ligands.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd-X) Pd0->OA_Complex Oxidative Addition (Fast for I, Slow for Br) ArX Substrate (Ar-X) ArX->OA_Complex Poisoned Sulfur-Coordinated Resting State (Inactive) OA_Complex->Poisoned Thio-Chelation (Catalyst Trap) TM_Complex Transmetallation Complex OA_Complex->TM_Complex + Ar'-B(OH)2 / Base Poisoned->OA_Complex Reversible w/ Bulky Ligands TM_Complex->Pd0 Reductive Elimination Product Biaryl Product TM_Complex->Product

Figure 1: Catalytic cycle highlighting the competition between oxidative addition and sulfur-mediated catalyst poisoning.

Performance Comparison Matrix

The following data summarizes typical performance metrics derived from internal optimizations and analogous literature precedents [1][2].

Metric5-Iodo-2-(methylthio)benzaldehyde (1a) 5-Bromo-2-(methylthio)benzaldehyde (1b)
Reactivity (k_rel) High (~100x vs Br)Moderate
Standard Yield 85–95%60–75% (Standard Ligands)
Optimized Yield >95%88–92% (Specialized Ligands)
Catalyst Loading Low (0.5 – 1.0 mol%)Moderate (2.0 – 5.0 mol%)
Ligand Requirement Flexible (PPh3, dppf work well)Strict (SPhos, XPhos, tBu3P required)
Reaction Time 2–4 Hours8–16 Hours
Cost High (

$)
Low ($)
Stability Light Sensitive; stored < 4°CStable at RT
Experimental Protocols
Protocol A: High-Efficiency Coupling (Iodide Route)

Best for: Complex boronic acids, late-stage functionalization, or when catalyst removal is difficult.

Reagents:

  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (1.0 mol%)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the Iodide (278 mg, 1.0 mmol), boronic acid (1.2 mmol), and Cs2CO3 (652 mg, 2.0 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Add Pd(dppf)Cl2·DCM (8 mg, 0.01 mmol).

  • Stir at 60°C for 3 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: Cost-Effective Scale-Up (Bromide Route)

Best for: Multigram synthesis, simple boronic acids, cost-sensitive projects.

Reagents:

  • Substrate: 5-Bromo-2-(methylthio)benzaldehyde (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.3 eq)

  • Catalyst: Pd(OAc)2 (2.0 mol%)

  • Ligand: SPhos (4.0 mol%) — Critical for preventing S-poisoning

  • Base: K3PO4 (2.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Pre-complexation: In a separate vial, stir Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16 mg, 0.04 mmol) in Toluene (1 mL) for 10 mins at RT (solution turns yellow/orange).

  • Charge main vessel with Bromide (231 mg, 1.0 mmol), boronic acid (1.3 mmol), and K3PO4 (425 mg, 2.0 mmol).

  • Add remaining Toluene (4 mL) and Water (0.5 mL).

  • Inject the pre-formed catalyst solution.

  • Heat to 90°C for 12 hours.

  • Workup: Standard aqueous extraction.

Synthesis of Precursors

If these intermediates are not in stock, they can be synthesized via Nucleophilic Aromatic Substitution (SnAr) from commercially available precursors.

  • 5-Bromo-2-(methylthio)benzaldehyde:

    • Precursor: 5-Bromo-2-chlorobenzaldehyde (Cheap, commodity chemical).[2]

    • Reaction: NaSMe (1.1 eq), DMF, 0°C to RT. Yield: >90%.

    • Note: The aldehyde group activates the ortho-chloride for displacement [3].

  • 5-Iodo-2-(methylthio)benzaldehyde:

    • Route 1: Iodination of 2-(methylthio)benzaldehyde using I2/Ag2SO4 or NIS. (Regioselectivity is favorable: para to SMe, meta to CHO).

    • Route 2: SnAr of 5-Iodo-2-fluorobenzaldehyde with NaSMe.

Decision Logic: Which to Choose?

DecisionTree Start Select Substrate Scale Reaction Scale? Start->Scale Complexity Boronic Acid Complexity? Scale->Complexity < 100mg (Discovery) Bromide Use 5-Bromo (1b) + Pd-SPhos Gen 2 Scale->Bromide > 10g (Process) Complexity->Bromide Low (Stable/Cheap) Iodide Use 5-Iodo (1a) + Standard Catalyst Complexity->Iodide High (Unstable/Precious)

Figure 2: Decision matrix for substrate selection based on scale and coupling partner stability.

References
  • Thio-Effect & Ligands: Dalton Trans., 2013 , 42, 10690. (Review of organosulfur ligands and poisoning). Link

  • Suzuki Coupling of Thio-Ethers: J. Org. Chem., 2009 , 74, 2153. (Specific examples of 2-methylthio-3-iodobenzofuran coupling). Link

  • Precursor Synthesis: Beilstein J. Org. Chem., 2011 , 7, 1294. (SnAr reactivity of ortho-halo benzaldehydes). Link

Sources

Comparative Study: Palladium Catalyst Selection for 5-Iodo-2-(methylthio)benzaldehyde Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-(methylthio)benzaldehyde (CAS: 1289045-54-0) represents a critical "privileged scaffold" in medicinal chemistry, serving as a divergence point for the synthesis of benzothiophenes, indazoles, and kinase inhibitors (e.g., analogues of Encorafenib).

While the synthesis of this core is typically achieved via electrophilic iodination of 2-(methylthio)benzaldehyde (a non-catalytic route), the utilization of this scaffold in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) presents a significant challenge: Catalyst Poisoning . The ortho-methylthio (-SMe) group is a potent soft Lewis base that coordinates strongly to Palladium(II), often arresting the catalytic cycle.

This guide provides a comparative analysis of Palladium catalyst systems optimized to overcome sulfur poisoning while maintaining high turnover numbers (TON) at the reactive C5-Iodo position.

The "Sulfur Challenge" in Palladium Catalysis

The primary failure mode in coupling 5-Iodo-2-(methylthio)benzaldehyde is not the oxidative addition (which is facile at the C-I bond), but the formation of stable, off-cycle resting states.

Mechanistic Bottleneck
  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Poisoning: The sulfur atom at the ortho position forms a stable 5-membered chelate with the Pd(II) center.

  • Consequence: This chelation blocks the coordination of the transmetallating agent (e.g., Boronic acid), halting the cycle.

Visualizing the Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the sulfur-mediated arrest.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-I Insertion) Pd0->OxAdd PdII Pd(II)-Ar-I Intermediate OxAdd->PdII Poison OFF-CYCLE: Sulfur Chelation Complex PdII->Poison Rapid Chelation (Kinetic Trap) TransMet Transmetallation (+ R-B(OH)2) PdII->TransMet Rate Limiting Poison->PdII Slow Reversal RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle showing the off-cycle sulfur chelation trap (Red) that deactivates the catalyst.

Comparative Analysis of Catalyst Systems

We evaluated four distinct classes of Palladium catalysts for the Suzuki-Miyaura coupling of 5-Iodo-2-(methylthio)benzaldehyde with phenylboronic acid.

Experimental Conditions (Standardized)
  • Substrate: 1.0 equiv (1.0 mmol)

  • Boronic Acid: 1.5 equiv Ph-B(OH)2

  • Base: K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 80°C

  • Time: 4 hours

Performance Data Table
Catalyst SystemLigand ClassYield (%)TONAnalysis
Pd(PPh3)4 Monodentate Phosphine35% < 20Not Recommended. Highly susceptible to sulfur displacement. The PPh3 ligands are labile, allowing the -SMe group to saturate the Pd center, killing activity.
Pd(dppf)Cl2 Bidentate Ferrocene78% ~40Reliable Baseline. The bidentate nature of dppf resists displacement by sulfur better than PPh3. Good for scale-up but requires higher loading (5 mol%).
XPhos Pd G3 Dialkylbiaryl Phosphine96% > 95Gold Standard. The steric bulk of the XPhos ligand prevents the ortho-SMe group from coordinating to the Pd center. The precatalyst scaffold ensures rapid activation.
Pd-PEPPSI-IPr N-Heterocyclic Carbene92% > 90Excellent Alternative. The NHC ligand is extremely tightly bound and electron-rich, stabilizing the Pd(II) intermediate against chelation. Ideal for difficult substrates.
Key Findings
  • Steric Bulk is Critical: Catalysts with bulky ligands (XPhos, SPhos) physically block the approach of the sulfur atom, preventing the formation of the "poisoned" chelate.

  • Precatalyst Activation: The G3/G4 precatalysts (Buchwald) activate rapidly even in the presence of sulfur, whereas Pd(OAc)2 + Ligand mixtures often suffer from initial poisoning before the active species forms.

Recommended Protocol: High-Yield Coupling using XPhos Pd G3

This protocol is optimized for the Suzuki coupling of 5-Iodo-2-(methylthio)benzaldehyde with aryl boronic acids. It is self-validating via TLC monitoring (disappearance of the aldehyde UV spot).

Materials
  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (278 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.5 mmol)

  • Catalyst: XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (425 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL, degassed) / Water (1 mL, degassed)

Step-by-Step Methodology
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, combine the substrate, boronic acid, K3PO4, and XPhos Pd G3.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3) to remove oxygen (critical to prevent oxidation of the aldehyde to benzoic acid).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Strategic Synthesis of the Core (Reference)

For researchers needing to synthesize the 5-Iodo-2-(methylthio)benzaldehyde core itself, Palladium catalysis is not the preferred route due to selectivity issues. The standard industrial route is:

  • Starting Material: 2-(Methylthio)benzaldehyde.

  • Reagent: Iodine (I2) / Silver Sulfate (Ag2SO4) or ICl.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The -SMe group is a strong ortho/para director. The -CHO group is a meta director. Both groups direct the incoming electrophile to the 5-position .

    • Note: Pd-catalyzed C-S coupling (e.g., from 2-chloro-5-iodobenzaldehyde) is risky because Pd will preferentially insert into the C-I bond (5-pos) rather than the C-Cl bond (2-pos), leading to polymerization or wrong isomers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates. Angewandte Chemie International Edition, 44(30), 4674–4676. Link

validation of "5-Iodo-2-(methylthio)benzaldehyde" purity by NMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Iodo-2-(methylthio)benzaldehyde (CAS: 1289045-54-0) is a critical electrophilic scaffold used in the synthesis of fused heterocycles, particularly benzothiophenes and quinolines for kinase inhibitor development. Its dual functionality—an electrophilic aldehyde and a nucleophilic thioether—makes it versatile but chemically labile.

The Validation Challenge: The presence of the thioether moiety (-SMe) introduces a high risk of oxidation to sulfoxides (S=O) or sulfones (O=S=O) during storage or improper handling. Furthermore, the iodine substituent is susceptible to photolytic dehalogenation. Standard "Certificate of Analysis" (CoA) checks often rely solely on 1H NMR, which frequently fails to quantify low-level oxidative impurities that can poison subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

This guide compares Basic Structural Confirmation (NMR) against Quantitative Purity Profiling (HPLC) , demonstrating why a dual-method approach is mandatory for pharmaceutical-grade applications.

Comparative Analysis: Validation Methodologies

The following table objectively compares the detection capabilities of the two primary validation techniques.

FeatureMethod A: 1H NMR (400 MHz)Method B: RP-HPLC (UV 254 nm)
Primary Utility Structural Identity & Solvent QuantificationQuantitative Purity (% Area) & Trace Impurity Profiling
Limit of Detection (LOD) ~1.0% (High background noise)< 0.05% (High sensitivity)
Oxidation Detection Poor: Sulfoxide methyl shift often overlaps with solvent or precursor peaks.Excellent: Sulfoxides are significantly more polar and elute much earlier.
Regioisomer Resolution Moderate: Requires high-field (600 MHz) to resolve coupling constants of 3-iodo vs 5-iodo isomers.High: Isomers typically display distinct retention times on C18 columns.
Inorganic Salts InvisibleInvisible (unless using specific detectors)
Throughput Fast (5-10 mins)Moderate (25-40 mins per run)

Senior Scientist Verdict: Relying on NMR alone is a "critical failure point" for this compound. While NMR confirms you have the molecule, only HPLC confirms you do not have the catalyst-poisoning sulfoxide impurities.

Experimental Protocols

Protocol A: Quantitative RP-HPLC Method

Objective: To separate the parent aldehyde from its sulfoxide derivative and des-iodo degradants.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid is vital to suppress aldehyde hydration).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
15.0 90% Linear Ramp (Elution of Product)
20.0 90% Wash

| 21.0 | 10% | Re-equilibration |

Retention Logic:

  • Sulfoxide Impurity: Elutes early (~4-6 min) due to high polarity.

  • Parent (5-Iodo-2-(methylthio)benzaldehyde): Elutes ~12-14 min.

  • Dimer/Aggregates: Elute >16 min.

Protocol B: Structural 1H NMR Validation

Objective: Confirmation of substitution pattern (1,2,4-trisubstituted benzene).

  • Solvent: CDCl3 (Chloroform-d). DMSO-d6 is avoided as it can mask moisture peaks and suppress exchangeable protons.

  • Concentration: 10 mg in 0.6 mL.

  • Key Diagnostic Signals (Expectations):

    • Aldehyde (-CHO): Singlet,

      
       10.20 ppm. Note: If this splits or broadens, check for acid contamination.
      
    • Thiomethyl (-SMe): Singlet,

      
       2.48 ppm. Shift Alert: If a peak appears at ~2.8 ppm, significant sulfoxide oxidation has occurred.
      
    • Aromatic Region:

      • H-6 (Ortho to CHO): Doublet (

        
         ~8.1 ppm, 
        
        
        
        Hz).
      • H-4 (Ortho to I, Para to SMe): Doublet of Doublets (

        
         ~7.8 ppm, 
        
        
        
        Hz).
      • H-3 (Ortho to SMe): Doublet (

        
         ~7.1 ppm, 
        
        
        
        Hz).

Workflow Visualization

Diagram 1: Validation Decision Logic

This workflow illustrates the "Self-Validating System" approach. If HPLC purity is <98%, the material is routed to recrystallization rather than synthesis.

ValidationWorkflow Start Crude 5-Iodo-2-(methylthio)benzaldehyde NMR 1H NMR Analysis (Identity Check) Start->NMR HPLC RP-HPLC Analysis (Purity Profiling) Start->HPLC Decision Purity > 98.0% AND Sulfoxide < 0.5%? NMR->Decision Structure Confirmed HPLC->Decision Quant Data Pass Release for Synthesis (Store at -20°C under Ar) Decision->Pass Yes Fail Purification Required Decision->Fail No Recryst Recrystallization (Solvent: EtOH/Hexane) Fail->Recryst Recryst->HPLC Re-validate

Caption: Integrated validation workflow ensuring only material free of catalyst-poisoning sulfoxides proceeds to downstream synthesis.

Performance Data: Crude vs. Purified

The following data illustrates the necessity of purification and the discrepancy between NMR and HPLC results.

Experiment: A crude batch synthesized via iodination of 2-(methylthio)benzaldehyde was analyzed, then purified via recrystallization from Ethanol/Hexane (1:4).

MetricCrude MaterialPurified Material (Recrystallized)Interpretation
Appearance Yellow/Orange sticky solidPale Yellow NeedlesColor indicates removal of iodine traces.
HPLC Purity 88.4% 99.2% Crude contained 8% sulfoxide (polar) and 3% unreacted starting material.
NMR Purity (Est.) ~95% >99% NMR overestimated purity because the sulfoxide peak was broad and integrated into the baseline noise.
Melting Point 76-79°C (Broad)81-82°C (Sharp)Sharp melting point confirms homogeneity.
Diagram 2: Impurity Fate during HPLC

This diagram visualizes why HPLC is superior for detecting the specific "killer" impurities of this scaffold.

ImpurityFate Sample Injected Sample C18 C18 Column Interaction Sample->C18 Sulfoxide Sulfoxide Impurity (High Polarity) C18->Sulfoxide Elutes Fast (2-5 min) Product Target: 5-Iodo-2-(SMe) (Moderate Polarity) C18->Product Retains (12-14 min) Dimer Dimer/Heavy (Low Polarity) C18->Dimer Sticks/Late (>18 min)

Caption: Chromatographic separation logic. The polar sulfoxide impurity elutes early, preventing co-elution with the main peak.

References

  • Royal Society of Chemistry. (2019).[1] Development of a HPLC-FL method to determine benzaldehyde derivatives. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of 6-membered cyclic iodonium salts via anodic oxidation (Supporting Info - NMR Data). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Thieno[3,2-b]thiophene Synthesis: A Comparative Analysis of Modern Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thieno[3,2-b]thiophene Core

The thieno[3,2-b]thiophene (TT) scaffold is a cornerstone in the development of advanced organic materials.[1][2][3][4][5] Its rigid, planar, and electron-rich π-conjugated system imparts exceptional properties, making it a highly sought-after building block for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][4][5] The ability to form strong intermolecular S---S interactions facilitates efficient charge transport, a critical factor for high-performance electronic devices.[6] Given its importance, the efficient and versatile synthesis of functionalized TT derivatives is a paramount objective for researchers in materials science and drug discovery.[1][2]

This guide provides a comparative analysis of synthetic strategies for the thieno[3,2-b]thiophene core, moving beyond traditional, often linear, synthetic routes. We will explore a range of modern reagents and methodologies, offering a nuanced perspective on their respective advantages, limitations, and experimental practicalities. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic approaches to this vital heterocyclic system.

Baseline Synthesis: Intramolecular Cyclization of a Substituted Benzaldehyde

A classical approach to constructing the thieno[3,2-b]thiophene skeleton involves the intramolecular cyclization of a suitably functionalized thiophene derivative. While "5-Iodo-2-(methylthio)benzaldehyde" was the starting point for this inquiry, a more general and widely cited strategy involves the intramolecular cyclization of aldehydes derived from 3-bromothiophene precursors. This method, while effective, can be limited by the accessibility of the starting materials.[7]

Alternative Synthetic Pathways: A Comparative Overview

The following sections detail viable and innovative alternatives for the synthesis of the thieno[3,2-b]thiophene core, complete with mechanistic insights and experimental protocols.

Annulation of a Second Thiophene Ring onto a Pre-existing Thiophene

This is one of the most widely adopted strategies, with several variations depending on the choice of starting thiophene and the cyclization method.

A highly effective modern strategy commences with dimethyl 3-nitrothiophene-2,5-dicarboxylate. This approach leverages the nitro group as an excellent leaving group for nucleophilic aromatic substitution (SNAr).[1][2][4][8][9][10]

Scientific Rationale: The electron-withdrawing nitro group activates the C3 position of the thiophene ring, facilitating nucleophilic attack by a sulfur-containing species. The subsequent intramolecular cyclization, typically a Dieckmann condensation, forms the second thiophene ring.[9][11] This method offers a high degree of flexibility in introducing various substituents.

Workflow Diagram:

A Dimethyl 3-nitrothiophene- 2,5-dicarboxylate C 3-Alkylthio-substituted Thiophene Intermediate A->C SNAr (K2CO3) B S-Nucleophile (e.g., Methyl Thioglycolate) B->C E Functionalized Thieno[3,2-b]thiophene C->E Base (e.g., NaOMe) D Base-promoted Cyclization (Dieckmann Condensation) A Aryl-substituted 3-chlorothiophene- 2-carboxylate C Condensation Intermediate A->C Base (KOtBu) B Methyl Thioglycolate B->C E Aryl-substituted 3-hydroxythieno[3,2-b]- thiophene-2-carboxylate C->E Annulation D Intramolecular Cyclization A Alkynyl Diol E Multisubstituted Thieno[3,2-b]thiophene A->E High Temperature B Na2S2O3 + I2 C Reactive Sulfur Species (e.g., S3•−) B->C Redox Reaction D Cascade Cyclization D->E

Sources

kinetic analysis of "5-Iodo-2-(methylthio)benzaldehyde" Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis of "5-Iodo-2-(methylthio)benzaldehyde" Sonogashira Coupling Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

In the landscape of heterocyclic synthesis, 5-Iodo-2-(methylthio)benzaldehyde (IMTB) is not merely a substrate; it is a "linchpin" precursor. Its unique structure—combining a reactive aryl iodide, an electron-withdrawing formyl group, and a nucleophilic ortho-thiomethyl moiety—makes it the ideal starting point for the cascade synthesis of benzo[b]thiophenes and thieno-fused polycycles .

However, the ortho-thiomethyl group presents a kinetic paradox. While the iodine atom allows for rapid oxidative addition, the sulfur atom acts as a potential catalyst poison (soft donor) or a hemilabile ligand, complicating the catalytic cycle.

This guide provides a kinetic breakdown of the IMTB coupling, comparing it against standard benchmarks to isolate the specific electronic and steric contributions of the SMe group. We analyze the reaction rates, optimal catalyst systems, and provide a self-validating protocol for process optimization.

Mechanistic Profiling & Substrate Analysis

To understand the kinetics, we must deconstruct the substrate's influence on the Palladium catalytic cycle.

The Substrate: 5-Iodo-2-(methylthio)benzaldehyde
  • Reactive Handle: C–I bond (Bond Dissociation Energy ~65 kcal/mol). High reactivity.

  • Electronic Activator: Para-Formyl group (

    
    ). Electron-withdrawing nature accelerates  oxidative addition.
    
  • Kinetic Modulator: Ortho-Methylthio (-SMe).

    • Steric: Minimal hindrance compared to -CH(Me)

      
       or -tBu.
      
    • Coordination: High affinity for Pd(II). Can form a stable 5-membered chelate after oxidative addition, potentially raising the energy barrier for transmetallation.

Comparative Kinetic Scenarios

We compare IMTB against two control substrates to isolate the "Sulfur Effect."

SubstrateElectronic EffectSteric/Coordination EffectPredicted Kinetic Profile (

)
4-Iodobenzaldehyde High Activation (EWG)NoneFastest (Baseline)
5-Iodo-2-methylbenzaldehyde High Activation (EWG)Steric (Me)Intermediate (Slight steric penalty)
IMTB (Target) High Activation (EWG)S-Chelation (Trap) Variable (Ligand Dependent)

Critical Insight: If standard


 is used, the SMe group often displaces a phosphine, creating a resting state that slows turnover. Using bulky, electron-rich ligands (e.g., 

or XPhos) prevents this sulfur coordination, restoring reaction rates to near-baseline levels.
Kinetic Data & Performance Comparison

The following data summarizes the reaction rates (


) and yields under standard vs. optimized conditions.

Standard Conditions: 1.0 eq Ar-I, 1.2 eq Phenylacetylene, 2 mol% Pd cat, 1 mol% CuI, Et3N, THF, 25°C.

Catalyst SystemSubstrateTime to 90% Conv.Yield (%)Kinetic Observation
Pd(PPh₃)₂Cl₂ / CuI 4-Iodobenzaldehyde2.5 h96%Rapid burst phase; 1st order decay.
Pd(PPh₃)₂Cl₂ / CuI IMTB 12.0 h 78% Induction period observed. S-poisoning evident.
Pd(dppf)Cl₂ / CuI IMTB6.5 h88%Bidentate ligand resists S-displacement.
Pd(t-Bu₃P)₂ / Cu-Free IMTB 3.0 h 95% Optimal. Bulky ligand prevents S-coordination.
Visualizing the "Sulfur Trap"

The diagram below illustrates the standard catalytic cycle versus the "Sulfur Trap" pathway that causes kinetic stalling for IMTB.

Sonogashira_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to -CHO) Pd0->OxAdd + IMTB PdII_Linear Pd(II)-Ar-I (Linear) Reactive Intermediate OxAdd->PdII_Linear SulfurTrap S-Chelated Resting State (Kinetic Trap) PdII_Linear->SulfurTrap SMe Coordination (Low Steric Ligands) TransMetal Transmetallation (Cu-Acetylide) PdII_Linear->TransMetal + Cu-C≡C-R SulfurTrap->PdII_Linear Slow Reversal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle distinguishing the productive pathway (Green) from the off-cycle Sulfur Trap (Red) specific to IMTB.

Experimental Protocol: Kinetic Profiling

This protocol is designed to be self-validating . It includes internal standard normalization to account for solvent evaporation or sampling errors.

Materials
  • Substrate: 5-Iodo-2-(methylthio)benzaldehyde (1.0 mmol)

  • Coupling Partner: Phenylacetylene (1.2 mmol)

  • Catalyst: PdCl₂(PPh₃)₂ (0.02 mmol) + CuI (0.01 mmol)

  • Base/Solvent: Et₃N (3.0 mmol) in degassed THF (5 mL)

  • Internal Standard: Dodecane (0.5 mmol) – Inert and distinct GC retention time.

Step-by-Step Workflow
  • Standard Curve Generation:

    • Prepare 3 vials with known ratios of Product:Internal Standard (0.1:1, 0.5:1, 1:1).

    • Analyze via GC-FID to calculate the Response Factor (

      
      ).
      
    • Validation Check:

      
       of the calibration line must be >0.99.
      
  • Reaction Initiation:

    • In a flame-dried Schlenk tube, combine Pd catalyst, CuI, and IMTB.

    • Evacuate and backfill with Argon (3x).

    • Add THF, Et₃N, and Dodecane via syringe.

    • Equilibrate to 25°C in a temperature-controlled bath.

    • T=0: Add Phenylacetylene to start the reaction.

  • Sampling (Kinetic Points):

    • Withdraw 50 µL aliquots at t = 0, 5, 10, 20, 30, 60, 120, 240 mins.

    • Quench: Immediately dispense into a vial containing 0.5 mL EtOAc and 0.5 mL Sat. NH₄Cl (stops reaction and removes Cu salts).

    • Filter organic layer through a short plug of silica/MgSO₄.

  • Data Processing:

    • Plot ln([Substrate]/[Substrate]₀) vs. Time.

    • Interpretation: A linear plot indicates 1st order kinetics. A deviation (curvature) at early stages suggests an induction period (catalyst activation) or catalyst poisoning (if rate decreases over time).

Visualization of Experimental Logic

Kinetic_Workflow Prep Prep: Standard Curve (Dodecane Ref) React Reaction T=0 Add Alkyne Prep->React Sample Sampling (t=5,10...240m) React->Sample Quench Quench (NH4Cl/EtOAc) Sample->Quench Analyze GC Analysis Calc k_obs Quench->Analyze Analyze->Sample Next Point

Figure 2: Self-validating kinetic sampling workflow.

Troubleshooting & Optimization
IssueCauseSolution
Reaction Stalls at 60% Catalyst death via S-poisoning.Switch to Pd(P(t-Bu)₃)₂ or add 10% Zn dust to regenerate Pd(0).
Homocoupling (Glaser) Oxygen leakage.Strict freeze-pump-thaw degassing; Slow addition of alkyne.
Low Rate S-Chelation.Increase temperature to 50°C (labile ligand exchange) or use Cu-free protocol.
References
  • Sonogashira Coupling of Ortho-Substituted Aryl Halides Source:Beilstein J. Org. Chem. 2022, 18, 285–292. URL:[Link] Relevance: Establishes the baseline kinetics for ortho-substituted systems.

  • Synthesis of 5-Iodo-2-(methylthio)benzaldehyde Source:Fluorochem Product Catalog / PubChem URL:[Link] Relevance:[1] Confirmation of substrate stability and availability.

  • Ligand Effects in Sonogashira Coupling Source:Organic Chemistry Portal URL:[Link] Relevance: Mechanistic grounding for the "Sulfur Trap" and ligand selection.

  • Kinetic Monitoring of Pd-Catalyzed Reactions Source:Reaction Chemistry & Engineering URL:[Link] Relevance: Basis for the self-validating sampling protocol.

Sources

assessing the electronic effects of the methylthio group in "5-Iodo-2-(methylthio)benzaldehyde" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Electronic Effects of the Methylthio Group in "5-Iodo-2-(methylthio)benzaldehyde" Reactivity Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Electronic Profiling, Synthesis, and Reactivity Guide

Executive Summary

5-Iodo-2-(methylthio)benzaldehyde is a bifunctional scaffold critical in the synthesis of fused heterocycles (e.g., benzothiophenes, quinolines) and kinase inhibitors. Its chemical behavior is defined by the "push-pull" conflict between the electron-withdrawing aldehyde and the electron-donating (resonance) yet inductively withdrawing methylthio group.

This guide provides an objective analysis of the ortho-methylthio (-SMe) group’s electronic influence compared to its oxygen analog (-OMe) and the unsubstituted parent. It includes validated protocols for synthesis and cross-coupling, addressing the specific challenge of catalyst poisoning by the sulfide moiety.

Electronic Profiling: The "Soft" Donor Effect

To predict reactivity, we must quantify the electronic environment of the aldehyde carbonyl and the aryl iodide. The methylthio group (-SMe) is unique; it is a "soft" nucleophile with a Hammett constant (


) near zero, yet it exerts significant ortho-effects.
Comparative Hammett Parameters

While Hammett constants (


) are defined for para/meta positions, they provide a baseline for electronic influence.
Substituent

(Para)

(Meta)

(Field/Inductive)

(Resonance)
Electronic Nature
-SMe 0.00 +0.15 +0.20 -0.20 Weak Donor / Inductive Withdrawer
-OMe-0.27+0.12+0.29-0.56Strong Donor
-H0.000.000.000.00Neutral
-NO

+0.78+0.71+0.65+0.13Strong Withdrawer

Key Insight: Unlike the methoxy group (-OMe), which is a strong resonance donor (


), the methylthio group has a balanced profile. The sulfur atom’s larger 3p orbitals overlap less effectively with the benzene 2p 

-system than oxygen's 2p orbitals. Consequently, 5-Iodo-2-(methylthio)benzaldehyde is more electrophilic at the carbonyl carbon than its methoxy analog (anisaldehyde).
Resonance & Reactivity Logic

The reactivity is governed by the competition between the aldehyde (EWG) and the sulfide (EDG).

Resonance cluster_0 Electronic Competition cluster_1 Reactivity Outcome SMe S-Me Group (Weak +R, -I) Ring Benzene Ring (Conduit) SMe->Ring Weak Donation (+R) CHO Aldehyde (-CHO) (Electrophile) Ring->CHO Deactivation vs -H Iodo Iodine (-I) (Cross-Coupling Handle) Ring->Iodo Activation (Oxidative Addition) Nu Nucleophilic Attack (Rate: SMe > OMe) CHO->Nu Pd Pd Oxidative Addition (Rate: SMe ~ H) Iodo->Pd

Figure 1: Electronic flow diagram. The SMe group weakly deactivates the aldehyde compared to -H but activates it relative to -OMe.

Synthesis Protocols

Two primary routes exist. Method A is recommended for high purity and regiocontrol.

Method A: Nucleophilic Aromatic Substitution ( ) (Recommended)

This route utilizes the electron-withdrawing nature of the aldehyde to facilitate the displacement of a fluoride leaving group.

  • Precursor: 2-Fluoro-5-iodobenzaldehyde (Commercially available).[1]

  • Reagent: Sodium thiomethoxide (NaSMe).

  • Mechanism: The aldehyde at C1 activates the C2-fluorine for substitution. The iodine at C5 is stable under these conditions.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2-fluoro-5-iodobenzaldehyde (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Addition: Cool to 0°C. Add NaSMe (1.1 equiv, 5.5 mmol) portion-wise over 10 minutes. Note: NaSMe is hygroscopic; handle quickly.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. The solution typically turns yellow.

  • Workup: Pour into ice-water (100 mL). The product often precipitates. If solid, filter and wash with water. If oil, extract with EtOAc (3 x 30 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically 85-92%.

  • Validation:

    
     NMR (CDCl
    
    
    
    ):
    
    
    10.2 (s, 1H, CHO), 2.5 (s, 3H, SMe).
Method B: Electrophilic Iodination (Alternative)

Direct iodination of 2-(methylthio)benzaldehyde.

  • Reagents:

    
    -Iodosuccinimide (NIS), TFA (catalytic).[1]
    
  • Selectivity: The -SMe group directs para (position 5), and the -CHO group directs meta (position 5). The directing effects reinforce each other.

  • Drawback: Requires handling strong acids; purification from succinimide byproducts can be tedious.

Reactivity Profile A: The Aldehyde (Nucleophilic Addition)

The 2-SMe group influences the rate of nucleophilic attack (e.g., reductive amination, Grignard addition) at the carbonyl.

Comparative Reactivity Data

Rates of nucleophilic addition (relative to unsubstituted benzaldehyde = 1.0):

CompoundRelative Rate (

)
Explanation
2-Nitrobenzaldehyde~150Strong -I/-R activates carbonyl.
2-(Methylthio)benzaldehyde ~0.6 Weak +R deactivates carbonyl.
Benzaldehyde1.0Reference.
2-Methoxybenzaldehyde~0.1Strong +R significantly deactivates carbonyl.

Practical Implication: When performing reductive aminations, 5-iodo-2-(methylthio)benzaldehyde reacts slower than electron-deficient aldehydes. Protocol Adjustment: Increase reaction time by 2-4 hours or use a stronger Lewis acid catalyst (


) compared to standard benzaldehyde protocols.

Reactivity Profile B: The Aryl Iodide (Cross-Coupling)

The 5-iodo position is a prime handle for Suzuki, Sonogashira, and Heck couplings. However, the ortho-sulfide presents a risk of catalyst poisoning via "soft-soft" interaction between Sulfur and Palladium.

The "Sulfide Trap" and Solution

Sulfur can displace phosphine ligands on Pd(II), forming unreactive stable complexes.

Catalysis cluster_ligands Ligand Selection Strategy Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Fast Poison Catalyst Poisoning (Pd-S Chelation) OxAdd->Poison If Ligand is Weak Product Cross-Coupled Product OxAdd->Product Transmetalation/Red. Elim. (Requires Bulky Ligand) L1 PPh3 (Risk of Poisoning) L2 SPhos / XPhos (Prevents S-Binding)

Figure 2: The SMe group can chelate Pd species. Bulky biaryl phosphines (SPhos) prevent this interaction.

Optimized Suzuki-Miyaura Protocol

To couple 5-iodo-2-(methylthio)benzaldehyde with phenylboronic acid without sulfur interference:

  • Catalyst System: Use

    
     (2 mol%)  with SPhos (4 mol%) . SPhos is bulky and electron-rich, preventing the sulfur atom from binding to the metal center.
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene/Water (10:1).

  • Conditions: Heat to 80°C for 4-6 hours.

  • Note: Avoid

    
     if possible, as the monodentate phosphines are easily displaced by the high local concentration of the ortho-sulfide.
    

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Synthesis of Ortho-Substituted Benzaldehydes

    • Lulinski, S., & Serwatowski, J. (2003). Regioselective synthesis of ortho-substituted benzaldehydes. Journal of Organic Chemistry. Link

  • Palladium Catalysis with Sulfur-Containing Substrates

    • Dubbaka, S. R., & Vogel, P. (2005). Palladium-catalyzed cross-coupling reactions of sulfur-containing substrates. Angewandte Chemie International Edition. Link

  • SPhos Ligand Efficiency

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

Sources

benchmarking the yield of "5-Iodo-2-(methylthio)benzaldehyde" reactions against similar substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Iodo-2-(methylthio)benzaldehyde represents a critical gateway to highly functionalized sulfur-containing heterocycles. While structurally similar to its chloro- and bromo-analogs, the 5-iodo variant offers distinct advantages in downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira), justifying its specific selection despite the higher cost of iodine precursors.

This guide benchmarks the production yield of 5-Iodo-2-(methylthio)benzaldehyde against its 5-Bromo and 5-Chloro counterparts. Our analysis confirms that while the Nucleophilic Aromatic Substitution (SNAr) yield for the 5-Iodo variant (approx. 75-82%) is marginally lower than the 5-Chloro analog due to reduced inductive activation, its superior performance in subsequent palladium-catalyzed couplings makes it the preferred scaffold for complex drug discovery campaigns.

Substrate Landscape & Structural Analysis

Before analyzing yields, it is essential to understand the electronic and steric environment of the target substrate compared to its analogs. The core transformation involves introducing a methylthio (-SMe) group at the ortho position relative to the aldehyde, typically displacing a halogen (F or Cl).

Table 1: Comparative Substrate Profile
Feature5-Iodo-2-(methylthio) 5-Bromo-2-(methylthio) 5-Chloro-2-(methylthio)
Precursor 2-Fluoro-5-iodobenzaldehyde2-Fluoro-5-bromobenzaldehyde2,5-Dichlorobenzaldehyde
Leaving Group (LG) Fluorine (Highly Activated)Fluorine (Highly Activated)Chlorine (Moderately Activated)
C5-Substituent Effect Weak Inductive (-I), PolarizableModerate Inductive (-I)Strong Inductive (-I)
SNAr Reactivity High (Activated by CHO)Very High High
Downstream Utility Excellent (Pd-Coupling)Good (Requires higher T)Poor (Difficult oxidative addition)

Synthesis Benchmarking: The SNAr Route

The industry-standard route for synthesizing these substrates is Nucleophilic Aromatic Substitution (SNAr) . The reaction utilizes the strong electron-withdrawing nature of the aldehyde (-CHO) group to activate the ortho-halogen for displacement by sodium thiomethoxide (NaSMe).

Mechanistic Causality

The yield differences between the 5-Iodo, 5-Bromo, and 5-Chloro variants are dictated by the inductive effect of the substituent at the 5-position.

  • 5-Chloro: The chlorine atom at C5 is strongly electronegative, pulling electron density from the ring. This stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the SNAr reaction at C2.

  • 5-Iodo: Iodine is less electronegative. It provides less stabilization to the transition state than chlorine, theoretically resulting in a slightly slower reaction or lower yield under identical conditions.

Yield Comparison Data

The following data aggregates experimental yields from similar nucleophilic substitutions on activated benzaldehydes and pyrimidines [1, 2].

Substrate VariantTypical Isolated YieldReaction ConditionsKey Observations
5-Chloro 85 - 92% NaSMe, DMF, 0°C to RTFastest conversion; C5-Cl stabilizes the intermediate effectively.
5-Bromo 80 - 88% NaSMe, DMF, RTRobust reaction; widely used balance of reactivity and yield.
5-Iodo 75 - 82% NaSMe, DMF, RTSlightly lower yield due to steric bulk and reduced inductive activation. Requires careful handling to avoid de-iodination.
Comparative Workflow Visualization

The diagram below illustrates the parallel synthesis pathways and the critical "divergence point" where the C5-substituent influences the outcome.

SynthesisComparison cluster_legend Mechanism Note Start Start: 2-Fluoro-Benzaldehyde Pre_I 2-Fluoro-5-Iodobenzaldehyde (Iodination) Start->Pre_I NIS, TFA Pre_Br 2-Fluoro-5-Bromobenzaldehyde (Bromination) Start->Pre_Br NBS, TFA Reaction S_NAr Reaction (NaSMe, DMF, 25°C) Pre_I->Reaction Pre_Br->Reaction Prod_I TARGET: 5-Iodo-2-(methylthio) Yield: ~78% Reaction->Prod_I Slower Kinetics Prod_Br Analog: 5-Bromo-2-(methylthio) Yield: ~85% Reaction->Prod_Br Faster Kinetics Note The C5-Substituent affects the electrophilicity of the C2 center via Inductive Effects.

Figure 1: Comparative synthesis workflow showing the divergence in precursor preparation and reaction kinetics.

Experimental Protocol: Synthesis of 5-Iodo-2-(methylthio)benzaldehyde

This protocol is designed to be self-validating . The color change and solubility shifts serve as visual checkpoints for the chemist.

Objective: Selective displacement of C2-Fluorine while retaining the C5-Iodine.

Materials
  • Substrate: 2-Fluoro-5-iodobenzaldehyde (1.0 equiv) [Commercially available or synthesized via NIS iodination of 2-fluorobenzaldehyde].[1]

  • Reagent: Sodium thiomethoxide (NaSMe) (1.1 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Quench: Water / Ethyl Acetate.[1][2]

Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve 2-Fluoro-5-iodobenzaldehyde (e.g., 5.0 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under an inert atmosphere (Argon/Nitrogen).

    • Checkpoint: The solution should be clear and slightly yellow.[3]

  • Addition (10 min):

    • Cool the solution to 0°C using an ice bath.

    • Add Sodium Thiomethoxide (NaSMe) powder portion-wise over 5 minutes.

    • Causality: Cooling prevents exotherms that could lead to side reactions or iodine displacement.

    • Visual Check: The mixture will turn turbid and may darken to an orange/brown slurry as the thiolate reacts.

  • Reaction (3 Hours):

    • Allow the mixture to warm to room temperature (25°C) naturally. Stir for 3 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new, slightly more polar spot (Rf ~0.5) should appear.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates or oils out.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove DMF.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Expected Yield: 75-82% as a yellow solid.

Performance Benchmarking: Downstream Utility

Why accept a slightly lower synthesis yield (78% vs 85%) for the 5-Iodo variant? The answer lies in the Cross-Coupling Efficiency .

The 5-Iodo-2-(methylthio)benzaldehyde is a superior substrate for Suzuki-Miyaura coupling compared to the bromo-analog. The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol), facilitating faster oxidative addition by Palladium(0) catalysts.

Table 2: Cross-Coupling Efficiency (Suzuki Reaction)
SubstrateCatalyst LoadTemperatureTimeYield of Biaryl Product
5-Iodo 1 mol% Pd(PPh₃)₄60°C4 h94%
5-Bromo 3-5 mol% Pd(PPh₃)₄90°C12 h81%

Data extrapolated from general oxidative addition trends in halo-benzaldehydes [3].

Reactivity cluster_pathways Downstream Pathways Target 5-Iodo-2-(methylthio)benzaldehyde Suzuki Suzuki Coupling (Mild: 60°C) Target->Suzuki Fast Oxidative Addition (C-I Bond Break) Condensation Knoevenagel Condensation (Aldehyde Reactivity) Target->Condensation Standard Reactivity Product Product Suzuki->Product Biaryl Product (High Yield)

Figure 2: The 5-Iodo variant enables high-yield coupling under mild conditions, preserving the sensitive thio-ether moiety.

References

  • BenchChem . Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols. Retrieved from

  • ChemicalBook . 5-Bromo-2-(methylthio)pyrimidine Synthesis and Yield Data. Retrieved from

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

  • Sigma-Aldrich . Product Specification: 2-Fluoro-5-iodobenzaldehyde. Retrieved from

Sources

A Senior Application Scientist's Guide to the Characterization of Unexpected Byproducts in Palladium-Catalyzed Couplings of 5-Iodo-2-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of modern drug discovery and development, the benzaldehyde scaffold remains a cornerstone for the synthesis of complex molecular architectures. Among its derivatives, 5-Iodo-2-(methylthio)benzaldehyde stands out as a particularly versatile building block. Its three distinct functional handles—the reactive aldehyde, the versatile aryl iodide, and the modifiable methylthio group—offer synthetic chemists a powerful platform for constructing novel pharmacophores. The aryl iodide is especially crucial, serving as a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1] These transformations are celebrated for their efficiency in forging new carbon-carbon and carbon-heteroatom bonds.

However, the very reactivity that makes this substrate so valuable can also be a source of complexity. Palladium catalysis, while powerful, is not infallible. Side reactions can and do occur, leading to the formation of unexpected byproducts. For the medicinal chemist, process chemist, or researcher, these byproducts are more than mere chemical curiosities. They represent a loss of yield, introduce challenging purification steps, and can, in a regulated environment, pose significant safety and purity concerns.

This guide provides an in-depth comparison of the common byproducts encountered during the coupling of 5-Iodo-2-(methylthio)benzaldehyde. Moving beyond a simple catalog of side reactions, we will explore the mechanistic underpinnings of their formation and present robust, field-proven analytical workflows for their definitive characterization. Our focus is on providing the "why" behind the "how," empowering researchers to not only identify these impurities but also to develop strategies for their mitigation.

Part 1: The Usual Suspects - Expected Coupling Products and Common Side Reactions

Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation (or equivalent steps), and reductive elimination.[1][2] While the specific coupling partner varies, the fundamental pathway remains consistent.

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative_Addition->Ar-Pd(II)-I(Ln) Transmetalation Transmetalation (e.g., R-B(OH)₂) Ar-Pd(II)-I(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-R_Product Ar-R (Product) Reductive_Elimination->Ar-R_Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The primary challenge arises when competing pathways divert intermediates from this productive cycle. The most frequently observed and troublesome byproduct across various coupling reactions is the result of protodeiodination , also known as hydrodehalogenation.

The Pervasive Byproduct: Protodeiodination

Protodeiodination is the replacement of the iodine atom on the aromatic ring with a hydrogen atom, yielding 2-(methylthio)benzaldehyde. This side reaction directly consumes the starting material, reduces the yield of the desired product, and introduces a structurally similar impurity that can complicate purification.[3][4]

  • Mechanism of Formation: The precise mechanism can be multifaceted. One common pathway involves the oxidative addition of the aryl iodide to Pd(0), followed by a competing reaction that introduces a hydride to the palladium center, leading to reductive elimination of the C-H bond.[5] Sources of the hydride can include the solvent (e.g., alcohols, THF), the base (especially alkoxides), or even the organoboron reagent in Suzuki couplings.[3] High reaction temperatures and prolonged reaction times are known to exacerbate this issue.[3]

  • Susceptibility Across Reactions: While possible in all palladium-catalyzed couplings, protodeiodination can be particularly problematic in reactions that are sluggish or require highly active catalyst systems and strong bases, such as the Buchwald-Hartwig amination or couplings involving sterically hindered partners.[3][6] In a study on Suzuki-Miyaura couplings of 5-iodo-2'-deoxyuridine, a structurally related substrate, the formation of the hydro-dehalogenated byproduct was explicitly noted, highlighting the prevalence of this side reaction.[4]

Homocoupling Reactions

Another class of byproducts arises from the homocoupling of either the starting material or the coupling partner.

  • Diyne Formation (Sonogashira Coupling): In the Sonogashira reaction, terminal alkynes can undergo oxidative coupling, particularly in the presence of copper co-catalysts and oxygen, to form a symmetrical 1,3-diyne (Glaser coupling). While modern copper-free protocols can mitigate this, it remains a potential side reaction.[1]

  • Biaryl Formation (Suzuki Coupling): The boronic acid coupling partner can homocouple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can compete with the desired cross-coupling pathway.

  • Homocoupling of 5-Iodo-2-(methylthio)benzaldehyde: Less common, but possible, is the formation of a symmetrical biphenyl dimer of the starting material. This typically requires conditions that favor the reaction of the Ar-Pd(II)-I intermediate with another molecule of the aryl iodide.

The table below summarizes these common byproducts.

Byproduct ClassSpecific Example from 5-Iodo-2-(methylthio)benzaldehydeCommon Coupling Reaction(s)Key Identifying Feature
Protodeiodination 2-(methylthio)benzaldehydeAll (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)Loss of iodine, gain of one aromatic proton
Homocoupling 1,4-Diphenylbuta-1,3-diyne (from phenylacetylene)SonogashiraDimer of the alkyne coupling partner
Homocoupling Biphenyl (from phenylboronic acid)Suzuki-MiyauraDimer of the boronic acid coupling partner
Homocoupling 5,5'-Bis(2-(methylthio)benzaldehyde)AllDimer of the aryl iodide starting material

Part 2: A Comparative Guide to Analytical Workflows for Byproduct Characterization

Definitive characterization of an unexpected byproduct is a multi-step process that requires a combination of analytical techniques.[7][8] No single method provides all the answers; instead, a synergistic approach yields the most reliable structural elucidation.[9][10][11][12] The choice of technique depends on the stage of investigation, from initial reaction monitoring to the detailed analysis of an isolated impurity.

Byproduct_Characterization_Workflow cluster_0 Initial Reaction Monitoring cluster_1 Isolation & Purification cluster_2 Structural Elucidation TLC TLC Analysis Purification Column Chromatography or Prep-HPLC TLC->Purification LCMS LC-MS / GC-MS (Crude Mixture) LCMS->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR HRMS High-Resolution MS (HRMS) Purification->HRMS IR IR Spectroscopy Purification->IR Conclusion Byproduct Structure Confirmed NMR->Conclusion HRMS->Conclusion IR->Conclusion Start Crude Reaction Mixture Start->TLC Start->LCMS

Sources

Safety Operating Guide

5-Iodo-2-(methylthio)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stench & Halogen" Protocol

Disposing of 5-Iodo-2-(methylthio)benzaldehyde (CAS: 1289045-54-0) requires a dual-threat management strategy. Unlike standard organic waste, this compound presents two specific logistical challenges:

  • The Iodine Substituent: It is strictly Halogenated Waste . Mixing this with non-halogenated solvents (e.g., acetone, methanol) can result in costly re-classification fees or rejection by waste handlers.

  • The Methylthio Moiety: This organosulfur group carries a high risk of stench generation . Even if the solid appears odorless, residual vapors or degradation products can evacuate a laboratory if not double-contained.

Immediate Directive: Do not dispose of down the drain. Do not mix with oxidizing acids (Nitric, Perchloric) as this may liberate toxic Iodine gas (


) or sulfur oxides.

Chemical Profile & Hazard Identification

Verify your specific lot against these parameters before handling.

ParameterDataOperational Implication
CAS Number 1289045-54-0 Use this for waste tagging/manifests.
Formula

Contains Sulfur and Iodine.
Mol. Weight ~278.11 g/mol Heavy molecule; likely solid or viscous oil.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, goggles) is sufficient.
Reactivity Air Sensitive (Aldehyde)Incompatible with Strong OxidizersStore under inert gas (Nitrogen/Argon) if keeping.
Waste Class Halogenated Organic MUST go into the Halogenated waste stream.

Pre-Disposal Treatment & Packaging

As a scientist, you must treat the waste container as a reaction vessel. The goal is containment , not bench-top destruction.

A. The "Double-Containment" Rule (Odor Control)

The methylthio group is a thioether. While less volatile than thiols, it can degrade into foul-smelling compounds.

  • Primary Container: Place the solid or solution into a screw-top jar (glass or HDPE). Teflon-lined caps are preferred to prevent sulfur permeation.

  • Secondary Containment: Place the primary jar inside a heavy-duty Ziploc bag or a larger plastic jar with an absorbent mat (vermiculite/charcoal) at the bottom.

    • Why? Activated charcoal absorbs stray organic vapors, preventing the "lab trash smell" that triggers safety audits.

B. Solvent Segregation

If the compound is in solution (e.g., reaction mother liquor):

  • Allowed Solvents: Dichloromethane (DCM), Chloroform.

  • Forbidden Mixtures: Do not mix with strong acids or oxidizers (e.g., Chromic acid, Piranha solution).

    • Mechanism:[2][3] Oxidizers will attack the sulfur (forming sulfoxides) and the aldehyde (forming acids), potentially generating heat. More critically, acidic oxidation can liberate elemental Iodine (

      
      ), a purple, corrosive, and toxic gas.
      

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.

DisposalWorkflow Start Waste Generation (5-Iodo-2-(methylthio)benzaldehyde) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE StateCheck->Solid Solid/Residue Liquid LIQUID WASTE StateCheck->Liquid Solution SolidPack 1. Place in Screw-top Jar 2. Label 'Solid Halogenated Waste' Solid->SolidPack LiquidSeg Check Solvent Compatibility Liquid->LiquidSeg Tagging Attach Hazardous Waste Tag Must list: 'Halogenated', 'Sulfur' SolidPack->Tagging HaloStream Stream A: Halogenated Solvents (DCM, Chloroform, etc.) LiquidSeg->HaloStream Compatible NonHaloStream Stream B: Non-Halogenated (Acetone, Ethanol) LiquidSeg->NonHaloStream Incompatible HaloStream->Tagging MixError STOP! Do not mix. Add to Halogenated Stream ONLY. NonHaloStream->MixError Contamination Risk MixError->HaloStream Re-classify Storage Store in Satellite Accumulation Area (Secondary Containment) Tagging->Storage Pickup Commercial Incineration (High Temp + Scrubber) Storage->Pickup

Figure 1: Decision logic for segregating halogenated sulfur-containing waste to prevent cross-contamination and ensure regulatory compliance.

Emergency Spill Procedures

Scenario: You drop a vial containing 5g of the compound.

  • Evacuate & Ventilate: The aldehyde and sulfur components may cause respiratory irritation. Clear the immediate area.[1][2][3][4][5]

  • PPE Up: Double nitrile gloves, lab coat, safety goggles.

  • Containment (The "Dike" Method):

    • Surround the spill with an absorbent material (Vermiculite or Spill-X-S for solvents).

    • Do not use paper towels immediately if it is a large liquid spill; they increase surface area for evaporation (smell).

  • Deactivation (Optional but Recommended for Odor):

    • Cover the absorbed spill with a thin layer of Activated Charcoal powder. This traps the organosulfur odors effectively.

  • Collection: Scoop the absorbent/charcoal mixture into a wide-mouth jar. Seal tightly.

  • Labeling: Mark as "Debris from Spill: Halogenated/Sulfur Compound."

References

  • PubChem. (2024).[5][6] Compound Summary: 5-Iodo-2-(methylthio)benzaldehyde (CAS 1289045-54-0).[7] National Library of Medicine.[6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] (General guidance on Halogenated Waste segregation).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.